Sodium amide
説明
特性
IUPAC Name |
sodium;azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2N.Na/h1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZPKZBBUMBTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaNH2, H2NNa | |
| Record name | SODIUM AMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064816 | |
| Record name | Sodium amide (Na(NH2)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
39.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium amide is an odorless colorless solid. Denser than water., Dry Powder, Solid; Commercial form is white to olive-green; Quickly absorbs water and carbon dioxide from atmosphere; [Merck Index] White solid with an odor of ammonia; [Hawley] Grey powder or granules with an ammoniacal odor; [Alfa Aesar MSDS] | |
| Record name | SODIUM AMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium amide (Na(NH2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium amide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7072 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
752 °F at 760 mmHg (USCG, 1999), 400 °C | |
| Record name | SODIUM AMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM AMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOLUBILITY IN LIQ AMMONIA AT 20 °C= ABOUT 0.1%, Soluble in water; insoluble in alcohol. | |
| Record name | SODIUM AMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.39 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.39 @ 20 °C | |
| Record name | SODIUM AMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM AMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALLINE POWDER | |
CAS No. |
7782-92-5 | |
| Record name | SODIUM AMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium amide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium amide (Na(NH2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium amide (Na(NH2)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DB3G6PX9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM AMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
410 °F (USCG, 1999), 210 °C | |
| Record name | SODIUM AMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM AMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis of Sodium Amide from Sodium and Liquid Ammonia: A Technical Guide
Introduction
Sodium amide (NaNH₂), commonly known as sodamide, is a highly reactive inorganic compound widely utilized in organic synthesis as a strong base.[1][2] Its utility is particularly pronounced in deprotonation and elimination reactions, such as the synthesis of alkynes from dihaloalkanes.[3] Commercially available samples are often gray due to trace amounts of metallic iron from the manufacturing process, whereas the pure compound is a white, crystalline solid.[1][2] The synthesis of this compound is primarily achieved through the reaction of sodium metal with ammonia (B1221849), which can be performed using either liquid or gaseous ammonia. This guide provides an in-depth overview of the synthesis methodologies, critical reaction parameters, and essential safety protocols for handling this hazardous but valuable reagent.
Core Synthesis Methodologies
The production of this compound from sodium and ammonia can be broadly categorized into two primary methods: the reaction in liquid ammonia at low temperatures and the reaction with gaseous ammonia at high temperatures.
Method 1: Synthesis in Liquid Ammonia (Catalytic)
This is the most common laboratory-scale method, valued for its high efficiency and milder conditions.[2][4] The reaction is typically conducted at the boiling point of ammonia (-33 °C) and is facilitated by a catalyst, most commonly iron(III) nitrate (B79036).[2][4]
Overall Reaction: 2 Na + 2 NH₃ --(Fe(NO₃)₃ catalyst)--> 2 NaNH₂ + H₂[5]
Experimental Protocol:
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a dry ice condenser to maintain the liquid ammonia, and a gas inlet for ammonia. Ensure the entire system is thoroughly dried and purged with an inert gas like argon or nitrogen.
-
Ammonia Condensation: Cool the flask using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask to the desired volume (e.g., 500 mL).[6]
-
Catalyst Introduction: Add a small, catalytic amount of powdered iron(III) nitrate hexahydrate (e.g., 0.3 g) to the stirring liquid ammonia.[1][6]
-
Sodium Addition: Introduce clean sodium metal, cut into small pieces, into the solution. Initially, a deep blue color will form due to the presence of solvated electrons as the sodium dissolves.[5][6]
-
Reaction Progression: Continue adding sodium in portions as the blue color dissipates, indicating the formation of this compound. The solution will eventually turn into a gray suspension.[1][6]
-
Completion and Isolation: Once all the sodium is added and the blue color no longer persists, the reaction is complete. The resulting this compound can be used in situ as a suspension in liquid ammonia, or the ammonia can be carefully evaporated under a stream of inert gas to yield the solid product.
-
Caution: Solid this compound isolated by evaporating ammonia should not be stored for extended periods, as it can form explosive compounds.[1][6]
Experimental Workflow: Liquid Ammonia Synthesis
References
Sodium Amide: A Comprehensive Technical Guide to Crystal Structure and Properties
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium amide (NaNH₂), also known as sodamide, is a highly reactive and powerful inorganic base with significant applications in organic synthesis, particularly in the pharmaceutical and chemical industries. Its utility is derived from its strong basicity and nucleophilic character, enabling a variety of chemical transformations such as deprotonation, amination, and cyclization reactions. This guide provides an in-depth analysis of the crystal structure and physicochemical properties of this compound, supplemented with detailed experimental protocols for its characterization and use. A thorough understanding of these characteristics is paramount for its safe handling and effective application in research and development.
Crystal Structure of this compound
This compound crystallizes in an orthorhombic system, which is characterized by three unequal axes at right angles. The crystal structure is salt-like, consisting of sodium cations (Na⁺) and amide anions (NH₂⁻) arranged in a specific lattice.[1] The established space group for the primary crystalline form (α-NaNH₂) is Fddd.[2] This arrangement dictates the material's physical and chemical behavior. The geometry around the sodium atom is tetrahedral.[3]
Crystallographic Data
The precise dimensions and angles of the unit cell are critical for understanding the solid-state properties of this compound. The following table summarizes the key crystallographic data.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | Fddd | [2] |
| a | 8.06 Å | [2] |
| b | 8.929 Å | [2] |
| c | 10.427 Å | [2] |
| α, β, γ | 90 ° | [2] |
Conceptual Structure Visualization
A literal 3D crystal lattice is complex to render in 2D. The following diagram illustrates the logical hierarchy and relationships within the this compound crystal structure.
Physicochemical Properties
The utility and handling requirements of this compound are dictated by its distinct physical and chemical properties. Commercial samples are typically gray or greenish-white powders due to trace amounts of metallic iron from manufacturing, while the pure compound consists of colorless crystals.[3]
Physical Properties
The key physical constants for this compound are summarized below.
| Property | Value | Reference(s) |
| Molar Mass | 39.013 g/mol | [3] |
| Appearance | White/colorless crystalline powder | [3] |
| Odor | Ammonia-like | [4] |
| Density | 1.39 g/cm³ | [3] |
| Melting Point | 210 °C (410 °F; 483 K) | [3] |
| Boiling Point | 400 °C (752 °F; 673 K) | [3] |
| Solubility in Water | Reacts violently | [3] |
| Solubility in Liquid NH₃ | 40 mg/L | [3] |
| Conjugate Acid pKₐ (NH₃) | ~38 | [3] |
Chemical Properties and Reactivity
This compound is a powerful base and a versatile reagent in organic chemistry. Its high reactivity also necessitates stringent handling and storage protocols.
-
Basicity: With the conjugate acid ammonia (B1221849) having a pKₐ of approximately 38, the amide ion (NH₂⁻) is an exceptionally strong base, capable of deprotonating terminal alkynes and other weak carbon acids.[3]
-
Reactivity with Water: It reacts violently and exothermically with water to produce sodium hydroxide (B78521) and ammonia gas.[3] This reaction is hazardous and can be explosive.
-
NaNH₂ + H₂O → NaOH + NH₃
-
-
Reaction with Air: When exposed to air, especially in the presence of moisture, this compound can form shock-sensitive and explosive peroxides.[4] This is often indicated by a yellow or brownish discoloration of the powder. Such samples should be handled as an extreme explosion risk and destroyed immediately.
-
Organic Synthesis: It is widely used for dehydrohalogenation reactions to form alkynes from vicinal or geminal dihalides.[5][6] It is also a key reagent in amination reactions and cyclizations, such as in the industrial production of indigo.
Spectroscopic Properties
Vibrational spectroscopy is a key tool for characterizing this compound.
-
Infrared (IR) and Raman Spectroscopy: The vibrational modes of the amide ion are readily identifiable. Key fundamental frequencies for NH₂⁻ are observed around 3212 cm⁻¹ (ν₁, symmetric stretch), 1539 cm⁻¹ (ν₂, bending), and 3263 cm⁻¹ (ν₃, asymmetric stretch).[7] These techniques can be used to study the compound's structure under different conditions, such as high pressure, where it undergoes reversible phase transitions.[8][9]
Experimental Protocols
The following sections provide detailed methodologies for the characterization and synthetic application of this compound. All procedures involving this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques due to its high reactivity with air and moisture.
Protocol for Powder X-ray Diffraction (PXRD) Analysis
Determining the crystal structure of the air-sensitive this compound requires careful sample preparation to prevent decomposition.
Objective: To obtain a high-quality powder X-ray diffraction pattern of this compound while preventing exposure to air and moisture.
Materials:
-
This compound powder
-
Inert atmosphere glovebox
-
Glass or Kapton capillary tube (e.g., 0.5-1.0 mm diameter)
-
Mortar and pestle (agate or zirconia)
-
Sealing material (epoxy resin or flame source for glass capillaries)
-
Powder diffractometer
Methodology:
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (<1 ppm O₂, <1 ppm H₂O). Introduce the this compound sample, capillary tubes, mortar and pestle, and sealing materials into the glovebox antechamber and purge thoroughly.
-
Sample Grinding: Inside the glovebox, gently grind a small amount of the this compound powder using the mortar and pestle to ensure a fine, homogenous particle size. This minimizes preferred orientation effects in the diffraction pattern.
-
Capillary Loading: Carefully load the finely ground powder into the capillary tube. This can be done by dipping the open end of the capillary into the powder and gently tapping or vibrating the tube to pack the sample.[5] A packed sample length of 5-10 mm is typically sufficient.
-
Capillary Sealing:
-
Epoxy Sealing (Kapton/Glass): Apply a small amount of quick-setting epoxy resin to the open end of the capillary, ensuring a complete, hermetic seal. Allow it to fully cure inside the glovebox.
-
Flame Sealing (Glass): If using a glass capillary and a flame source is permitted within the glovebox protocols, carefully melt the open end of the capillary to create a seal. This method is often faster but requires more caution.
-
-
Sample Mounting: Once sealed, the capillary can be removed from the glovebox. Mount the sealed capillary onto the goniometer head of the powder diffractometer according to the instrument's specifications.
-
Data Acquisition: Set the appropriate parameters for the XRD scan (e.g., 2θ range, step size, scan speed). A typical scan for phase identification might range from 10° to 90° 2θ with a step size of 0.02°.
-
Data Analysis: Analyze the resulting diffraction pattern using appropriate software to identify the crystalline phases present and refine the lattice parameters.
Protocol for Alkyne Synthesis via Dehydrohalogenation
This protocol describes a general procedure for synthesizing an alkyne from a vicinal or geminal dihalide using this compound.
Objective: To prepare an alkyne through double E2 elimination of a dihaloalkane.
Materials:
-
Vicinal or geminal dihaloalkane (e.g., 1,2-dibromohexane)
-
This compound (2-3 equivalents)
-
Liquid ammonia (anhydrous, as solvent)
-
Dry inert solvent (e.g., THF or diethyl ether, optional)
-
Apparatus for reactions at low temperature (e.g., Dewar condenser, dry ice/acetone bath)
-
Schlenk flask or three-neck round-bottom flask with inert gas inlet
-
Water or dilute aqueous acid for workup
Methodology:
-
Apparatus Setup: Assemble a dry reaction flask under an inert atmosphere. Cool the flask to approximately -78 °C using a dry ice/acetone bath.
-
Ammonia Condensation: Condense anhydrous ammonia gas into the reaction flask (approx. -33 °C is the boiling point, but lower temperatures are often used to control the reaction rate).
-
Reagent Addition: While maintaining the low temperature and inert atmosphere, slowly add this compound (2-3 equivalents) to the liquid ammonia with stirring. If a terminal alkyne is the target product, 3 equivalents are necessary, as the third equivalent deprotonates the product alkyne.[3]
-
Substrate Addition: Dissolve the dihaloalkane (1 equivalent) in a minimal amount of dry ether or THF (if necessary) and add it dropwise to the this compound suspension in liquid ammonia.
-
Reaction: Allow the reaction mixture to stir at low temperature for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) if appropriate standards are available.
-
Quenching and Workup: After the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute aqueous acid (e.g., ammonium (B1175870) chloride solution) to protonate the acetylide anion (if formed) and neutralize any remaining this compound.
-
Isolation: Allow the ammonia to evaporate. Extract the aqueous residue with an organic solvent (e.g., diethyl ether). Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkyne product.
-
Purification: Purify the crude product by distillation or column chromatography as required.
Safety and Handling
This compound is a hazardous material that requires strict safety precautions.
-
Reactivity Hazards: It reacts violently with water and can ignite spontaneously in moist air. It forms shock-sensitive explosive peroxides upon exposure to air, especially when aged or discolored (yellow/brown).[4]
-
Health Hazards: It is highly corrosive to the eyes, skin, and respiratory tract. Inhalation or ingestion can cause severe chemical burns.
-
Handling: Always handle this compound in a controlled inert atmosphere (glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including safety glasses, a fire-retardant lab coat, and impervious gloves.
-
Storage: Store in a tightly sealed container under a dry, inert gas (e.g., argon or nitrogen), away from water, acids, and oxidizing agents.[4]
-
Disposal: Unused or peroxide-contaminated this compound must be destroyed with extreme care. A common method involves covering the material with an inert hydrocarbon solvent like toluene (B28343) and slowly adding a dilute solution of ethanol (B145695) to quench it.[4] All disposal procedures should be carried out by trained personnel.
Conclusion
This compound is a cornerstone reagent in synthetic chemistry, valued for its potent basicity. Its orthorhombic crystal structure and well-defined physicochemical properties are foundational to its reactivity. However, its utility is matched by its significant hazards, including violent reactivity with water and the potential for forming explosive peroxides. By adhering to the rigorous experimental and safety protocols outlined in this guide, researchers can safely and effectively harness the synthetic power of this compound in their scientific and developmental endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. youtube.com [youtube.com]
- 8. A beryllium dome specimen holder for XRD analysis of air sensitive materials | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. wiki-ext.aps.anl.gov [wiki-ext.aps.anl.gov]
Sodium Amide (NaNH₂): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium amide (NaNH₂), also known as sodamide, is a highly reactive inorganic compound that serves as a potent base in a myriad of chemical transformations. Its utility, particularly in organic synthesis, stems from its strong basicity and nucleophilic character. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and common applications, and important safety considerations for its handling and disposal.
Physical Properties
Pure this compound is a white, crystalline solid, although commercial preparations are often gray due to the presence of minute iron impurities from the manufacturing process. These impurities typically do not impede its reactivity in most applications. The key physical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | NaNH₂ | |
| Molar Mass | 39.013 g/mol | |
| Appearance | White crystalline powder (pure); Gray solid (commercial) | |
| Odor | Ammonia-like | |
| Melting Point | 210 °C (410 °F; 483 K) | |
| Boiling Point | 400 °C (752 °F; 673 K) | |
| Density | 1.39 g/cm³ | |
| Crystal Structure | Orthorhombic |
Chemical Properties
This compound is a salt-like material composed of the sodium cation (Na⁺) and the amide anion (NH₂⁻). The amide anion is the conjugate base of ammonia (B1221849) (NH₃), a very weak acid (pKa ≈ 38), which makes this compound an exceptionally strong base.
Solubility and Basicity
| Property | Value | References |
| Solubility in Water | Reacts violently | |
| Solubility in Liquid Ammonia | 40 mg/L | |
| Solubility in Ethanol (B145695) | Reacts | |
| Acidity (pKa of conjugate acid, NH₃) | 38 |
Reactivity
This compound's high reactivity is its most defining chemical characteristic.
-
Reaction with Water: It reacts violently with water to produce ammonia gas and sodium hydroxide (B78521). This reaction is highly exothermic and can be explosive. NaNH₂ + H₂O → NaOH + NH₃
-
Reaction with Air: In the presence of limited air and moisture, this compound can form explosive peroxides, which often appear as a yellow or brownish discoloration of the solid. For this reason, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Use as a Strong Base: NaNH₂ is widely employed in organic synthesis to deprotonate weakly acidic protons. It is particularly effective for the deprotonation of terminal alkynes to form sodium acetylides, and for generating enolates from ketones and esters.
-
Elimination Reactions: this compound is a classic reagent for dehydrohalogenation reactions to form alkynes from vicinal or geminal dihalides. Typically, two equivalents of NaNH₂ are used, with a third equivalent required for terminal alkynes to deprotonate the newly formed alkyne.
-
Nucleophilicity: While a strong base, the amide anion is a relatively poor nucleophile due to its high basicity, which often leads to elimination side reactions.
Experimental Protocols
Synthesis of this compound
The most common laboratory preparation of this compound involves the reaction of sodium metal with liquid ammonia, using a catalyst such as iron(III) nitrate (B79036).
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice/acetone condenser, a gas inlet tube, and a magnetic stir bar. The entire apparatus must be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Reaction:
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 250 mL of anhydrous ammonia into the flask.
-
Add a catalytic amount of iron(III) nitrate (approx. 0.5 g).
-
While maintaining the temperature, slowly add small pieces of sodium metal (11.5 g, 0.5 mol) to the vigorously stirred solution. The deep blue color of the solvated electrons will initially form and then dissipate as the sodium reacts.
-
After the addition of sodium is complete, allow the reaction mixture to stir at the boiling point of ammonia (-33 °C) until the blue color has been replaced by a gray suspension of this compound. This typically takes 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the cooling bath and allow the excess ammonia to evaporate under a stream of inert gas.
-
The resulting gray solid is this compound. It should be handled and stored under an inert atmosphere.
-
Dehydrohalogenation of a Vicinal Dihalide
This compound is a powerful reagent for the double dehydrohalogenation of vicinal dihalides to synthesize alkynes.
Signaling Pathway: Dehydrohalogenation to form an Alkyne
Caption: Pathway of double dehydrohalogenation.
Detailed Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and addition funnel, suspend this compound (2.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) under an inert atmosphere.
-
Reaction:
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the vicinal dihalide (1.0 equivalent) in the same anhydrous solvent via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude alkyne.
-
Purify the product by distillation or chromatography as needed.
-
Purification and Analysis
Purification:
Commercial this compound often contains iron impurities, giving it a gray color. While this often does not affect its reactivity, purification can be achieved by washing the solid with a dry, inert hydrocarbon solvent such as hexane (B92381) or toluene, in which this compound is insoluble. This should be performed under an inert atmosphere. Recrystallization of this compound is generally not a practical laboratory procedure due to its high reactivity and the lack of suitable solvents.
Analysis:
A definitive, straightforward titration method for determining the purity of this compound in the presence of its common impurity, sodium hydroxide, is not well-established in standard laboratory practice due to the similar basic nature of the amide and hydroxide ions in aqueous solution. However, a qualitative test for the presence of amides involves heating the sample with a sodium hydroxide solution; the evolution of ammonia gas, detectable by its odor and its ability to turn moist red litmus (B1172312) paper blue, indicates the presence of an amide. For quantitative analysis, more advanced techniques such as elemental analysis or spectroscopic methods would be required for accurate determination of purity.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Reactivity: It reacts violently with water and should be handled in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Peroxide Formation: Exposure to air can lead to the formation of shock-sensitive and explosive peroxides. Containers of this compound should be kept tightly sealed and stored away from heat and moisture. Discolored (yellow or brown) this compound should be treated as an explosion hazard and disposed of with extreme caution.
-
Corrosivity: It is corrosive to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn.
-
Disposal: Small quantities of this compound can be destroyed by slowly and cautiously adding it to a large excess of a stirred, cooled (ice bath) solution of ethanol or isopropanol (B130326) under an inert atmosphere. The resulting solution can then be neutralized and disposed of according to local regulations.
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of synthetic chemists, enabling a wide range of chemical transformations through its potent basicity. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe utilization in research and development. While its synthesis and common applications are well-documented, further research into standardized and accessible methods for its purification and quantitative analysis would be beneficial to the scientific community.
Dawn of a Powerful Reagent: The History and Discovery of Sodium Amide
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of sodium amide, a pivotal reagent in organic chemistry.
Executive Summary
This compound (NaNH₂), a potent base in organic synthesis, boasts a rich history intertwined with the pioneering age of alkali metal chemistry. First synthesized in the early 19th century, its utility as a strong, non-nucleophilic base has cemented its role in critical chemical transformations, from the formation of alkynes to the synthesis of complex heterocyclic compounds. This guide provides an in-depth exploration of the discovery of this compound, its key chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of its significant reaction pathways and applications in modern chemistry and drug development.
A Moment in History: The Discovery of Alkali Metal Amides
While the exact first synthesis of this compound is not definitively documented, the discovery of the first alkali metal amide is credited to the eminent French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard . In their seminal work, "Recherches physico-chimiques" (Physico-Chemical Research), published in 1811, they described the synthesis of potassium amide (KNH₂) by heating potassium hydride with dry ammonia (B1221849).[1] Given their contemporaneous and parallel investigations into the properties of both potassium and sodium, it is highly probable that they also synthesized this compound using a similar method around the same period. Their groundbreaking research laid the foundation for the entire class of metal amide reagents that are indispensable in modern synthetic chemistry.
Core Chemical and Physical Properties
This compound is a white, crystalline solid when pure, though commercial preparations are often gray due to the presence of trace amounts of metallic iron from the manufacturing process.[2] It is highly reactive, particularly with water, and must be handled with care in an inert atmosphere.
| Property | Value | Reference |
| Chemical Formula | NaNH₂ | [2] |
| Molar Mass | 39.01 g/mol | [2] |
| Melting Point | 210 °C (410 °F; 483 K) | [2] |
| Boiling Point | 400 °C (752 °F; 673 K) | [2] |
| Density | 1.39 g/cm³ | [2] |
| Solubility | Reacts violently with water. Soluble in liquid ammonia. | [2] |
| pKa of conjugate acid (NH₃) | ~38 | [3] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several methods. The two most common laboratory and industrial preparations involve the reaction of sodium metal with ammonia.
Reaction of Sodium with Gaseous Ammonia (High-Temperature Method)
This method involves passing dry ammonia gas over molten sodium.
Protocol:
-
Place clean, dry sodium metal in a reaction tube made of a material resistant to high temperatures and sodium vapor (e.g., iron or nickel).
-
Heat the reaction tube to a temperature of 350-400 °C to melt the sodium.
-
Pass a stream of dry ammonia gas over the molten sodium. The reaction is exothermic and will proceed to completion, yielding molten this compound.
-
The molten this compound can be cooled and solidified under an inert atmosphere.
Reaction: 2 Na(l) + 2 NH₃(g) → 2 NaNH₂(l) + H₂(g)
Reaction of Sodium with Liquid Ammonia (Catalytic Method)
This is a more common and convenient laboratory-scale preparation that occurs at a much lower temperature.
Protocol:
-
Assemble a three-necked flask equipped with a cold finger condenser (charged with dry ice/acetone), a gas inlet, and a stirring bar.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous ammonia gas into the flask.
-
Add a catalytic amount of iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) to the liquid ammonia. The solution will turn a rusty brown color.[4]
-
Slowly add small, clean pieces of sodium metal to the stirred liquid ammonia solution. The initial deep blue color of the solvated electrons will gradually fade as the sodium reacts to form this compound.
-
The reaction is complete when the blue color no longer persists, and a gray precipitate of this compound is formed.
-
The liquid ammonia can be allowed to evaporate, leaving behind the solid this compound, which should be stored under an inert atmosphere.
Reaction: 2 Na(s) + 2 NH₃(l) --(Fe(NO₃)₃ catalyst)--> 2 NaNH₂(s) + H₂(g)
Key Reaction Pathways and Applications
This compound's utility stems from its powerful basicity and its relatively low nucleophilicity, making it an excellent reagent for deprotonation reactions without competing nucleophilic attack.
Deprotonation of Terminal Alkynes
One of the most common applications of this compound is the deprotonation of terminal alkynes to form sodium acetylides. These acetylides are potent nucleophiles that can undergo subsequent reactions, such as alkylation, to form internal alkynes.
Caption: Deprotonation of a terminal alkyne using this compound.
Elimination Reactions: Synthesis of Alkynes from Dihalides
This compound is a strong enough base to effect double dehydrohalogenation of vicinal or geminal dihalides to produce alkynes. This is a crucial method for the synthesis of carbon-carbon triple bonds.
Caption: Double dehydrohalogenation of a dihalide to form an alkyne.
Claisen Condensation and Related Reactions
In reactions like the Claisen condensation, this compound can be used to deprotonate the α-carbon of an ester, forming an enolate, which is a key intermediate.
Caption: Initiation step of the Claisen condensation using this compound.
Synthesis of Heterocyclic Compounds
This compound is employed in various cyclization reactions to form heterocyclic compounds. A notable example is the Chichibabin reaction, where it is used to aminate pyridines and other nitrogen-containing heterocycles.
Caption: Simplified pathway of the Chichibabin reaction.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Reactivity with Water: It reacts violently with water, producing flammable ammonia gas and corrosive sodium hydroxide. All reactions and handling must be conducted under anhydrous conditions.
-
Air Sensitivity: this compound reacts with air and moisture to form oxidation products that can be explosive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Color Change: A yellow or brownish discoloration of this compound indicates the formation of potentially explosive oxidation and peroxide products. Such material should be destroyed with extreme caution by slowly adding it to a large volume of a non-reactive solvent like toluene, followed by the careful, portion-wise addition of a proton source like isopropanol.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves, must be worn when handling this compound.
Conclusion
From its discovery in the nascent stages of modern chemistry to its continued use in cutting-edge research and industrial processes, this compound has proven to be a remarkably versatile and powerful reagent. Its ability to act as a strong base for the formation of carbanions and to facilitate a wide range of synthetic transformations underscores its enduring importance in the fields of chemistry and drug development. A thorough understanding of its history, properties, and safe handling is paramount for any researcher seeking to harness its synthetic potential.
References
A Comprehensive Technical Guide to Sodium Amide Safety in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Sodium amide (NaNH₂), a potent and highly reactive inorganic compound, is an indispensable reagent in various chemical syntheses, particularly in the pharmaceutical and fine chemical industries. Its utility as a strong base, however, is matched by its significant and multifaceted hazards. This in-depth technical guide provides a comprehensive overview of the critical safety precautions, handling protocols, and emergency procedures required for the safe use of this compound in a laboratory setting. Adherence to these guidelines is paramount to mitigating the risks of violent reactions, fires, and chemical burns.
Understanding the Hazards of this compound
This compound is a gray-white, crystalline powder with a slight ammoniacal odor. Its hazardous nature stems from its extreme reactivity, particularly with water and air, and its propensity to form explosive peroxides upon storage. A thorough understanding of its chemical properties is the foundation of its safe handling.
Reactivity Profile
This compound's primary hazard is its violent, exothermic reaction with water, producing flammable ammonia (B1221849) gas and corrosive sodium hydroxide.[1][2] This reaction can be explosive, especially if water is added to this compound. It is also highly reactive with acids, halogenated compounds, and oxidizing agents.[3][4] Contact with moist air can lead to spontaneous ignition.[3]
Upon exposure to air, especially in the presence of limited moisture, this compound can form shock-sensitive and explosive peroxides.[1][3][5] This process is often indicated by a yellowing or browning of the solid.[1][2] Such discolored samples represent a severe explosion risk and should not be handled.[1][3]
Physical and Chemical Properties
A summary of key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | NaNH₂ | [5] |
| Molar Mass | 39.01 g/mol | [5] |
| Appearance | Gray-white crystalline powder | [2][3] |
| Melting Point | 210 °C (410 °F) | [2][5] |
| Boiling Point | 400 °C (752 °F) | [2][5] |
| Autoignition Temperature | 450 °C (842 °F) | [6] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -118.8 kJ/mol | [2][5] |
| Heat of Solution | -31.06 kcal/mol at 21 °C | [7] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.
Engineering Controls
All manipulations of this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[3][8] The work area should be equipped with a readily accessible and certified emergency eyewash station and safety shower.[9] It is also crucial to keep a supply of dry sand or a Class D fire extinguisher immediately available for fire emergencies.[3]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes and dust.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or chloroprene, should be worn. Always inspect gloves for integrity before use.[8]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8][9]
-
Respiratory Protection: In situations where dust exposure is possible, a NIOSH-approved respirator may be necessary.[9]
Safe Handling and Storage Protocols
Strict adherence to established protocols for handling and storage is critical to prevent accidents.
Handling Procedures
-
Always handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk techniques, to prevent contact with air and moisture.[8][9]
-
Avoid the formation of dust.[9]
-
Ground and bond all equipment to prevent static discharge, which could ignite flammable vapors.
-
Never work alone when handling this compound. Ensure another person is aware of the procedure and is in the vicinity.
-
Use spark-resistant tools for transferring the solid.[3]
Storage Requirements
-
Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents.[9]
-
The storage container must be tightly sealed and kept under an inert gas blanket.[8][9]
-
Containers should be clearly labeled with the date received and the date opened.[10]
-
Due to the risk of peroxide formation, it is recommended that this compound not be stored for more than three months after being exposed to air. Regularly inspect containers for any signs of discoloration (yellowing or browning), which may indicate peroxide formation.[1]
Experimental Protocols
The following sections provide detailed methodologies for critical procedures involving this compound.
Protocol for Peroxide Testing
Regular testing for peroxides is a critical safety measure. Since solid this compound cannot be easily tested with conventional strips, the primary method of ensuring safety is to adhere to strict storage time limits. Any material that is older than the recommended storage period or shows signs of discoloration should be considered potentially explosive and handled only by trained emergency personnel. For peroxide-forming solvents that may be used with this compound, commercial peroxide test strips can be used.
Procedure for Peroxide Test Strips (for associated solvents):
-
In a chemical fume hood, carefully open the solvent container.
-
Using forceps, dip the test strip into the solvent for the time specified by the manufacturer.
-
Remove the strip and compare the color to the provided chart to determine the peroxide concentration.
-
Concentrations above 25 ppm are generally considered hazardous and require the material to be disposed of as hazardous waste.
Detailed Protocol for Quenching Unreacted this compound
Quenching of unreacted this compound must be performed with extreme caution in a controlled manner. The following protocol is a general guideline and should be adapted based on the specific scale and reaction conditions.
Materials:
-
Reaction flask containing unreacted this compound under an inert atmosphere.
-
Dropping funnel.
-
Inert solvent (e.g., toluene (B28343), heptane).
-
Anhydrous isopropanol (B130326) or ethanol (B145695).
-
Deionized water.
-
Ice bath.
-
Stir plate and stir bar.
Procedure:
-
Ensure the reaction flask is under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Cool the reaction flask in an ice bath to dissipate the heat generated during quenching.
-
Dilute the reaction mixture with a sufficient amount of an inert, high-boiling solvent like toluene to create a stirrable slurry.
-
Slowly and dropwise, add anhydrous isopropanol or ethanol to the stirred mixture via a dropping funnel. The addition should be controlled to maintain a gentle reflux and avoid excessive gas evolution.
-
Observe the reaction mixture closely. The initial vigorous reaction will subside as the this compound is consumed.
-
Once the addition of the alcohol is complete and the initial vigorous reaction has ceased, continue stirring for at least 30 minutes to ensure all the this compound has reacted.
-
After the alcohol quench is complete, very slowly and cautiously add deionized water dropwise to quench any remaining reactive species. Be prepared for some gas evolution.
-
Once the addition of water is complete and no further reaction is observed, the mixture can be worked up as required by the experimental procedure.
Emergency Procedures
Prompt and correct response to emergencies is crucial to minimize harm.
Spills
-
Evacuate the immediate area and alert nearby personnel.[8]
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Cover the spill with a generous amount of dry sand or other non-combustible absorbent material.[3]
-
Using spark-resistant tools, carefully scoop the mixture into a dry, sealable container.[3]
-
Do NOT use water or any combustible materials to clean up the spill.[3]
-
Label the container as hazardous waste and arrange for its disposal.
Fire
-
In case of a fire involving this compound, use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand.[3]
-
NEVER use water, carbon dioxide, or halogenated extinguishing agents , as they will react violently with this compound.[3]
-
Evacuate the area and call for emergency services.
First Aid
-
Skin Contact: Brush off any solid particles and immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-3 glasses of water. Seek immediate medical attention.[3]
Waste Disposal
All this compound waste, including contaminated materials and quenched reaction mixtures, must be disposed of as hazardous waste.[9]
Procedure for Neutralizing and Disposing of this compound Waste:
-
Following the quenching protocol described in Section 4.2, ensure all reactive this compound has been destroyed.
-
The resulting aqueous solution will be basic. Neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl) while stirring and monitoring the pH. Maintain the temperature with an ice bath.
-
Once the pH is neutral (between 6 and 8), the solution can be collected in a designated hazardous waste container.
-
Label the container with the contents and "Hazardous Waste."
-
Arrange for pickup and disposal by your institution's environmental health and safety department.
Visualizing Safety Workflows
The following diagrams, created using the DOT language, illustrate key safety workflows for handling this compound.
Decision-Making Workflow for a this compound Spill
Caption: Decision-making workflow for responding to a this compound spill.
Hierarchy of Controls for this compound Safety
Caption: Hierarchy of controls for minimizing this compound exposure.
This compound Waste Disposal Flowchart
Caption: Flowchart for the safe quenching and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 7. uwm.edu [uwm.edu]
- 8. wcu.edu [wcu.edu]
- 9. WO1993014061A1 - Process for the preparation of sodium amides - Google Patents [patents.google.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
In-Depth Technical Guide on the Handling and Storage of Sodamide
For Researchers, Scientists, and Drug Development Professionals
Sodium amide (NaNH₂), commonly known as sodamide, is a powerful and versatile inorganic base with significant applications in organic synthesis, including in the development of pharmaceutical compounds. However, its high reactivity and potential for instability demand rigorous and informed handling and storage protocols. This guide provides a comprehensive overview of the essential technical information required for the safe and effective use of sodamide in a laboratory and research setting.
Chemical and Physical Properties
Sodamide is a white, crystalline solid when pure, although commercial preparations are often gray due to the presence of metallic iron impurities.[1] It is highly reactive, particularly with water, and possesses a strong ammonia-like odor. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Sodamide
| Property | Value |
| Chemical Formula | NaNH₂ |
| Molar Mass | 39.01 g/mol [2] |
| Appearance | White to grayish-white powder/flakes[2] |
| Melting Point | 210 °C[3] |
| Boiling Point | 400 °C[3] |
| Density | 1.39 g/cm³[3] |
| Solubility | Reacts violently with water[3] |
Reactivity and Hazards
The utility of sodamide as a strong base is intrinsically linked to its high reactivity, which also constitutes its primary hazard. Understanding these reactions is critical for safe handling.
Reaction with Water and Moisture
Sodamide reacts violently and exothermically with water to produce sodium hydroxide (B78521) and ammonia (B1221849) gas.[3]
NaNH₂ + H₂O → NaOH + NH₃
This reaction can be explosive, and the liberated ammonia gas is both toxic and flammable. Therefore, sodamide must be rigorously protected from all sources of moisture, including atmospheric humidity.
Reaction with Air and Peroxide Formation
Upon exposure to air, sodamide can react with oxygen and carbon dioxide.[4] Of particular concern is the formation of explosive and shock-sensitive peroxides, especially in the presence of limited amounts of air and moisture. This degradation is often indicated by a yellowing or browning of the material.[5][6] Any discolored sodamide should be considered extremely dangerous and handled with extreme caution.
Figure 1: Sodamide Peroxide Formation Pathway
Caption: Exposure of sodamide to limited air and moisture leads to the formation of hazardous explosive peroxides.
Thermal Instability
Thermal analysis of sodamide has shown an exothermic event at approximately 120 °C, followed by endothermic events at 150 °C and its melting point of 210 °C. Decomposition begins to occur at temperatures above 230 °C.[7] In a vacuum, sodamide decomposes when heated to 300-330°C into sodium, nitrogen, hydrogen, and ammonia.
Table 2: Thermal Stability Data for Sodamide
| Temperature | Observation |
| 120 °C | Exothermic event[7] |
| 150 °C | Endothermic event[7] |
| 210 °C | Melting point[3] |
| > 230 °C | Onset of decomposition[7] |
| 300-330 °C (in vacuum) | Decomposition into Na, N₂, H₂, and NH₃ |
Incompatibilities
Sodamide is incompatible with a wide range of substances, including:
-
Water and moisture
-
Acids
-
Oxidizing agents
-
Halogenated compounds
-
Carbon dioxide[5]
Handling and Storage Protocols
Strict adherence to proper handling and storage procedures is mandatory to mitigate the risks associated with sodamide.
Personal Protective Equipment (PPE)
When handling sodamide, the following PPE is required:
-
Eye Protection: Chemical splash goggles and a face shield.[8]
-
Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8]
-
Respiratory Protection: For operations that may generate dust, a full-face respirator with appropriate cartridges should be used.[8]
Engineering Controls
All manipulations of sodamide should be conducted in a well-ventilated area, preferably within a glovebox under an inert atmosphere (e.g., nitrogen or argon) or in a certified chemical fume hood.[5][8] An eyewash station and safety shower must be readily accessible.[8]
Storage Requirements
Sodamide must be stored in a cool, dry, well-ventilated area, away from sources of heat, ignition, and incompatible materials.[1] Key storage requirements are summarized in Table 3.
Table 3: Sodamide Storage Conditions
| Parameter | Recommendation |
| Atmosphere | Under a dry, inert gas (e.g., nitrogen or argon)[5] |
| Container | Tightly sealed, original container[1] |
| Temperature | Cool, dry place. Store below 30°C. |
| Incompatibilities | Segregate from acids, water, and oxidizing agents[5] |
Containers should be dated upon receipt and upon opening. Unused portions that will not be needed for extended periods (greater than one year) should be disposed of.[5]
Figure 2: Sodamide Storage Decision Workflow
Caption: A workflow for the safe storage and periodic inspection of sodamide.
Experimental Protocols
Assay for Purity (Titration Method)
The purity of sodamide can be determined by titration. A general procedure involves the careful reaction of a known mass of sodamide with an excess of a standard acid solution, followed by back-titration of the unreacted acid with a standard base.
Protocol: Sodamide Purity Assay
-
Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 0.5 g of the sodamide sample into a dry, pre-weighed flask.
-
Reaction: Slowly and carefully add a known excess of standardized 0.5 M hydrochloric acid to the flask while cooling in an ice bath. The reaction will be vigorous and release ammonia gas. Ensure the addition is controlled to prevent splashing.
-
Titration: Once the reaction has subsided, add a few drops of a suitable indicator (e.g., methyl orange) and titrate the excess hydrochloric acid with a standardized 0.5 M sodium hydroxide solution until the endpoint is reached.
-
Calculation: The purity of the sodamide can be calculated based on the amount of hydrochloric acid consumed in the reaction.
Peroxide Detection
While quantitative analysis of peroxides in solid sodamide is challenging and not routinely performed in a standard laboratory setting, a qualitative test can indicate their presence. A specification for peroxide content in commercial sodamide is typically less than or equal to 0.1% (as NaNH₂O₂).[9]
Protocol: Qualitative Peroxide Test (Caution: For small, fresh samples only)
-
Sample Preparation: In a fume hood, behind a blast shield, carefully suspend a very small amount (a few milligrams) of the sodamide in an inert, dry solvent such as toluene.
-
Reagent Addition: Add a freshly prepared solution of potassium iodide in glacial acetic acid to the suspension.
-
Observation: The formation of a yellow to brown color, indicating the liberation of iodine, suggests the presence of peroxides. The intensity of the color can give a rough indication of the peroxide concentration. Note: This test itself is hazardous with aged or discolored sodamide and should only be performed by experienced personnel with appropriate safety measures in place.
Safe Disposal of Sodamide
Old, discolored, or unused sodamide presents a significant explosion hazard and must be destroyed. The following is a general protocol for the controlled neutralization of small quantities of sodamide. For larger quantities or visibly degraded material, contact your institution's Environmental Health and Safety (EHS) department.[5]
Protocol: Controlled Neutralization of Sodamide
-
Inert Slurry: In a chemical fume hood, behind a blast shield, prepare a slurry of the sodamide in a high-boiling, inert hydrocarbon solvent such as kerosene (B1165875) or toluene.[10]
-
Slow Addition of Alcohol: While vigorously stirring the slurry and cooling the reaction vessel in an ice-water bath, slowly add a dilute solution of ethanol (B145695) in the same hydrocarbon solvent dropwise.[10] The reaction is highly exothermic. Monitor the temperature and the rate of gas evolution.
-
Quenching: After the addition of ethanol is complete and the reaction has subsided, slowly and carefully add water dropwise to quench any remaining reactive species.
-
Neutralization: The resulting aqueous layer can then be neutralized with a weak acid before disposal according to local regulations.
Figure 3: Sodamide Disposal Workflow
Caption: A step-by-step workflow for the controlled neutralization and disposal of small quantities of sodamide.
Emergency Procedures
Spills
In the event of a sodamide spill, control all ignition sources. Wearing appropriate PPE, cover the spill with dry sand or another inert, non-combustible absorbent.[5] Scoop the material into a suitable container for disposal using spark-resistant tools. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [5]
Fire
For fires involving sodamide, use a Class D fire extinguisher, dry sand, or soda ash.[5] DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHING AGENTS. [5]
First Aid
-
Skin Contact: Brush off any solid material and flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-3 glasses of water. Seek immediate medical attention.[5]
This guide provides a foundational understanding of the critical aspects of handling and storing sodamide. It is imperative that all personnel working with this reagent receive thorough training on these procedures and have a comprehensive understanding of the associated hazards. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before commencing any work with sodamide.
References
- 1. wcu.edu [wcu.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. research.uga.edu [research.uga.edu]
- 9. This compound, 95%, pure 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Reaction Mechanism of Sodium Amide with Water
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium amide (NaNH₂), a powerful inorganic base, is a cornerstone reagent in organic synthesis, prized for its ability to deprotonate weak carbon and nitrogen acids. However, its utility is matched by its hazardous reactivity, particularly with protic solvents like water. This technical guide provides a comprehensive examination of the core reaction mechanism between this compound and water. It details the fundamental principles governing this vigorous, exothermic process, presents key quantitative thermodynamic data, outlines a standard experimental protocol for the safe quenching of the reagent, and includes visualizations of the reaction pathway and experimental workflow to ensure a thorough understanding for professionals in research and development.
Core Reaction Mechanism
The reaction between this compound and water is a classic, irreversible Brønsted-Lowry acid-base reaction. This compound is an ionic compound consisting of a sodium cation (Na⁺) and a highly basic amide anion (NH₂⁻). The amide anion is the conjugate base of ammonia (B1221849) (NH₃), an extremely weak acid.
The mechanism proceeds via a direct proton transfer from a water molecule to the amide anion. The lone pair of electrons on the nitrogen atom of the amide anion acts as a potent proton acceptor (a strong base), abstracting a proton from water. This process results in the formation of neutral ammonia and a hydroxide (B78521) ion (OH⁻). The sodium cation remains in solution as a spectator ion, forming sodium hydroxide with the newly generated hydroxide ion.
The overall balanced chemical equation for this reaction is:
NaNH₂(s) + H₂O(l) → NH₃(aq) + NaOH(aq) [1][2]
This reaction is characterized by its violent and highly exothermic nature, releasing significant thermal energy and rapidly evolving ammonia gas.[1][2]
Thermodynamic Driving Force
The primary driving force for this reaction is the vast difference in basicity between the amide anion (NH₂⁻) and the resulting hydroxide anion (OH⁻). This can be quantitatively understood by comparing the pKa values of their respective conjugate acids, ammonia (NH₃) and water (H₂O).
The equilibrium of an acid-base reaction overwhelmingly favors the formation of the weaker acid and weaker base. With a pKa of approximately 38, ammonia is an exceptionally weak acid, meaning its conjugate base, the amide ion, is extraordinarily strong.[1] Water, with a pKa of approximately 14.0-15.7, is a significantly stronger acid than ammonia.[1][2][3][4] Consequently, the equilibrium lies almost entirely to the right, driving the reaction to completion.
Quantitative Data
The thermodynamic favorability and exothermic nature of the reaction are clearly demonstrated by the standard enthalpies of formation and the pKa values of the species involved.
Acid Dissociation Constants (pKa)
The table below summarizes the pKa values for the acids involved in the reaction, highlighting the thermodynamic gradient that drives the proton transfer.
| Compound | Formula | Role | pKa (at 25 °C) | Source |
| Water | H₂O | Reactant (Acid) | ~14.0 | [1][3][5] |
| Ammonia | NH₃ | Product (Conj. Acid) | ~38 | [1] |
Standard Enthalpy of Reaction
The reaction is strongly exothermic, as calculated from the standard enthalpies of formation (ΔfH°) of the reactants and products using Hess's Law.
ΔH°rxn = ΣΔfH°(products) - ΣΔfH°(reactants)
The table below lists the standard molar enthalpies of formation for each species.
| Compound | Formula | State | ΔfH° (kJ/mol) |
| This compound | NaNH₂ | solid | -118.8 |
| Water | H₂O | liquid | -285.8 |
| Sodium Hydroxide | NaOH | aqueous | -470.1 |
| Ammonia | NH₃ | aqueous | -80.3 |
Calculation:
ΔH°rxn = [(-470.1 kJ/mol) + (-80.3 kJ/mol)] - [(-118.8 kJ/mol) + (-285.8 kJ/mol)] ΔH°rxn = [-550.4 kJ/mol] - [-404.6 kJ/mol] ΔH°rxn = -145.8 kJ/mol
The large negative enthalpy change confirms the highly exothermic nature of the reaction, consistent with experimental observations of its violent character.
Experimental Protocol: Safe Quenching of this compound
In synthetic organic chemistry, the reaction with water is most practically employed as a "quenching" step to safely destroy excess this compound after a reaction is complete.[5][6] Due to the reaction's vigor, it must be performed with extreme caution.
Objective: To safely neutralize excess this compound in an organic reaction mixture.
Materials:
-
Reaction flask containing the post-reaction mixture with this compound under an inert atmosphere (N₂ or Ar).
-
Dropping funnel.
-
Ice-water bath.
-
Stirring apparatus.
-
Quenching agent: Isopropanol (B130326) or ethanol (B145695) (preferred for controlled reaction), followed by water.
-
Anhydrous organic solvent for dilution (e.g., THF, diethyl ether).
Procedure:
-
Inert Atmosphere: Ensure the reaction vessel remains under a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the procedure.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is critical to dissipate the heat generated during the exothermic quench.
-
Dilution: If the reaction mixture is concentrated, dilute it with a suitable anhydrous solvent to help manage the heat generated.
-
Initial Quench (Alcohol): Slowly add a less reactive protic solvent, such as isopropanol or ethanol, dropwise from the dropping funnel with vigorous stirring. The reaction with alcohols is less violent than with water. Monitor for any excessive gas evolution or temperature rise.
-
Secondary Quench (Water): Once the initial vigorous reaction with the alcohol has subsided, switch to adding water dropwise. Continue vigorous stirring and maintain the temperature at 0 °C.
-
Aqueous Work-up: After all the this compound has been neutralized (i.e., no further gas evolution or exotherm is observed upon addition of water), the mixture can be warmed to room temperature and proceed to a standard aqueous work-up for product extraction.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Perform the procedure in a certified chemical fume hood.
-
Never add water directly to a large quantity of un-cooled, undiluted this compound.
-
Have a fire extinguisher rated for reactive metals (Class D) available, although a CO₂ or dry chemical extinguisher is often used for solvent fires that may result.
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: Proton transfer from water to the amide anion.
Experimental Workflow for Quenching
Caption: Workflow for the safe quenching of this compound.
References
- 1. What is the pKa of water?_Chemicalbook [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. What is the pKa of water (and why do some textbooks get it wrong)? | VIPEr [ionicviper.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Basicity of Sodium Amide and a Comparison with Other Bases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the basicity of sodium amide (NaNH₂), a powerful inorganic base, and compares its strength with a range of other common and superbasic compounds. This document is intended to serve as a practical resource for professionals in research and development who require a deep understanding of base properties for applications in organic synthesis, catalysis, and medicinal chemistry.
Introduction to Basicity and pKa
The basicity of a substance is a measure of its ability to accept a proton (H⁺). In quantitative terms, the strength of a base is inversely related to the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. For a generic base B, the equilibrium is as follows:
BH⁺ ⇌ B + H⁺
The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid, BH⁺. This compound is the sodium salt of the amide anion (NH₂⁻), which is the conjugate base of ammonia (B1221849) (NH₃). With the pKa of ammonia being approximately 38, the amide anion is an exceptionally strong base.[1][2]
Comparative Basicity of this compound
This compound is classified as a superbase, a category of compounds with exceptionally high basicity. Its utility in organic synthesis stems from its ability to deprotonate very weak acids, such as terminal alkynes and alcohols.[3] The following table provides a comparative overview of the pKa values of the conjugate acids of this compound and other common bases in various solvents. Non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are often used for pKa determination of very strong bases due to the leveling effect of water.
Table 1: Comparative pKa Values of the Conjugate Acids of Various Bases
| Base Name | Formula | Conjugate Acid | pKa in Water | pKa in DMSO | pKa in THF | pKa in MeCN |
| This compound | NaNH₂ | NH₃ | ~38 | 41 | - | - |
| n-Butyllithium | n-BuLi | Butane | ~50 | ~50 | - | - |
| Lithium Diisopropylamide (LDA) | LiN(i-Pr)₂ | Diisopropylamine | ~36 | 40 | - | - |
| Sodium Hydride | NaH | H₂ | ~36 | 35 | - | - |
| Potassium tert-Butoxide | KOC(CH₃)₃ | tert-Butanol | ~19 | 32.2 | - | - |
| Sodium Ethoxide | NaOEt | Ethanol | 15.9 | 29.8 | - | - |
| Sodium Hydroxide | NaOH | H₂O | 15.7 | 31.4 | - | - |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | DBUH⁺ | 13.5 | 13.9 | 13.2 | 24.3 |
| Triethylamine | N(C₂H₅)₃ | HN(C₂H₅)₃⁺ | 10.75 | 9.0 | 8.3 | 18.8 |
| Pyridine | C₅H₅N | C₅H₅NH⁺ | 5.25 | 3.4 | 4.3 | 12.5 |
Note: pKa values can vary depending on the experimental conditions and the reference standards used. The values presented here are compiled from various sources for comparative purposes.[4][5][6][7][8][9]
Experimental Protocols for pKa Determination
The accurate determination of pKa values, especially for superbases, requires specialized experimental techniques. The following sections detail the methodologies for potentiometric titration, spectrophotometry, and NMR spectroscopy.
Potentiometric titration is a highly precise method for determining pKa values by monitoring the change in potential (pH) of a solution upon the addition of a titrant.[10] For highly basic substances, non-aqueous solvents are necessary to avoid the leveling effect of water.
Protocol for Potentiometric Titration of a Superbase in a Non-Aqueous Solvent:
-
Solvent and Titrant Preparation:
-
Choose a suitable non-aqueous solvent such as anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN). Ensure the solvent is thoroughly dried and deoxygenated.
-
Prepare a standardized titrant solution of a strong acid (e.g., trifluoromethanesulfonic acid) in the chosen solvent.
-
-
Electrode Calibration:
-
Use a glass electrode or a specialized electrode suitable for non-aqueous media.
-
Calibrate the electrode system using a series of standard buffer solutions prepared in the same non-aqueous solvent.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the base in the non-aqueous solvent to a known concentration.
-
Maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the experiment to prevent reactions with atmospheric moisture and carbon dioxide.
-
-
Titration Procedure:
-
Immerse the calibrated electrode in the sample solution.
-
Add the titrant in small, precise increments.
-
Record the potential (or pH reading) after each addition, allowing the system to equilibrate.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the potential (or pH) versus the volume of titrant added.
-
The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point).
-
The pKa is determined from the pH at the half-equivalence point.
-
Spectrophotometric methods are advantageous for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.[11][12]
Protocol for Spectrophotometric pKa Determination:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known and varying pH values in the appropriate solvent system. For very high pKa values, a series of solutions with varying concentrations of a strong base in a non-aqueous solvent may be used.
-
-
Sample Preparation:
-
Prepare a stock solution of the base in the chosen solvent.
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration of the base but at different pH values.
-
-
Spectral Measurement:
-
Measure the UV-Vis absorption spectrum of each sample.
-
Identify the wavelengths of maximum absorbance for the protonated (BH⁺) and deprotonated (B) forms of the base.
-
-
Data Analysis:
-
Using the Beer-Lambert law, determine the concentrations of BH⁺ and B in each buffer solution from the absorbance measurements at the selected wavelengths.
-
Plot the logarithm of the ratio of the concentrations of the deprotonated to the protonated form ([B]/[BH⁺]) against the pH of the solutions.
-
According to the Henderson-Hasselbalch equation (pH = pKa + log([B]/[BH⁺])), the pKa is the pH at which the concentration of the protonated and deprotonated forms are equal (i.e., when log([B]/[BH⁺]) = 0).
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of nuclei that are sensitive to the protonation state of the molecule.[2][13][14][15][16]
Protocol for NMR Spectroscopic pKa Determination:
-
Sample Preparation:
-
Prepare a series of samples of the base in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Adjust the "pD" (the equivalent of pH in a deuterated solvent) of each sample by adding varying amounts of a strong acid or base.
-
-
NMR Data Acquisition:
-
Acquire the ¹H or ¹³C NMR spectrum for each sample.
-
Identify a nucleus whose chemical shift changes significantly with the protonation state.
-
-
Data Analysis:
-
Plot the chemical shift of the selected nucleus as a function of the pD.
-
The resulting plot will be a sigmoidal curve.
-
The pKa is the pD value at the inflection point of this curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key reaction mechanism involving this compound and a generalized experimental workflow for pKa determination.
This compound is a common reagent for the double dehydrohalogenation of vicinal dihalides to synthesize alkynes.[1][17][18][19][20][21][22] This reaction proceeds via two successive E2 elimination steps.
Caption: Reaction mechanism for the synthesis of an alkyne from a vicinal dihalide using this compound.
The following diagram outlines the key steps in determining the pKa of a base using potentiometric titration in a non-aqueous solvent.
Caption: Generalized experimental workflow for pKa determination by potentiometric titration.
Conclusion
This compound stands out as a powerful superbase with broad applications in organic synthesis. Its high basicity, as indicated by the pKa of its conjugate acid, surpasses that of many common bases such as alkoxides and hydroxides, and is comparable to organolithium reagents and other amide bases like LDA. The selection of an appropriate base is critical for the success of many chemical transformations, and a thorough understanding of comparative basicity is essential for researchers in the chemical and pharmaceutical sciences. The experimental protocols detailed in this guide provide a framework for the accurate determination of pKa values, enabling informed decisions in reaction design and optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. studylib.net [studylib.net]
- 7. scribd.com [scribd.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Labs [mas-iiith.vlabs.ac.in]
- 13. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 14. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Titrations without the additions: The rapid determination of pKa values using NMR imaging techniques - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 21. Key Notes on Dehydrohalogenation and Related Reactions [unacademy.com]
- 22. youtube.com [youtube.com]
The Solubility of Sodium Amide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium amide (NaNH₂), a potent inorganic base, is a cornerstone reagent in a myriad of organic syntheses, including alkylations, condensations, and eliminations. Its utility is, however, intrinsically linked to its solubility characteristics in various laboratory solvents. Understanding the solubility of this compound is paramount for reaction design, optimization, and safety. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in different solvents, presents quantitative data, details relevant experimental protocols, and offers visualizations of key workflows.
Core Concepts: Factors Influencing this compound Solubility
The solubility of this compound is primarily dictated by its ionic nature and its high reactivity. As a salt composed of the sodium cation (Na⁺) and the amide anion (NH₂⁻), its dissolution is favored in polar solvents that can effectively solvate these ions. However, the amide anion is an exceptionally strong base, leading to vigorous and often explosive reactions with protic solvents such as water and alcohols. Consequently, the choice of solvent is limited to aprotic and non-reactive media.
Quantitative Solubility Data
The solubility of this compound has been investigated in a limited range of solvents due to its high reactivity. The most significant solvent for this compound is liquid ammonia (B1221849), in which it is most soluble. In most other common laboratory solvents, it is either insoluble or has very limited solubility, often being used as a suspension.
| Solvent | Formula | Type | Temperature (°C) | Solubility |
| Liquid Ammonia | NH₃ | Protic (self-ionizing) | -33 | ~1 mol/L[1] |
| Liquid Ammonia | NH₃ | Protic (self-ionizing) | 20 | ~0.1 g/100 mL[2] |
| Liquid Ammonia | NH₃ | Protic (self-ionizing) | Not Specified | 40 mg/L[3] |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic Ether | Room Temperature | Very low / Slightly soluble[4][5] |
| Diethyl Ether | (C₂H₅)₂O | Aprotic Ether | Not Specified | Barely soluble[6] |
| Toluene (B28343) | C₇H₈ | Aprotic Hydrocarbon | Not Specified | Insoluble (often used as a suspension)[7] |
| Hexane | C₆H₁₄ | Aprotic Hydrocarbon | Not Specified | Insoluble[8] |
| Benzene | C₆H₆ | Aprotic Hydrocarbon | Not Specified | Insoluble[9] |
| Water | H₂O | Protic | Not Applicable | Reacts violently[3] |
| Alcohols (e.g., Ethanol, Methanol) | ROH | Protic | Not Applicable | Reacts violently[10][11] |
Note on Conflicting Data: The reported solubility of this compound in liquid ammonia varies. The value of ~1 mol/L at -33 °C is cited in the context of in-situ preparation for synthetic use and likely represents a practical concentration for such applications. The lower values may refer to solubility at higher temperatures or under different conditions. The solubility of gases and substances in liquefied gases is highly dependent on temperature and pressure.
Experimental Protocols
Detailed, standardized experimental protocols for the quantitative determination of this compound solubility are not widely published due to the hazardous nature of the compound. However, a general methodology can be inferred from its preparation and handling procedures.
Protocol: Determination of this compound Solubility in Liquid Ammonia
This protocol outlines a conceptual procedure for determining the solubility of this compound in liquid ammonia, emphasizing safety and inert atmosphere techniques.
1. Apparatus Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (filled with dry ice/acetone), an ammonia gas inlet, and a stopper for sample addition.
-
The entire apparatus must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
2. Procedure:
-
Condensation of Ammonia: Cool the flask to approximately -78 °C using a dry ice/acetone bath. Introduce dry ammonia gas into the flask, where it will condense into a liquid.
-
Temperature Equilibration: Once the desired volume of liquid ammonia is collected, replace the cooling bath with one that maintains the target temperature for the solubility measurement (e.g., -33 °C for boiling ammonia, or a cryostat for other temperatures).
-
Sample Addition: Carefully add a pre-weighed amount of pure, finely powdered this compound to the stirred liquid ammonia through the sample addition port.
-
Equilibration: Allow the suspension to stir for a sufficient time to reach equilibrium. This may take several hours.
-
Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully draw a known volume of the clear, saturated supernatant into a pre-weighed, gas-tight syringe.
-
Analysis:
-
Evaporate the ammonia from the syringe in a controlled manner into a fume hood.
-
The mass of the remaining this compound is determined by re-weighing the syringe.
-
Alternatively, the ammonia can be evaporated and the remaining this compound can be carefully quenched with a suitable proton source (e.g., isopropanol (B130326) in an inert solvent) and the resulting ammonia can be quantified by titration.
-
3. Safety Precautions:
-
All operations must be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a face shield, and cryogenic gloves, is mandatory.
-
Ensure that no water or protic solvents come into contact with the this compound.
-
Have appropriate quenching agents and fire extinguishing materials (e.g., dry sand, Class D fire extinguisher) readily available.[12]
Visualizing Workflows with Graphviz
Logical Workflow for this compound Handling and Use
The following diagram illustrates the critical decision-making process and workflow for handling solid this compound and preparing it for use in a chemical reaction.
Caption: Decision workflow for safe handling and solvent selection for this compound.
Experimental Workflow: In-Situ Preparation and Use in Liquid Ammonia
This diagram outlines the typical laboratory procedure for the in-situ preparation of this compound in liquid ammonia followed by its use as a reagent.
Caption: Step-by-step workflow for the in-situ preparation and reaction of this compound.
Conclusion
The solubility of this compound is a critical parameter that dictates its application in organic synthesis. While it is most effectively used in liquid ammonia where it exhibits its highest solubility, its utility in other solvents is limited to its use as a suspension in non-reactive hydrocarbon or ethereal media. Extreme caution must be exercised when handling this compound due to its reactivity with protic solvents and its potential to form explosive peroxides upon exposure to air. The information and protocols provided in this guide are intended to aid researchers, scientists, and drug development professionals in the safe and effective use of this powerful reagent.
References
- 1. Sciencemadness Discussion Board - Has anyone made sodamide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Assessing this compound Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. This compound 50wt. suspension toluene 7782-92-5 [sigmaaldrich.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound, 99%, extra pure | Fisher Scientific [fishersci.ca]
- 11. Sodium_amide [chemeurope.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
The Role of Sodamide's Basicity in Synthetic Chemistry: A Technical Guide
Introduction
Sodium amide (NaNH₂), commonly referred to as sodamide, is an inorganic salt composed of the sodium cation (Na⁺) and the amide anion (NH₂⁻).[1] It is a powerful, non-nucleophilic strong base with a long history of application in organic synthesis.[1][2][3] Its utility as a reagent is fundamentally dictated by the acid-base properties of its constituent ions, specifically the exceptionally high basicity of the amide anion. This technical guide provides an in-depth analysis of the pKa of sodamide's conjugate acid, the implications of this value for its chemical reactivity, detailed experimental protocols, and the logical frameworks governing its use in modern drug discovery and development.
The pKa of Sodamide and Its Significance
The basicity of a substance is inversely related to the acidity of its conjugate acid. In the case of sodamide, the base is the amide anion (NH₂⁻), and its conjugate acid is ammonia (B1221849) (NH₃). The pKa of ammonia is approximately 38, making it an exceedingly weak acid.[4][5][6][7] This high pKa value signifies that its conjugate base, the amide anion, is an exceptionally strong base, capable of deprotonating a wide range of weak acids.[4][5]
The strength of sodamide can be contextualized by comparing the pKa of its conjugate acid to that of other common chemical species. This comparison dictates the thermodynamic feasibility of deprotonation reactions. A base can effectively deprotonate an acid if the pKa of the acid is significantly lower than the pKa of the base's conjugate acid.
Data Presentation: Comparative pKa Values
| Compound | Formula | Conjugate Base | pKa of Compound | Feasibility of Deprotonation by NaNH₂ |
| Ammonia | NH₃ | NH₂⁻ (Amide) | ~38 | (Reference) |
| Hydrogen | H₂ | H⁻ (Hydride) | ~35 | Yes |
| Terminal Alkyne | R-C≡C-H | R-C≡C⁻ (Acetylide) | ~25 | Yes |
| Acetone (α-proton) | CH₃COCH₃ | ⁻CH₂COCH₃ (Enolate) | ~20 | Yes |
| Ethanol | CH₃CH₂OH | CH₃CH₂O⁻ (Ethoxide) | ~16 | Yes |
| Water | H₂O | OH⁻ (Hydroxide) | 15.7 (14 in water) | Yes |
| Indole (B1671886) (N-H) | C₈H₇N | C₈H₆N⁻ | ~17 | Yes |
| Piperidine (N-H) | C₅H₁₁N | C₅H₁₀N⁻ | ~11 | Yes |
Note: pKa values are approximate and can vary with the solvent and measurement conditions.
This table clearly illustrates that the amide anion is a sufficiently strong base to quantitatively deprotonate terminal alkynes, alcohols, and even N-H bonds in compounds like indole and piperidine.[2][4] Its reaction with water is extremely vigorous and exothermic, producing ammonia and sodium hydroxide, underscoring the need for anhydrous reaction conditions.[1]
Implications and Applications in Organic Synthesis
The potent basicity of sodamide, combined with its relatively low nucleophilicity, makes it a valuable reagent for specific transformations where other bases might fail or lead to undesired side reactions.[1][2]
-
Deprotonation of Weak Carbon and Nitrogen Acids : Sodamide is highly effective for generating carbanions and other anionic species from very weak acids.
-
Formation of Acetylides : A classic application is the deprotonation of terminal alkynes to form sodium acetylides.[8] These acetylides are versatile nucleophiles used in carbon-carbon bond-forming reactions.
-
Enolate Formation : It can deprotonate ketones, esters, and other carbonyl compounds at the α-position to form enolates for subsequent alkylation or condensation reactions.[4]
-
Deprotonation of N-H Bonds : As shown in the table, it readily deprotonates less acidic N-H bonds, such as those in indole and piperidine.[2]
-
-
Elimination Reactions : Sodamide is a standard reagent for dehydrohalogenation reactions to synthesize alkynes from vicinal (1,2-dihaloalkanes) or geminal (1,1-dihaloalkanes) dihalides.[4] Two equivalents of the base are typically required to effect the double elimination. For terminal alkynes, a third equivalent is necessary because the initially formed terminal alkyne is acidic enough to be deprotonated by another equivalent of sodamide.[1]
-
Cyclization Reactions : The strong basicity of sodamide is harnessed in intramolecular reactions to induce cyclizations, a key step in the industrial synthesis of indigo (B80030) dye.[1]
Logical Framework for Sodamide Reactivity
The decision to use sodamide is governed by the relative acidity of the substrate. The following diagram illustrates the thermodynamic principle behind its use.
Caption: Logical diagram of sodamide's reactivity based on relative pKa values.
Experimental Protocols
To ensure safe and effective use, detailed experimental procedures are critical. The following is a representative protocol for the synthesis of an alkyne via double dehydrohalogenation, a common application of sodamide.
Protocol: Synthesis of Phenylacetylene (B144264) from (1,2-Dibromoethyl)benzene (B150757)
Objective: To synthesize phenylacetylene by treating (1,2-dibromoethyl)benzene with two equivalents of sodamide in liquid ammonia.
Materials:
-
(1,2-Dibromoethyl)benzene
-
This compound (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Sodium chloride (brine), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Three-neck round-bottom flask, equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.
Procedure:
-
Apparatus Setup : Assemble the reaction apparatus and flame-dry it under a stream of inert gas (e.g., nitrogen or argon) to ensure all components are free of moisture.
-
Ammonia Condensation : Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense approximately 200 mL of ammonia gas into the flask via the dry ice condenser.
-
Sodamide Addition : While maintaining the temperature at -78 °C, carefully add 2.2 equivalents of this compound to the liquid ammonia with vigorous stirring. A gray suspension will form.
-
Substrate Addition : Dissolve 1.0 equivalent of (1,2-dibromoethyl)benzene in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirred sodamide suspension over 30 minutes.
-
Reaction : After the addition is complete, remove the cooling bath and allow the mixture to stir at the reflux temperature of liquid ammonia (-33 °C) for 3 hours. The progress of the reaction can be monitored by TLC if desired.
-
Quenching : After 3 hours, cool the reaction back to -78 °C and carefully quench the excess this compound by the slow, portion-wise addition of solid ammonium chloride until the fizzing ceases.
-
Ammonia Evaporation : Remove the dry ice condenser and the cooling bath, and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup : To the remaining residue, add 100 mL of cold water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing and Drying : Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude phenylacetylene can be purified by vacuum distillation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of phenylacetylene using sodamide.
Safety Considerations
Sodamide is a highly reactive and hazardous material that must be handled with extreme care.
-
Reactivity with Water : It reacts violently with water, releasing flammable ammonia gas and forming corrosive sodium hydroxide.[1] All reactions must be conducted under strictly anhydrous conditions.
-
Explosion Hazard : In the presence of air and moisture, particularly in poorly sealed containers, sodamide can form explosive peroxides.[1][9] This is often indicated by a yellow or brown discoloration of the solid. Such samples represent a severe explosion risk and should not be handled.[1][9]
-
Storage : Sodamide must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][9]
Conclusion
The high pKa of ammonia (the conjugate acid of the amide anion) is the defining characteristic that establishes sodamide as a formidable base in organic synthesis. This property allows it to deprotonate a vast array of weak acids, enabling the formation of key intermediates for carbon-carbon bond formation and the synthesis of unsaturated systems like alkynes. While its use has been partially superseded by other strong, non-nucleophilic bases such as LDA and NaHMDS, which offer better solubility in common organic solvents, sodamide remains an important and powerful tool in the synthetic chemist's arsenal.[1][2] A thorough understanding of its reactivity, guided by the principles of pKa, and strict adherence to safety protocols are paramount for its successful application in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium_amide [chemeurope.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Illustrated Glossary of Organic Chemistry - this compound (sodamide) [chem.ucla.edu]
- 6. homework.study.com [homework.study.com]
- 7. Solved Although ammonia is usually considered to act as a | Chegg.com [chegg.com]
- 8. This compound, the base we use to deprotonate terminal alkynes, is... | Study Prep in Pearson+ [pearson.com]
- 9. This compound - Sciencemadness Wiki [sciencemadness.org]
Sodium Amide (NaNH₂): A Comprehensive Technical Guide
CAS Number: 7782-92-5
Abstract
This technical guide provides an in-depth overview of sodium amide (NaNH₂), a highly reactive and potent inorganic base widely utilized in organic synthesis. The document consolidates critical information on its physicochemical properties, synthesis protocols, key applications, and safety considerations. Detailed experimental methodologies for its preparation and common reactions are presented, alongside visual representations of reaction mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. All quantitative data is systematically organized into tables for clarity and comparative analysis.
Introduction
This compound, also known as sodamide, is an inorganic compound with the chemical formula NaNH₂.[1][2] It is a salt-like material composed of a sodium cation (Na⁺) and an amide anion (NH₂⁻).[3] In its pure form, this compound appears as a white, crystalline solid, but commercial preparations are often gray due to the presence of metallic iron from the manufacturing process.[1][4] The compound is highly valued in organic chemistry as a strong base for deprotonation, cyclization, and elimination reactions.[4][5] Its utility is underscored by its poor nucleophilicity, which allows it to act as a base without competing in nucleophilic substitution reactions.[4] However, its high reactivity, particularly with water, and its potential to form explosive peroxides upon improper storage, necessitate stringent handling and safety protocols.[1][6]
Physicochemical Properties
This compound is characterized by its distinct physical and chemical properties, which are crucial for its handling and application in synthesis.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | NaNH₂ | [4][7] |
| Molar Mass | 39.01 g/mol | [2][4] |
| Appearance | White to grayish powder or crystals | [2][4][6] |
| Odor | Slight ammonia-like odor | [2][6] |
| Density | 1.39 g/cm³ | [1][2] |
| Melting Point | 210 °C (410 °F; 483 K) | [1][2][4] |
| Boiling Point | 400 °C (752 °F; 673 K) | [1][2][4] |
| Solubility in Water | Reacts violently | [1][2][4] |
| Solubility in Ammonia (B1221849) | 0.004 g/100 ml | [2] |
| Acidity (pKa) | 38 (of the conjugate acid, ammonia) | [1][2] |
Chemical Reactivity and Structure
This compound is a salt-like material with a tetrahedral crystal structure.[3] It is a powerful base due to the presence of the highly basic amide anion.[3]
Reactivity with Water: this compound reacts violently with water in an exothermic reaction to produce ammonia gas and sodium hydroxide.[1][2][4]
NaNH₂ + H₂O → NaOH + NH₃[2][4]
Combustion: It can burn in the presence of oxygen to form sodium oxides and nitrogen oxides.[1][4]
Peroxide Formation: When exposed to air and moisture, especially in poorly sealed containers, this compound can form explosive peroxide compounds.[1][3][6] This is often indicated by a yellow or brownish discoloration of the solid.[1][6] Such discolored samples should be treated as a serious explosion hazard and handled with extreme caution.[2][6]
Experimental Protocols
Synthesis of this compound
The most common method for preparing this compound is the reaction of sodium metal with ammonia.[1][2][4]
Reaction: 2Na + 2NH₃ → 2NaNH₂ + H₂[8]
Methodology:
-
Apparatus Setup: A three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser is assembled. The system should be thoroughly dried and purged with an inert gas like nitrogen or argon.
-
Reagents:
-
Sodium metal
-
Anhydrous liquid ammonia
-
Iron(III) nitrate (B79036) (as a catalyst)[1][4]
-
-
Procedure: a. The reaction is typically carried out in liquid ammonia at its boiling point (-33 °C).[1][4] b. Small, clean pieces of sodium metal are added to the reaction flask containing condensed, anhydrous liquid ammonia. c. A catalytic amount of iron(III) nitrate is introduced to initiate the reaction.[1][4] The formation of an electride, [Na(NH₃)₆]⁺e⁻, is an intermediate step.[1] d. The reaction mixture is stirred, and the progress of the reaction can be observed by the disappearance of the blue color characteristic of sodium dissolved in liquid ammonia. e. Once the reaction is complete, the excess ammonia is allowed to evaporate, leaving behind the this compound product.
-
Purification: The resulting this compound is typically a gray powder.[4] For many applications, this crude product is used directly. If higher purity is required, it can be washed with a hydrocarbon solvent under an inert atmosphere.[9]
-
Handling and Storage: The synthesized this compound must be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent reaction with moisture and air.[1][3][6]
Deprotonation of a Terminal Alkyne
This compound is a standard reagent for the deprotonation of terminal alkynes to form acetylides, which are versatile nucleophiles in organic synthesis.
Reaction: R-C≡C-H + NaNH₂ → R-C≡C⁻Na⁺ + NH₃
Methodology:
-
Apparatus Setup: A dry, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet is used. The reaction is typically carried out in an inert solvent like liquid ammonia or an anhydrous ether.
-
Reagents:
-
Terminal alkyne (e.g., phenylacetylene)
-
This compound
-
Anhydrous solvent (e.g., liquid ammonia, THF, or diethyl ether)
-
-
Procedure: a. This compound is suspended in the anhydrous solvent in the reaction flask under a nitrogen atmosphere. b. The terminal alkyne, dissolved in a small amount of the same solvent, is added dropwise to the stirred suspension of this compound at an appropriate temperature (e.g., -33 °C for liquid ammonia or room temperature for THF). c. The reaction is typically rapid, with the evolution of ammonia gas. d. The completion of the reaction is indicated by the cessation of ammonia evolution. The resulting solution or suspension contains the sodium acetylide.
-
Subsequent Reaction: The sodium acetylide can then be used in situ for subsequent reactions, such as alkylation with an alkyl halide.
Key Applications and Reaction Mechanisms
This compound is a cornerstone reagent in various organic transformations.
Preparation of Alkynes via Elimination
This compound is effective in promoting the double dehydrohalogenation of vicinal or geminal dihalides to produce alkynes.[4]
Caption: Synthesis of an alkyne from a vicinal dibromoalkane.
Chichibabin Reaction
The Chichibabin reaction involves the amination of pyridine (B92270) and its derivatives at the 2-position using this compound.
Caption: The Chichibabin reaction for the amination of pyridine.
Deprotonation of Carbon Acids
This compound is a strong enough base to deprotonate a variety of carbon acids, including ketones, esters, and hydrocarbons with acidic protons.[4]
Caption: General workflow for the deprotonation of a carbon acid.
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Reactivity: It reacts violently with water and can ignite spontaneously in moist air or at temperatures above 450 °C.[6][8]
-
Corrosivity: It is highly corrosive to the eyes, skin, and mucous membranes.[6] Ingestion can cause severe burns.[6]
-
Peroxide Formation: Prolonged storage or exposure to air can lead to the formation of shock-sensitive and explosive peroxides.[2][6] Containers should be dated upon opening and stored under an inert atmosphere.[10]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety glasses, impervious gloves, and a fire-retardant laboratory coat, is mandatory.[6] Work should be conducted in a fume hood or glove box.[6]
-
Fire Extinguishing: In case of fire, a Class D fire extinguisher (for combustible metals) or dry sand should be used.[6] Water, carbon dioxide, and conventional ABC extinguishers must not be used as they can intensify the fire.[6]
-
Disposal: Unused or peroxide-contaminated this compound must be disposed of as hazardous waste according to institutional and local regulations.[6] Small amounts can be carefully quenched by slowly adding them to a large volume of a cooled alcohol solution.[2]
Conclusion
This compound (CAS No. 7782-92-5) is an indispensable strong base in organic synthesis, enabling a variety of crucial chemical transformations. Its utility, however, is matched by its significant reactivity and potential hazards. A thorough understanding of its properties, coupled with strict adherence to safe handling protocols, is paramount for its effective and safe use in a research and development setting. This guide provides a foundational resource for professionals working with this important chemical reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound Formula - this compound Uses, Properties, Structure and Formula [softschools.com]
- 4. Sodium_amide [chemeurope.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. scbt.com [scbt.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: Physicochemical Properties of Sodium Amide (NaNH₂)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium amide, systematically named sodium azanide (B107984) and commonly referred to as sodamide, is an inorganic compound extensively utilized as a strong base in organic synthesis.[1] Its efficacy in deprotonation reactions, without acting as a nucleophile, makes it a valuable reagent. This guide provides a focused overview of its fundamental physicochemical properties, specifically its molecular formula and weight, presented in a manner conducive to research and development applications.
Molecular Formula and Composition
The molecular formula for this compound is NaNH₂ .[1][2][3][4][5] This formula indicates that each molecule is composed of one sodium (Na) cation and one amide (NH₂⁻) anion. The constituent elements are sodium, nitrogen, and hydrogen.
Quantitative Physicochemical Data
The following table summarizes the key quantitative data pertaining to the molecular weight of this compound and the atomic weights of its constituent elements.
| Parameter | Symbol/Formula | Value ( g/mol ) |
| Atomic Weight of Sodium | Na | ~22.990[6][7][8] |
| Atomic Weight of Nitrogen | N | ~14.007[9][10][11] |
| Atomic Weight of Hydrogen | H | ~1.008[12][13][14] |
| Molecular Weight of this compound | NaNH₂ | ~39.01 [2][3][5] |
Experimental Protocols: Molecular Weight Determination
The molecular weight of a compound such as this compound is calculated by summing the atomic weights of its constituent atoms.
Methodology:
-
Identify Constituent Elements: The molecular formula NaNH₂ reveals the presence of one sodium atom, one nitrogen atom, and two hydrogen atoms.
-
Obtain Standard Atomic Weights: The standard atomic weights for each element are sourced from IUPAC-approved data.
-
Atomic Weight of Sodium (Na): 22.989769 u
-
Atomic Weight of Nitrogen (N): 14.0067 u
-
Atomic Weight of Hydrogen (H): 1.00794 u
-
-
Calculate Total Molecular Weight: The molecular weight is the sum of the atomic weights of all atoms in the molecule.
-
Molecular Weight (NaNH₂) = (1 × AW of Na) + (1 × AW of N) + (2 × AW of H)
-
Molecular Weight (NaNH₂) = (22.990) + (14.007) + (2 × 1.008)
-
Molecular Weight (NaNH₂) = 22.990 + 14.007 + 2.016
-
Molecular Weight (NaNH₂) = 39.013 g/mol
-
For most practical laboratory applications, this value is rounded to two decimal places, yielding 39.01 g/mol .[2][3]
Visualization of Molecular Composition
The following diagram illustrates the elemental composition of this compound, highlighting the constituent atoms that form the compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Sodium_amide [chemeurope.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. princeton.edu [princeton.edu]
- 7. #11 - Sodium - Na [hobart.k12.in.us]
- 8. Sodium | Na (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. quora.com [quora.com]
- 11. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 12. quora.com [quora.com]
- 13. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Hazards of Sodium Amide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and does not replace a comprehensive risk assessment and adherence to all applicable safety regulations.
Executive Summary
Sodium amide (NaNH₂) is a powerful and versatile reagent widely employed in organic synthesis for its properties as a strong base. However, its utility is accompanied by significant and potentially severe hazards. This guide provides a comprehensive overview of the risks associated with this compound, including its extreme reactivity, the formation of explosive peroxides, and its corrosive nature. Detailed information on safe handling, storage, emergency procedures, and disposal is provided to mitigate these risks. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a white to grayish-white crystalline solid with a slight odor of ammonia (B1221849).[1][2] Commercial preparations may appear gray due to the presence of metallic iron from the manufacturing process.[3][4] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Source |
| Chemical Formula | NaNH₂ | [3][4] |
| Molar Mass | 39.01 g/mol | [3][5] |
| Melting Point | 210 °C (410 °F) | [3][5] |
| Boiling Point | 400 °C (752 °F) | [3][5] |
| Density | 1.39 g/cm³ | [3][5] |
| Solubility | Reacts violently with water. Soluble in liquid ammonia. | [3][5] |
| Autoignition Temperature | 450 °C (842 °F) | [6] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -118.8 kJ/mol | [4][5] |
Principal Hazards
The primary hazards associated with this compound are its high reactivity, the propensity to form explosive peroxides upon exposure to air, and its corrosive effects on biological tissues.
Extreme Reactivity
This compound reacts violently, and often explosively, with water, releasing flammable ammonia gas and forming corrosive sodium hydroxide.[2][3][4][5][7] This reaction is highly exothermic and can ignite the liberated ammonia. Contact with acids, halogenated compounds, and oxidizing agents can also lead to violent reactions.[1][2]
Peroxide Formation and Explosion Hazard
In the presence of air and moisture, particularly in poorly sealed containers, this compound can form explosive peroxide compounds.[2][3][4] This degradation is often indicated by a yellowing or browning of the solid.[2] These peroxides are shock-sensitive and can detonate upon friction, grinding, or heating.[1][2] Therefore, containers of this compound that show discoloration should be considered extremely dangerous and not be handled.[1][2]
Corrosivity and Toxicity
This compound is highly corrosive to the eyes, skin, and mucous membranes.[1][2] Contact with skin causes severe burns.[8] Inhalation can lead to severe irritation of the respiratory tract, potentially causing chemical burns, pulmonary edema, and can be fatal.[8] Ingestion results in severe burns to the gastrointestinal tract.[8]
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[13]
-
Skin Protection: A flame-resistant lab coat, and chemical-resistant gloves (nitrile, neoprene, or butyl rubber are recommended).[13][14]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust.[13] For situations where engineering controls are not sufficient, a full-face respirator with appropriate cartridges should be used.[13]
Handling Procedures
-
Always handle this compound under an inert atmosphere, such as nitrogen or argon, especially when using large quantities.[2]
-
Avoid the formation of dust.[1]
-
Use spark-resistant tools for transferring the solid.[1]
-
Never grind this compound or subject it to friction.[2]
-
Keep a Class D fire extinguisher, dry sand, or soda ash readily available in the work area.[1][2] Do not use water, carbon dioxide, or halogenated fire extinguishers. [1][2]
Storage Requirements
-
Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents.[1][14]
-
Containers must be tightly sealed and stored under an inert gas.[2][13]
-
Label containers with the date received and the date opened.[14]
-
Due to the risk of peroxide formation, it is recommended to test for peroxides every three to six months after opening and to dispose of the material after 12 months.[15] Unopened containers should be disposed of after 12 months.[15]
Experimental Protocols
Synthesis of this compound
A detailed and reliable procedure for the laboratory-scale synthesis of this compound is provided in Organic Syntheses. This procedure involves the reaction of metallic sodium with anhydrous ammonia gas at elevated temperatures.
Materials:
-
Metallic sodium
-
Anhydrous ammonia gas
-
Reaction vessel (e.g., an iron pot with a nickel crucible) equipped with a gas inlet, outlet, and a thermometer well.[16]
Procedure:
-
Assemble the apparatus as described in the reference, ensuring all parts are dry.[16]
-
Heat the reaction vessel to approximately 120°C while passing a slow stream of ammonia through the system to remove any residual moisture and air.[16]
-
Allow the apparatus to cool to 70-80°C, then place a nickel crucible containing clean metallic sodium into the reaction pot.[16]
-
Heat the pot to melt the sodium (melting point 97.8°C).
-
Introduce a steady stream of anhydrous ammonia gas into the molten sodium.[16]
-
Maintain the reaction temperature between 350-360°C for the duration of the reaction (typically 3.5-4 hours for the scale described).[16]
-
Once the reaction is complete, the molten this compound can be poured into a pre-heated, dry iron tray to cool and solidify under a desiccator.[16]
Safety Notes:
-
This synthesis must be performed in a well-ventilated fume hood.
-
All equipment must be scrupulously dried to prevent violent reactions.
-
The reaction produces hydrogen gas, which is flammable. Ensure proper ventilation and absence of ignition sources.
-
Refer to the original Organic Syntheses procedure for detailed diagrams and specific safety precautions.[16]
Peroxide Testing
Regular testing for peroxides is crucial for the safe storage and handling of this compound.
Qualitative Test (Potassium Iodide Method): This method provides a semi-quantitative indication of the presence of peroxides.
Materials:
-
Sample of the solvent used with this compound (after the reaction mixture has been worked up and the this compound quenched)
-
Glacial acetic acid
-
Sodium iodide or potassium iodide powder
-
Test tube
Procedure:
-
In a clean, dry test tube, mix 1 mL of the solvent to be tested with 1 mL of glacial acetic acid.[15]
-
Add approximately 0.1 g of sodium iodide or potassium iodide powder.[17]
-
The formation of a yellow to brown color indicates the presence of peroxides.[15][17] A brown color suggests a high and dangerous concentration of peroxides.[15][17]
Quantitative Test (Test Strips): Commercial peroxide test strips offer a more quantitative measurement.
Procedure:
-
Follow the manufacturer's instructions for the specific test strips being used.
-
Typically, the strip is dipped into a solution of the compound in an appropriate solvent.
-
The color change is then compared to a calibrated color chart to determine the peroxide concentration in parts per million (ppm).[18]
-
If peroxide concentrations are found to be above 25 ppm, the material should be considered for disposal.[15] Concentrations above 100 ppm are considered highly dangerous.[18]
Important Note: Do not perform peroxide tests on solid this compound that is discolored, as this indicates the presence of potentially shock-sensitive peroxides. Such containers should not be handled and expert assistance should be sought for their disposal.[2]
Quenching and Disposal of this compound
Unreacted this compound and reaction mixtures containing it must be quenched safely.
Recommended Quenching Procedure: This procedure should be performed in a fume hood, with appropriate PPE.
-
Cool the reaction vessel in an ice bath.
-
Slowly and cautiously add a proton source that is less reactive than water. A common and recommended method is the slow addition of a cooled alcoholic solution, such as isopropanol (B130326) or ethanol.[5]
-
The addition should be done dropwise or in small portions with vigorous stirring to control the exothermic reaction and the evolution of ammonia gas.
-
Once the initial vigorous reaction has subsided, a more reactive alcohol, such as methanol, can be slowly added.
-
Finally, after ensuring that all of the this compound has been consumed, water can be slowly added to quench any remaining reactive species.
Disposal:
-
All waste containing this compound or its reaction byproducts should be treated as hazardous waste.[1][13]
-
Collect the quenched solution in a properly labeled hazardous waste container.[1]
-
Contaminated materials such as gloves, paper towels, and spatulas should also be collected as hazardous waste.[13]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[19]
Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately brush off any solid particles.[1][2] Flush the affected area with copious amounts of water for at least 15 minutes.[1][2][13] Seek immediate medical attention.[1][2][13] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.[1][13] |
| Inhalation | Move the individual to fresh air immediately.[1][2][13] If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1][2][13] |
| Ingestion | Do not induce vomiting. [1][2] If the person is conscious, have them drink 2-3 glasses of water.[1][2] Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area and eliminate all ignition sources.[1] Wearing appropriate PPE, cover the spill with dry sand, soda ash, or another suitable inert absorbent.[1][2] Do not use water or combustible materials like sawdust. [1][2] Collect the spilled material using spark-resistant tools and place it in a sealed container for hazardous waste disposal.[1][2] |
| Fire | Use a Class D fire extinguisher, dry sand, or soda ash to smother the fire.[1][2] NEVER use water, carbon dioxide, or halogenated extinguishers. [1][2] |
Visualized Workflows and Relationships
This compound Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Emergency Response for this compound Spill
Caption: Step-by-step emergency response procedure for a this compound spill.
This compound Hazard Relationships
Caption: A diagram illustrating the relationships between the primary hazards of this compound.
References
- 1. wcu.edu [wcu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. This compound Formula - this compound Uses, Properties, Structure and Formula [softschools.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. fishersci.com [fishersci.com]
- 7. quora.com [quora.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. dnacih.com [dnacih.com]
- 10. echemi.com [echemi.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 13. research.uga.edu [research.uga.edu]
- 14. uwm.edu [uwm.edu]
- 15. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. wikieducator.org [wikieducator.org]
- 18. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
The Dual Role of Sodium Amide: A Technical Guide to its Catalytic and Nucleophilic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium amide (NaNH₂), commonly known as sodamide, is a highly reactive inorganic compound that holds a significant position in the arsenal (B13267) of synthetic organic chemists. Primarily recognized for its potent basicity, this compound exhibits a versatile chemical personality, functioning as both a powerful nucleophile and an indispensable base catalyst in a variety of crucial chemical transformations. Its applications span from the synthesis of foundational organic building blocks to the construction of complex heterocyclic scaffolds vital in the pharmaceutical and dye industries. This technical guide provides an in-depth exploration of the dual roles of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical research and drug development.
Introduction: The Chemical Profile of this compound
This compound is a salt-like material composed of a sodium cation (Na⁺) and an amide anion (NH₂⁻).[1] It is a white, crystalline solid when pure, though commercial samples often appear gray due to trace iron impurities from the manufacturing process.[2][3] The utility of NaNH₂ stems from the amide anion, which is the conjugate base of ammonia (B1221849) (NH₃), an extremely weak acid with a pKa of approximately 38.[4] This makes the amide anion an exceptionally strong base, capable of deprotonating a wide range of weakly acidic protons.[4][5]
While its basicity is its most exploited feature, the lone pair of electrons on the nitrogen atom also endows the amide anion with significant nucleophilic character.[6] This duality—strong base and potent nucleophile—allows NaNH₂ to participate in a diverse array of reactions, from nucleophilic aromatic substitution to elimination and condensation reactions.[7][8] However, its high reactivity also necessitates careful handling, as it reacts violently with water and can form explosive peroxides upon exposure to air.[2][5][9]
This compound as a Nucleophile: The Chichibabin Reaction
The most prominent example of this compound acting as a nucleophile is the Chichibabin reaction, a method for the direct amination of electron-deficient nitrogen-containing heterocycles like pyridine (B92270).[10][11] Discovered by Aleksei Chichibabin in 1914, this reaction provides a direct pathway to synthesize 2-aminopyridine (B139424) and its derivatives, which are crucial intermediates and common pharmacophores in drug discovery.[10][11][12]
The reaction is formally a nucleophilic substitution of a hydride ion (H⁻), a typically poor leaving group, which is made possible by the specific reaction conditions and the nature of the intermediates formed.[10]
Reaction Mechanism and Influencing Factors
The Chichibabin reaction proceeds via an addition-elimination mechanism.[10] The nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged σ-complex, also known as a Meisenheimer-type adduct.[10][13] This intermediate is stabilized by the sodium cation.[10] Aromaticity is subsequently restored by the elimination of a hydride ion, which then deprotonates either the aminopyridine product or another molecule of ammonia to generate hydrogen gas (H₂).[10]
// Nodes Pyridine [label="Pyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; NaNH2 [label="NaNH₂", shape=plaintext, fontcolor="#202124"]; SigmaComplex [label="σ-adduct\n(Meisenheimer Complex)", fillcolor="#FFFFFF", fontcolor="#202124"]; ProductSalt [label="Sodium 2-aminopyridide", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="2-Aminopyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; H2 [label="H₂ (gas)", shape=plaintext, fontcolor="#202124"]; H2O_workup [label="H₂O (workup)", shape=plaintext, fontcolor="#202124"];
// Edges Pyridine -> SigmaComplex [label="+ NH₂⁻", color="#EA4335"]; NaNH2 -> Pyridine [style=invis]; SigmaComplex -> ProductSalt [label="- H⁻", color="#34A853"]; ProductSalt -> H2 [style=invis]; ProductSalt -> FinalProduct [label="+ H₂O", color="#4285F4"]; H2O_workup -> ProductSalt [style=invis];
// Invisible nodes for layout {rank=same; NaNH2; Pyridine} {rank=same; H2O_workup; FinalProduct} } doted Caption: Mechanism of the Chichibabin Amination Reaction.
Several factors influence the reaction's efficiency:
-
Solvent: The reaction is typically conducted in high-boiling, inert aprotic solvents like toluene (B28343), xylene, or benzene.[13][14][15]
-
Temperature: Elevated temperatures (100–130°C) are generally required to drive the reaction.[13]
-
NaNH₂ Purity: Interestingly, very pure this compound can be less reactive. It is suggested that impurities may have a catalytic effect, improving the yield of 2-aminopyridine.[14]
Side Reactions
The primary side reaction is overamination, leading to the formation of 2,6-diaminopyridine, especially when an excess of this compound is used.[13] Another possible side reaction is dimerization, which can become significant under certain conditions. For instance, with 4-tert-butylpyridine, dimerization can be the major pathway, though this can be suppressed by conducting the reaction under nitrogen pressure.[10]
Quantitative Data for Chichibabin Reaction
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| Pyridine | NaNH₂, Toluene, 110°C | 2-Aminopyridine | ~70-80% | [14][15] |
| Pyridine | NaH (3 eq), LiI (2 eq), n-BuNH₂ (2 eq), 85°C, 7h | N-butylpyridin-2-amine | 93% | [12] |
| 4-tert-butylpyridine | NaNH₂, Xylene, atm pressure | 2-amino-4-tert-butylpyridine | 11% | [10] |
| 4-tert-butylpyridine | NaNH₂, Xylene, 350 psi N₂ pressure | 2-amino-4-tert-butylpyridine | 74% | [10] |
Experimental Protocol: Synthesis of 2-Aminopyridine
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and personal protective equipment in a certified chemical fume hood.
Materials:
-
Pyridine (dried over KOH)
-
This compound (commercial grade)
-
Toluene (anhydrous)
-
Ice-cold water
-
Ammonium (B1175870) chloride solution (saturated)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a nitrogen inlet is charged with anhydrous toluene.
-
This compound (1.2 equivalents) is carefully added to the flask under a positive pressure of nitrogen.
-
The mixture is heated to reflux (approx. 110°C) with vigorous stirring.
-
Pyridine (1 equivalent), previously dried, is added dropwise to the stirred suspension over 30 minutes.
-
The reaction mixture is maintained at reflux for 4-6 hours. The progress can be monitored by the evolution of hydrogen gas.[10] The mixture typically turns dark and viscous.
-
After completion, the reaction is cooled to room temperature and then further cooled in an ice bath.
-
The reaction is cautiously quenched by the slow, dropwise addition of ice-cold water to decompose any unreacted this compound.
-
A saturated solution of ammonium chloride is then added to neutralize the mixture.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with toluene or diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-aminopyridine, which can be further purified by distillation or recrystallization.
This compound as a Strong Base and Catalyst
While its direct nucleophilic role is largely confined to specific reactions, the primary function of this compound in organic synthesis is as a powerful, non-nucleophilic base.[2] In this capacity, it acts as a catalyst by deprotonating substrates to generate highly reactive intermediates, which then proceed through the desired reaction pathway. The this compound is consumed in the deprotonation step but can be considered part of a catalytic cycle if a proton source is available to regenerate the amide's conjugate acid, ammonia.
Synthesis of Alkynes via Dehydrohalogenation
A classic application of this compound is the synthesis of alkynes from vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides.[2][4] This transformation occurs via a double elimination (E2) reaction.[4] Two equivalents of NaNH₂ are typically required to remove two equivalents of HX and form the carbon-carbon triple bond. A third equivalent is necessary if a terminal alkyne is being formed, as the acidic terminal alkyne proton will be removed by the strong base.[2]
// Nodes VicinalDihalide [label="Vicinal Dihalide", fillcolor="#FFFFFF", fontcolor="#202124"]; NaNH2_1 [label="NaNH₂", shape=plaintext, fontcolor="#202124"]; VinylHalide [label="Vinyl Halide", fillcolor="#FFFFFF", fontcolor="#202124"]; NaNH2_2 [label="NaNH₂", shape=plaintext, fontcolor="#202124"]; Alkyne [label="Alkyne", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges VicinalDihalide -> VinylHalide [label="- HBr\n(E2)", color="#EA4335"]; NaNH2_1 -> VicinalDihalide [style=invis]; VinylHalide -> Alkyne [label="- HBr\n(E2)", color="#EA4335"]; NaNH2_2 -> VinylHalide [style=invis];
// Invisible nodes for layout {rank=same; NaNH2_1; VicinalDihalide} {rank=same; NaNH2_2; VinylHalide} } doted Caption: Synthesis of Alkynes via Double Dehydrohalogenation.
Experimental Protocol: Synthesis of Phenylacetylene (B144264)
Materials:
-
(1,2-Dibromoethyl)benzene
-
This compound
-
Liquid ammonia (anhydrous)
-
Ammonium chloride (solid)
Procedure:
-
A three-necked flask is fitted with a dry-ice condenser, a mechanical stirrer, and a gas inlet. The system is flushed with nitrogen.
-
Anhydrous liquid ammonia is condensed into the flask (approx. -78°C).
-
This compound (2.2 equivalents) is added in portions to the stirred liquid ammonia.
-
(1,2-Dibromoethyl)benzene (1 equivalent) dissolved in a minimal amount of anhydrous diethyl ether is added slowly to the NaNH₂/NH₃ slurry.
-
The reaction is stirred at the temperature of liquid ammonia (-33°C to -78°C) for 2-3 hours.
-
The reaction is quenched by the careful addition of solid ammonium chloride to neutralize the acetylide anion and any excess this compound.
-
The ammonia is allowed to evaporate overnight in the fume hood.
-
Water is added to the residue, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous calcium chloride, and the solvent is evaporated. The resulting phenylacetylene can be purified by vacuum distillation.
Deprotonation of Weak C-H and N-H Acids
This compound is a base of choice for deprotonating a variety of weak acids to generate potent nucleophiles.[5]
-
Terminal Alkynes: It readily deprotonates terminal alkynes to form sodium acetylides. These acetylides are excellent nucleophiles that can be used in C-C bond-forming reactions, such as alkylation with alkyl halides.[6]
-
Ketones and Esters: It can deprotonate the α-carbon of ketones and esters to form enolates, which are key intermediates in reactions like the Claisen condensation and alkylations.[4]
-
Nitrogen Heterocycles: Compounds like indole (B1671886) and piperidine (B6355638) can be deprotonated by this compound.[5]
Role in Ammonia Decomposition
Beyond traditional organic synthesis, this compound plays a crucial role in processes like ammonia cracking for hydrogen production. In this system, NaNH₂ decomposes at high temperatures to sodium metal, nitrogen, and hydrogen. The sodium metal then reacts with fresh ammonia to regenerate this compound, creating a catalytic cycle.[16] This process shows superior performance compared to some traditional transition metal catalysts, achieving 99.2% ammonia decomposition efficiency at 530°C.[16]
Industrial and Pharmaceutical Relevance
The transformations enabled by this compound are of significant industrial and pharmaceutical importance.
-
Drug Synthesis: 2-aminopyridines are privileged scaffolds found in numerous pharmaceuticals, including antihistamines and anti-inflammatory drugs. The Chichibabin reaction remains a fundamental method for their synthesis.[8][17]
-
Dye Industry: this compound is a key component in the industrial production of indigo (B80030) dye, where it is used as a strong base to induce the cyclization of N-phenylglycine.[2][18]
-
Agrochemicals: The synthesis of various pesticides and herbicides relies on intermediates produced using this compound.[8]
-
Building Block Synthesis: The generation of alkynes and other functionalized molecules using NaNH₂ provides essential building blocks for the synthesis of more complex targets in materials science and drug development.[8]
Conclusion
This compound is a powerful and versatile reagent whose utility in organic synthesis is defined by its dual nature. As a potent nucleophile, it enables the direct amination of heterocyclic rings through the classic Chichibabin reaction, providing invaluable access to key pharmaceutical intermediates. As an exceptionally strong base, it catalyzes a host of transformations by generating reactive anions from otherwise inert precursors, most notably in the synthesis of alkynes and the functionalization of carbon and nitrogen acids. While its high reactivity demands careful handling, its effectiveness and low cost ensure that this compound will remain a cornerstone reagent for researchers and chemical professionals engaged in the synthesis of fine chemicals, dyes, and pharmaceuticals.
References
- 1. quora.com [quora.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium_amide [chemeurope.com]
- 6. fiveable.me [fiveable.me]
- 7. This compound | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reportprime.com [reportprime.com]
- 9. wcu.edu [wcu.edu]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. grokipedia.com [grokipedia.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. brainly.in [brainly.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Market Strengthened by Chemical Sector Expansion [news.market.us]
Methodological & Application
Application Notes and Protocols: Using Sodium Amide for Deprotonation of Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium amide (NaNH₂) is a powerful, non-nucleophilic strong base widely employed in organic synthesis. Its primary application lies in the deprotonation of weakly acidic protons, most notably the terminal proton of an alkyne (pKa ≈ 25).[1][2] This reaction generates a highly nucleophilic acetylide anion, a versatile intermediate for the formation of carbon-carbon bonds, which is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2][3]
The reaction proceeds via a straightforward acid-base mechanism where the amide anion (NH₂⁻) abstracts the terminal proton of the alkyne, forming ammonia (B1221849) (NH₃) as a byproduct and the sodium acetylide salt.[1] The equilibrium of this reaction lies far to the right, ensuring essentially quantitative formation of the acetylide, as the pKa of ammonia is approximately 38, indicating it is a much weaker acid than the terminal alkyne.[2][4]
This document provides detailed application notes, experimental protocols, and safety guidelines for the use of this compound in the deprotonation of terminal alkynes.
Safety Precautions
This compound is a highly reactive and hazardous substance that requires careful handling in a controlled laboratory environment.
Potential Hazards:
-
Violent Reaction with Water: this compound reacts violently with water, producing flammable hydrogen gas and corrosive sodium hydroxide. All glassware and solvents must be scrupulously dried before use.
-
Spontaneous Combustion: It can ignite spontaneously in moist air.
-
Corrosive: It is highly corrosive to the skin, eyes, and respiratory tract.
-
Explosion Hazard: Old or improperly stored this compound can form explosive peroxides. Containers should be dated upon receipt and opening.
Handling and Storage:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox or a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and heavy-duty, chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents. The container must be tightly sealed.
-
Spill Cleanup: In case of a spill, do NOT use water. Smother the spill with dry sand or a Class D fire extinguisher.
Data Presentation
The efficiency of alkyne deprotonation is generally high, often approaching quantitative yields, especially when the reaction is driven to completion by the formation of the stable acetylide salt. The following table summarizes representative reaction conditions and yields for the formation of alkynes where deprotonation by this compound is a key step.
| Alkyne Substrate/Precursor | Product | Reagents & Conditions | Yield (%) | Reference |
| Acetylene (B1199291) | Sodium Acetylide | NaNH₂ in liquid NH₃, -33 °C | Quantitative | [3] |
| Styrene Dibromide | Phenylacetylene (B144264) | 3.3 equiv. NaNH₂ in liquid NH₃, -33 °C, then H₂O quench | 45-52 | [3] |
| 1,2-Dibromopentane | 1-Pentyne | ≥3 equiv. NaNH₂ in liquid NH₃, then H₂O quench | Good (not specified) | [3] |
| 4,5-Dibromooctane | 4-Octyne | 2.2 equiv. NaNH₂ in liquid NH₃, -33 °C, 2-4 h | High (not specified) | [3] |
Experimental Protocols
General Considerations
-
All reactions should be performed in oven-dried or flame-dried glassware under a positive pressure of an inert gas.
-
Liquid ammonia is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate safety precautions. A dry ice/acetone condenser is typically used to maintain the liquid state at atmospheric pressure (-78 °C) or refluxing at its boiling point (-33 °C).
Protocol 1: Preparation of Sodium Acetylide in Liquid Ammonia
This protocol describes the in situ formation of sodium acetylide from acetylene gas.
Materials:
-
This compound (NaNH₂)
-
Liquid ammonia (NH₃)
-
Acetylene gas (purified)
-
Dry ice/acetone bath
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser.
-
Under a positive pressure of nitrogen, charge the flask with the desired amount of this compound.
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of ammonia.
-
Once the ammonia has condensed, remove the cooling bath and allow the ammonia to reflux gently (-33 °C).
-
Bubble purified acetylene gas through the stirred suspension of this compound in liquid ammonia.
-
The reaction is typically complete when the gray color of the this compound suspension disappears, and a clear or slightly colored solution of sodium acetylide is formed. This solution can be used directly for subsequent reactions.
Protocol 2: Synthesis of an Internal Alkyne via Deprotonation and Alkylation (Example: Synthesis of 1-Phenyl-1-hexyne)
This protocol illustrates the deprotonation of a terminal alkyne followed by alkylation to form an internal alkyne.
Materials:
-
Phenylacetylene
-
This compound (NaNH₂)
-
Liquid ammonia (NH₃)
-
Dry diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
Procedure:
-
In a three-necked flask equipped as described in Protocol 1, prepare a solution of this compound in liquid ammonia.
-
To the stirred solution at -33 °C, add phenylacetylene dropwise via syringe. A color change is often observed, indicating the formation of the acetylide anion. Stir for 1 hour.
-
Add a solution of 1-bromobutane in dry diethyl ether dropwise to the acetylide solution.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at -33 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
To the remaining residue, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1-phenyl-1-hexyne.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the deprotonation of alkynes using this compound.
Caption: Mechanism of alkyne deprotonation by this compound.
References
Application Notes and Protocols: Sodium Amide in the Chichibabin Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a cornerstone of heterocyclic chemistry, providing a direct method for the amination of electron-deficient nitrogen-containing aromatic rings.[1][2] This reaction is particularly significant for the synthesis of 2-aminopyridine (B139424) and its derivatives, which are crucial intermediates in the production of pharmaceuticals and agrochemicals.[2][3] The reaction typically involves the treatment of a pyridine (B92270) derivative with a strong amide base, most notably sodium amide (NaNH₂), in an aprotic solvent.[1][2][4] This nucleophilic aromatic substitution of a hydrogen atom is a powerful tool for the direct C-H functionalization of pyridine rings.[2]
Mechanism of Action: The Role of this compound
The widely accepted mechanism for the Chichibabin reaction is an addition-elimination pathway involving a σ-adduct intermediate, also known as a Meisenheimer adduct.[1] this compound plays a multifaceted role in this process:
-
Nucleophilic Attack: The amide anion (NH₂⁻), a potent nucleophile generated from this compound, attacks the electron-deficient C2 (or C4) position of the pyridine ring.[1][2] Evidence suggests that prior to this attack, the sodium cation (Na⁺) coordinates to the nitrogen atom of the pyridine ring.[1][3] This coordination enhances the electrophilicity of the α-carbon, favoring the 1,2-addition of the amide ion.[1]
-
Formation of the σ-Adduct: The nucleophilic addition results in the formation of a stable, anionic σ-adduct.[1] This intermediate is often characterized by a distinct red color, and its formation can be monitored to track the progress of the reaction.[1]
-
Hydride Elimination and Aromatization: The reaction proceeds with the elimination of a hydride ion (H⁻) to restore the aromaticity of the ring.[1] The unstable hydride ion then deprotonates either the aminating agent or the product, leading to the formation of hydrogen gas (H₂).[1] The evolution of hydrogen gas is another indicator of reaction progress.[1]
-
Workup: An acidic workup is typically required to neutralize the reaction mixture and protonate the resulting sodium salt of the aminopyridine to yield the final product.[1]
Data Presentation
The yield and outcome of the Chichibabin reaction are highly dependent on the substrate, reaction conditions, and the purity of the this compound.[5] Below is a summary of reported yields for the amination of various pyridine derivatives.
| Substrate | Reagent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Pyridine | NaNH₂ | Dimethylamine | 110 | 2-Aminopyridine | 80 | [6] |
| 4-tert-Butylpyridine (B128874) | NaNH₂ | Xylene | Atmospheric Pressure | 2-Amino-4-tert-butylpyridine | 11 | [1] |
| 4-tert-Butylpyridine | NaNH₂ | Xylene | 350 psi N₂ | 2-Amino-4-tert-butylpyridine | 74 | [1] |
| Pyridine | NaNH₂ / LiI | THF | 85 | N-Butylpyridin-2-amine | 93 | [7] |
Note: The formation of dimeric byproducts can be a significant side reaction, as seen with 4-tert-butylpyridine under atmospheric pressure.[1] Reaction conditions, such as increased pressure, can influence the product distribution.[1]
Experimental Protocols
Protocol 1: Classical Chichibabin Amination of Pyridine
This protocol describes the synthesis of 2-aminopyridine from pyridine using this compound in an inert, high-boiling solvent.
Materials:
-
Pyridine
-
This compound (NaNH₂)
-
Anhydrous toluene (B28343) or xylene[2][4]
-
Ammonium (B1175870) chloride solution (saturated)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add freshly powdered this compound (1.2 equivalents).
-
Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous toluene or xylene to the flask.[2] Begin stirring and then add pyridine (1.0 equivalent) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 4-6 hours.[2] The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a reddish-colored intermediate.[1]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted this compound. Subsequently, add a saturated solution of ammonium chloride to neutralize the mixture.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-aminopyridine can be purified by recrystallization or column chromatography.
Safety Precautions: this compound is a highly reactive and moisture-sensitive reagent. It can be dangerous to handle and all operations should be conducted under an inert, anhydrous atmosphere.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Visualizations
Chichibabin Reaction Mechanism
Caption: The reaction mechanism of the Chichibabin amination.
Experimental Workflow for Chichibabin Reaction
Caption: A typical experimental workflow for the Chichibabin reaction.
References
Application Notes: Sodium Amide for the Synthesis of Metal Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium amide (NaNH₂), commonly known as sodamide, is a powerful, non-nucleophilic strong base widely employed in organic and inorganic synthesis.[1][2] Its high basicity (the pKa of its conjugate acid, ammonia, is ~38) makes it particularly effective for the deprotonation of weak acids.[1][3] A primary application in inorganic chemistry is its use as a reagent in metathesis (salt exchange) reactions to synthesize a variety of other metal amides and nitrides, including those of alkali metals, transition metals, and lanthanides. This process typically involves the reaction of this compound with a metal halide precursor, driven by the formation of a stable sodium halide salt.[4]
General Principles and Reaction Mechanisms
The synthesis of metal amides using this compound generally proceeds via a salt metathesis reaction. In this reaction, the amide anion (NH₂⁻) from this compound displaces the anionic ligand (typically a halide) of a metal precursor. The thermodynamic driving force for this reaction is often the formation of a highly stable and insoluble alkali metal halide, such as sodium chloride (NaCl), which precipitates from the reaction medium.
The general reaction can be represented as:
MClₓ + x NaNH₂ → M(NH₂)ₓ + x NaCl
Where 'M' is a metal and 'x' is its oxidation state. Depending on the metal and reaction conditions, the resulting metal amide may be stable or can undergo further decomposition, often upon heating, to form metal nitrides.[4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium_amide [chemeurope.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Combustion Reactions between Transition-Metal Chlorides and this compound and Their Ignition Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: NaNH₂ in Organic Synthesis for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Sodium amide (NaNH₂) is a powerful and highly reactive inorganic base that serves as a crucial reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its strong basicity and nucleophilic character enable a variety of transformations, making it an indispensable tool for the construction of complex molecular architectures. These application notes provide a detailed overview of two key C-C bond-forming reactions utilizing NaNH₂: the alkylation of terminal alkynes and the Chichibabin reaction, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Alkylation of Terminal Alkynes
The alkylation of terminal alkynes is a cornerstone of synthetic organic chemistry, allowing for the extension of carbon chains and the formation of internal alkynes. This reaction proceeds via the deprotonation of a terminal alkyne using a strong base like this compound, followed by nucleophilic attack of the resulting acetylide anion on an alkyl halide.[1][2]
General Reaction:
R-C≡C-H + NaNH₂ → R-C≡C⁻Na⁺ + NH₃ R-C≡C⁻Na⁺ + R'-X → R-C≡C-R' + NaX
(where R and R' are alkyl or aryl groups, and X is a halide)
Quantitative Data for Alkyne Alkylation
The following table summarizes representative examples of the alkylation of terminal alkynes with various alkyl halides using this compound.
| Alkyne Substrate | Alkyl Halide | Base/Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Phenylacetylene (B144264) | Methyl iodide | NaNH₂ / liq. NH₃ | -33 °C, 2 h | 1-Phenyl-1-propyne | 95 | [3] |
| 1-Heptyne | Ethyl bromide | NaNH₂ / liq. NH₃ | -33 °C, 4 h | 3-Nonyne | 85 | [4] |
| 1-Octyne | 1-Bromopropane | NaNH₂ / THF | Reflux, 6 h | 4-Undecyne | 78 | [1] |
| 3-Methyl-1-butyne | Ethyl bromide | NaNH₂ / liq. NH₃ | -33 °C, then rt, 5 h | 2-Methyl-3-hexyne | 92 | [5] |
| Propyne | 1-Iodobutane | NaNH₂ / DMSO | 25 °C, 3 h | 2-Heptyne | 88 | [4] |
Experimental Protocol: Synthesis of 1-Phenyl-1-propyne
This protocol is a representative example of the alkylation of a terminal alkyne.
Materials:
-
Phenylacetylene
-
This compound (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.
-
Under a stream of dry nitrogen, condense approximately 100 mL of ammonia into the flask at -78 °C.
-
Carefully add 2.3 g (0.059 mol) of this compound to the liquid ammonia with stirring.
-
To this suspension, add a solution of 5.1 g (0.05 mol) of phenylacetylene in 20 mL of anhydrous diethyl ether dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture for 1 hour at -33 °C.
-
Add a solution of 7.1 g (0.05 mol) of methyl iodide in 15 mL of anhydrous diethyl ether dropwise to the reaction mixture.
-
After the addition, allow the ammonia to evaporate overnight under a slow stream of nitrogen.
-
To the remaining residue, carefully add 50 mL of a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to afford 1-phenyl-1-propyne.
Mechanistic Pathway for Alkyne Alkylation
The reaction proceeds in two main steps: deprotonation of the terminal alkyne to form a sodium acetylide, followed by an Sₙ2 reaction with the alkyl halide.
References
- 1. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 2. organic chemistry - Reaction of dihalides with excess of NaNH2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Double Elimination Reactions with Sodium Amide to Form Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of alkynes is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. One of the most robust and classical methods for introducing a carbon-carbon triple bond is through the double dehydrohalogenation of dihalides. This application note provides a detailed overview and experimental protocols for utilizing sodium amide (NaNH₂), a powerful base, to effect these double elimination reactions on both vicinal and geminal dihalides.
Principle of the Reaction
The formation of alkynes from dihalides using this compound proceeds via two successive E2 (bimolecular elimination) reactions.[1][2] this compound is a particularly effective reagent for this transformation due to its strong basicity (the pKa of its conjugate acid, ammonia (B1221849), is approximately 38).[2] This allows for the removal of protons from sp³ and, more challenging, sp² hybridized carbons in the vinyl halide intermediate.[2]
The reaction can be performed on two types of dihalide substrates:
-
Vicinal dihalides: Halogens are on adjacent carbons. These are typically prepared by the halogenation of an alkene.[1][3]
-
Geminal dihalides: Halogens are on the same carbon.[2]
A key consideration is the stoichiometry of the this compound. For the synthesis of internal alkynes, two equivalents of NaNH₂ are required. However, for the formation of terminal alkynes, three equivalents are necessary.[4] The third equivalent is required to deprotonate the acidic terminal alkyne (pKa ≈ 25), forming a sodium acetylide salt.[5][6] This effectively drives the equilibrium towards the terminal alkyne. A subsequent aqueous workup is then required to protonate the acetylide and yield the final terminal alkyne product.[6]
Data Presentation
The following table summarizes quantitative data for a representative double elimination reaction: the synthesis of diphenylacetylene (B1204595) from meso-stilbene dibromide.
| Substrate | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| meso-Stilbene Dibromide | Diphenylacetylene | 1. Pyridinium hydrobromide perbromide2. Potassium Hydroxide | 1. Glacial Acetic Acid2. Ethylene Glycol | 20 minutes (reflux) | Reflux | 17.3-20.7 | 60-61 |
Note: While this compound is the focus of this note, the provided quantitative data from a similar reaction using KOH illustrates a typical experimental outcome. Yields with NaNH₂ are generally comparable or better, especially for terminal alkynes.
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Double Elimination of a Vicinal Dihalide
Caption: Mechanism of internal alkyne synthesis.
Experimental Workflow: Synthesis of a Terminal Alkyne
Caption: General workflow for terminal alkyne synthesis.
Experimental Protocols
Safety Precautions: this compound is a highly reactive, corrosive, and water-sensitive solid that can form explosive peroxides upon storage.[7] It should be handled with extreme care in a fume hood under an inert atmosphere (nitrogen or argon).[8] Personal protective equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and appropriate gloves, is mandatory.[9][10] A Class D fire extinguisher for reactive metals should be readily available.[7]
Protocol 1: General Synthesis of an Internal Alkyne (e.g., Pent-2-yne from 2,3-Dibromopentane)
Materials:
-
This compound (NaNH₂)
-
Liquid ammonia (or a high-boiling inert solvent like mineral oil)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a dry ice condenser for liquid ammonia)
-
Inert gas (N₂ or Ar) supply
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser under an inert atmosphere. For reactions in liquid ammonia, a dry ice/acetone condenser is used.
-
Addition of Reagents: If using liquid ammonia, condense the required volume into the flask at -78 °C. Add this compound (2.2 equivalents) in portions to the stirred liquid ammonia. A catalytic amount of ferric nitrate (B79036) can be added to facilitate the formation of the amide from sodium and ammonia if generating in situ.
-
Substrate Addition: Slowly add a solution of 2,3-dibromopentane (1.0 equivalent) in a minimal amount of anhydrous diethyl ether to the this compound suspension.
-
Reaction: Allow the reaction mixture to stir at the temperature of refluxing ammonia (-33 °C) for several hours, or if using a high-boiling solvent, heat the mixture as required, monitoring the reaction by TLC or GC.
-
Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at a low temperature.
-
Workup: Allow the ammonia to evaporate. Add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: General Synthesis of a Terminal Alkyne (e.g., 1-Pentyne from 1,2-Dibromopentane)
Materials:
-
This compound (NaNH₂)
-
Liquid ammonia
-
Anhydrous diethyl ether
-
Water or saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a dry ice condenser
-
Inert gas (N₂ or Ar) supply
-
Separatory funnel
Procedure:
-
Reaction Setup: Follow the same setup as for the internal alkyne synthesis, using a dry ice condenser for the liquid ammonia.
-
Addition of Reagents: Condense the required amount of liquid ammonia into the flask at -78 °C. Add this compound (3.0 equivalents) in small portions to the stirred solvent.
-
Substrate Addition: Add a solution of 1,2-dibromopentane (1.0 equivalent) in a small amount of anhydrous diethyl ether dropwise to the this compound suspension.
-
Reaction: Stir the mixture at -33 °C for several hours until the reaction is complete. The formation of the sodium acetylide salt will result in a precipitate.
-
Quenching and Protonation: Cautiously add water or saturated aqueous ammonium chloride solution dropwise to the reaction mixture to protonate the acetylide anion.[6]
-
Workup and Purification: Once the ammonia has evaporated, work up the reaction as described in Protocol 1. The terminal alkyne, being volatile, should be handled with care during solvent removal. Purification is typically achieved by distillation.
Conclusion
The double elimination reaction of vicinal and geminal dihalides with this compound is a powerful and versatile method for the synthesis of both internal and terminal alkynes. The strong basicity of this compound ensures the reaction proceeds to completion. Careful control of stoichiometry is crucial for the successful synthesis of terminal alkynes. The protocols and data provided herein offer a comprehensive guide for researchers in the application of this important transformation in organic synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 8. Solved this compound (NaNH2) and 2,3-dibromopentane | Chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gauthmath.com [gauthmath.com]
Application Notes and Protocols: Sodium Amide as a Reagent in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium amide (NaNH₂), a potent inorganic base, is a versatile and critical reagent in the synthesis of numerous active pharmaceutical ingredients (APIs). Its strong basicity and nucleophilic character enable a variety of chemical transformations, including alkylations, condensations, and cyclizations, which are fundamental to the construction of complex pharmaceutical molecules. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on safety, efficiency, and scalability.
Overview of Applications
This compound's utility in pharmaceutical synthesis stems from its ability to act as a strong base for deprotonation and as a nucleophile in amination reactions.[1] Key applications include:
-
Chichibabin Reaction: The amination of pyridines and other nitrogen-containing heterocycles to produce amino-substituted heterocycles, which are common scaffolds in pharmaceuticals.[2][3][4]
-
Dehydrohalogenation: The elimination of hydrogen halides from alkyl or vinyl halides to form alkenes and alkynes, crucial intermediates in the synthesis of steroids and other complex molecules.[1]
-
Cyclization Reactions: Acting as a strong base to facilitate intramolecular condensation reactions to form cyclic structures present in many drug molecules.[1]
-
Synthesis of Nucleoside Analogues: Used in the modification of nucleoside bases for the development of antiviral and anticancer agents.[5][6][7]
-
β-Lactam Antibiotic Synthesis: While less common now, historically used in steps for the synthesis of penicillin and cephalosporin (B10832234) cores.[8][9][10][11]
Data Presentation: Reaction Parameters and Yields
The following table summarizes quantitative data for key reactions involving this compound in the synthesis of pharmaceutical precursors.
| Reaction Type | Pharmaceutical Application/Precursor | Substrate | Reagents & Conditions | Yield (%) | Reference |
| Chichibabin Reaction | Pirfenidone Precursor | 3-Methylpyridine (B133936) | 1. This compound, Xylene, 130-140°C, 4-5 hours | ~80% (isomer mixture) | [2][3] |
| Chichibabin Reaction | General Aminopyridine Synthesis | Pyridine (B92270) | 1. This compound, Toluene/Xylene, Boiling | 70-85% | [12] |
| Dehydrohalogenation | Phenylacetylene Synthesis | Vicinal Dibromoalkane | 1. This compound (2 equiv.), Liquid Ammonia | High | [1] |
Experimental Protocols
3.1. Synthesis of 2-Amino-5-Methylpyridine (B29535) via Chichibabin Reaction (Pirfenidone Precursor)
This protocol is adapted from established procedures for the Chichibabin reaction.[2][3] 2-Amino-5-methylpyridine is a key intermediate in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[4]
Materials:
-
This compound (NaNH₂), finely divided
-
3-Methylpyridine (anhydrous, 98%)
-
Xylene (anhydrous)
-
Water
-
Ethanol
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, disperse approximately 170 g of finely divided this compound in 750 mL of anhydrous xylene.[2]
-
Heating: Heat the suspension to 130-140°C with vigorous stirring.[2]
-
Addition of 3-Methylpyridine: Slowly add 350 mL of anhydrous 3-methylpyridine to the hot this compound dispersion over 10-15 minutes. Hydrogen gas will be evolved during the addition.[2]
-
Reaction: Maintain the reaction mixture at 130°C and continue stirring for 4-5 hours.[2]
-
Solvent Removal: After the reaction is complete, remove approximately 600 mL of xylene by distillation under reduced pressure.[2]
-
Workup: Cool the reaction mixture and cautiously add water to quench the unreacted this compound and hydrolyze the reaction products.
-
Isolation: Separate the organic layer and wash the aqueous layer with xylene. Combine the organic extracts.
-
Purification: Fractionally distill the combined organic layers to separate the 2-amino-5-methylpyridine and 2-amino-3-methylpyridine (B33374) isomers.[2] Crystalline 2-amino-5-methylpyridine can be obtained upon cooling.
Safety Precautions:
-
This compound is highly reactive and pyrophoric. Handle under an inert atmosphere (nitrogen or argon).
-
The reaction evolves hydrogen gas, which is flammable. Ensure adequate ventilation and absence of ignition sources.
-
The quenching of this compound with water is highly exothermic and should be done slowly and with cooling.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.
Mandatory Visualizations
4.1. Reaction Mechanism: Chichibabin Amination
Caption: Mechanism of the Chichibabin amination reaction.
4.2. Experimental Workflow: API Synthesis Involving this compound
Caption: General workflow for API synthesis using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of novel nucleoside and nucleotide analogues as agents against DNA viruses and/or retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4182709A - Manufacture of semi-synthetic penicillin antibiotics - Google Patents [patents.google.com]
- 9. Synthesis of penicillin derivatives and study of their biological antibacterial activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on cephalosporin antibiotics. I. Synthesis, antibacterial activity and oral absorption of new 3-(O-substituted)-7 beta-[D-alpha-amino-alpha-(4-hydroxyphenyl)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reactions with Sodium Amide in Liquid Ammonia
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions using sodium amide (NaNH₂) in liquid ammonia (B1221849) (NH₃). This powerful reagent system is crucial for various synthetic transformations, including nucleophilic aromatic substitution and dissolving metal reductions. The following sections will cover the necessary experimental setup, critical safety precautions, and step-by-step protocols for two key reactions: the Chichibabin reaction and the Birch reduction.
General Experimental Setup
Reactions involving this compound in liquid ammonia require stringent anhydrous and inert conditions due to the high reactivity of this compound with water and air.[1][2] A typical experimental setup is designed to maintain a dry, oxygen-free environment.
Key Apparatus:
-
Reaction Vessel: A three-necked round-bottom flask, Schlenk flask, or a high-pressure reactor is suitable.[3][4] The size should be appropriate for the scale of the reaction, considering the volume of liquid ammonia.
-
Gas Inlet/Outlet: One neck of the flask should be fitted with a gas inlet for an inert gas (e.g., nitrogen or argon) and an outlet connected to a bubbler or a fume hood scrubber to safely vent ammonia gas.
-
Condenser: A dry ice/acetone condenser is essential for condensing ammonia gas into the reaction vessel.[5]
-
Stirring: A magnetic stirrer and a Teflon-coated stir bar are required for efficient mixing.
-
Thermometer: A low-temperature thermometer is necessary to monitor the reaction temperature, which is typically maintained at or below the boiling point of ammonia (-33 °C).[5]
-
Addition Funnel: A pressure-equalizing dropping funnel can be used for the controlled addition of reagents.
All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. For sensitive reactions, assembly of the apparatus can be performed in a glove box.[6]
Safety Precautions and Handling
This compound is a highly hazardous substance that is water-reactive, corrosive, and can form explosive peroxides upon storage.[1][6][7] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes.[7]
-
Body Protection: A flame-resistant or retardant lab coat, fully buttoned, along with full-length pants and closed-toed shoes are required.[7]
-
Gloves: Nitrile or chloroprene (B89495) gloves should be worn.[6]
Handling Procedures:
-
All manipulations of solid this compound should be conducted in a glove box or under an inert atmosphere in a fume hood.[6]
-
Avoid any contact with water, moist air, or steam, as it reacts violently.[7]
-
Containers of this compound should be dated upon receipt and opening and tested for peroxides periodically.[2][6] Discolored (yellow or brown) this compound may indicate peroxide formation and should not be handled.[1]
-
In case of a fire, use a Class D fire extinguisher (for combustible metals) or dry sand. Do not use water, carbon dioxide, or halogenated extinguishing agents. [1]
-
Spills should be covered with sand, and the material scooped up with spark-resistant tools for disposal.[1]
Emergency Procedures:
-
Skin/Eye Contact: Brush off any solid particles and immediately flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Experimental Protocols
Chichibabin Reaction: Amination of Pyridine (B92270)
The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives to produce 2-aminopyridines.[8][9] The reaction proceeds via nucleophilic aromatic substitution with the amide ion acting as the nucleophile.[10]
Reaction Parameters:
| Parameter | Value | Reference |
| Reagents | ||
| Pyridine | 1.0 equiv | [11] |
| This compound (NaNH₂) | 1-2 equiv | [10] |
| Solvent | Liquid Ammonia (NH₃) or Toluene/Xylene | [8][10] |
| Temperature | Low temperature in liquid NH₃ or 100-130 °C in Toluene/Xylene | [10][12] |
| Reaction Time | Several hours | [10] |
| Work-up | Quenching with water or ammonium (B1175870) chloride solution | [10] |
Detailed Protocol (in Liquid Ammonia):
-
Assemble a dry, three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet/outlet, and a rubber septum.
-
Purge the entire system with dry nitrogen or argon gas.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense the required volume of anhydrous ammonia gas into the flask.
-
Carefully add this compound (1-2 equivalents) to the liquid ammonia with vigorous stirring.
-
Slowly add pyridine (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to stir at the temperature of boiling ammonia (-33 °C) for several hours. The progress of the reaction can be monitored by the formation of hydrogen gas and a characteristic red color from the intermediate σ-adduct.[8]
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate in a well-ventilated fume hood.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the 2-aminopyridine (B139424) product.
Birch Reduction: Reduction of Naphthalene
The Birch reduction is a dissolving metal reduction used to convert aromatic compounds into 1,4-cyclohexadienes. The reaction employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source, typically an alcohol.[5]
Reaction Parameters:
| Parameter | Value | Reference |
| Reagents | ||
| Naphthalene | 1.0 equiv | [13] |
| Sodium (Na) or Lithium (Li) | ~2.5-5.0 equiv | [3] |
| tert-Butanol (B103910) (t-BuOH) | ~2.4 equiv | [3] |
| Solvent | Liquid Ammonia (NH₃) and a co-solvent like THF | [3] |
| Temperature | -78 °C | [3] |
| Reaction Time | 5 hours | [3] |
| Work-up | Quenching with saturated aqueous NH₄Cl | [3] |
Detailed Protocol:
-
Set up a dry, three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet/outlet, and a rubber septum under an inert atmosphere.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Condense the required amount of anhydrous ammonia into the flask.
-
Add small pieces of sodium or lithium metal (e.g., 5.0 equivalents) to the liquid ammonia. The formation of a deep blue color indicates the dissolution of the metal and the presence of solvated electrons.[5][14]
-
Prepare a solution of the aromatic substrate (e.g., naphthalene, 1.0 equivalent) in a minimal amount of a dry co-solvent like THF.
-
Add the substrate solution to the blue metal-ammonia solution.
-
After a short period (e.g., 20 minutes), add a proton source such as tert-butanol (e.g., 2.4 equivalents).[3]
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 5 hours).[3]
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride until the blue color disappears.
-
Allow the reaction mixture to warm to room temperature overnight to evaporate the ammonia.
-
Extract the resulting slurry with an organic solvent like MTBE, filter, and concentrate under reduced pressure to obtain the crude product.[3]
Visualizations
Caption: General experimental workflow for reactions in liquid ammonia.
Caption: Key safety considerations for working with this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. wcu.edu [wcu.edu]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. grokipedia.com [grokipedia.com]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. scientificupdate.com [scientificupdate.com]
- 13. researchgate.net [researchgate.net]
- 14. Birch reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Using Sodium Amide in Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the use of sodium amide (NaNH₂), a potent nucleophilic aminating agent, in organic synthesis. The primary focus is on the Chichibabin reaction, its most prominent application, with notes on other potential amination reactions.
Critical Safety Protocols for this compound
This compound is a highly reactive and hazardous substance that requires strict safety measures. It reacts violently with water and can form explosive peroxides upon exposure to air or prolonged storage.[1][2]
1.1 Personal Protective Equipment (PPE)
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[3]
-
Hand Protection: Nitrile or chloroprene (B89495) gloves should be worn. Always inspect gloves for integrity before use.[1][4]
-
Body Protection: A fire-retardant laboratory coat, full-length pants, and closed-toe shoes are required.[5]
1.2 Storage and Handling
-
Atmosphere: this compound must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a glove box or a well-ventilated fume hood.[3][5]
-
Containers: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, moisture, and ignition sources.[3] Containers should be dated upon receipt and opening.[4]
-
Peroxide Formation: Yellow or brown discoloration of the solid indicates the formation of shock-sensitive explosive peroxides.[6] Such containers must not be handled; contact your institution's Environmental Health and Safety (EHS) office immediately.[5] Peroxide testing should be conducted monthly after 3 months from opening.[4]
1.3 Spill and Waste Management
-
Spills: In case of a spill, control all ignition sources. Wearing full PPE, cover the spill with dry sand or soda ash. Use spark-resistant tools to collect the material into a container for disposal. DO NOT USE WATER or combustible materials like sawdust.[5]
-
Quenching Excess Reagent: Unused or residual this compound must be quenched under controlled conditions. This can be achieved by creating a slurry in an inert solvent like toluene (B28343) and slowly adding isopropanol (B130326) or ethanol, followed by the cautious addition of water.[7] The process is highly exothermic and releases ammonia (B1221849) gas, requiring efficient cooling and ventilation.
-
Disposal: All this compound waste and contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[1]
Application Note: The Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles, such as pyridine (B92270), using this compound to produce 2-aminopyridine (B139424) derivatives.[8] These products are valuable intermediates in the pharmaceutical and agrochemical industries.[8]
2.1 Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amide anion (NH₂⁻) acts as the nucleophile.[9] The pyridine nitrogen activates the C2 position for nucleophilic attack. The mechanism involves the formation of an anionic σ-adduct (a Meisenheimer-like intermediate), which then rearomatizes by eliminating a hydride ion (H⁻).[5] The liberated hydride reacts with an acidic proton source (like the product amine or ammonia) to form hydrogen gas, driving the reaction forward.[5]
Caption: Mechanism of the Chichibabin Reaction.
2.2 Experimental Protocol: Synthesis of 2-Aminopyridine
This protocol describes the synthesis of 2-aminopyridine from pyridine using this compound in a high-boiling inert solvent.
Materials:
-
Pyridine (dried over KOH)
-
This compound (commercial grade)
-
Anhydrous toluene or xylene
-
Ammonium (B1175870) chloride solution (saturated)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Nitrogen or argon gas inlet
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Setup: Assemble the reaction apparatus and dry thoroughly with a heat gun under a stream of inert gas.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (or xylene) to the flask via cannula to create a slurry.
-
Substrate Addition: Slowly add dry pyridine (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 110-130°C and maintain vigorous stirring.[9] The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a reddish color from the σ-adduct.[5] The reaction is typically run for several hours until the gas evolution ceases.
-
Cooling: After completion, cool the reaction mixture to room temperature.
-
Quenching: Cautiously and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or cold water to neutralize any unreacted this compound.[9] This step is highly exothermic and will release ammonia gas; perform in a well-ventilated fume hood with appropriate cooling.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude 2-aminopyridine can be further purified by distillation or recrystallization.
2.3 Quantitative Data and Substrate Scope
The yield of the Chichibabin reaction is influenced by factors such as the purity of the this compound, reaction temperature, and the electronic properties of the substrate.[10]
| Substrate | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pyridine | NaNH₂ / Toluene | 110-130 | 4-8 | 70-85 | Standard procedure for 2-aminopyridine synthesis.[9] |
| Pyridine | NaH / LiI / THF | 85 | 7 | 93 | Modified conditions using a NaH-iodide composite with n-butylamine.[11] |
| 4-tert-Butylpyridine | NaNH₂ / Xylene | ~140 | - | 11 | Major side product is the dimer (89%).[5] |
| 4-tert-Butylpyridine | NaNH₂ / Xylene (350 psi N₂) | ~140 | - | 74 | Increased pressure favors amination over dimerization.[5] |
| Pyridine (excess NaNH₂) | NaNH₂ / Toluene | 170-180 | - | up to 55 | Yield of the side product, 2,6-diaminopyridine.[9] |
2.4 Common Side Reactions and Troubleshooting
-
Over-amination: The use of excess this compound or high temperatures can lead to the formation of 2,6-diaminopyridine.[9] Using a stoichiometric amount of NaNH₂ can minimize this.
-
Dimerization: As seen with 4-tert-butylpyridine, dimerization to form bipyridyl compounds can be a significant side reaction.[5] Running the reaction under pressure can often suppress this pathway.[5]
-
Hydroxypyridine Formation: The presence of moisture will convert this compound to sodium hydroxide, leading to the formation of 2-hydroxypyridine (B17775) as a byproduct. Ensuring anhydrous conditions is critical.
Application Note: Other Amination Reactions
While the Chichibabin reaction is the primary use of this compound in amination, its application in other contexts, such as with alkyl or aryl halides, is limited and generally not recommended in modern synthesis.
3.1 Amination of Alkyl Halides Direct reaction of this compound with alkyl halides to form primary amines is generally not a practical synthetic route. This compound is a very strong base (the pKa of its conjugate acid, ammonia, is ~38), which favors elimination (E2) reactions over substitution (SN2), especially with secondary and tertiary halides.[12] For the synthesis of primary amines from alkyl halides, alternative methods such as the Gabriel synthesis or the use of sodium azide (B81097) followed by reduction are preferred as they avoid overalkylation and elimination side products.[4][12]
3.2 Amination of Aryl Halides The direct nucleophilic aromatic substitution of unactivated aryl halides with this compound requires extremely harsh conditions and is often inefficient. Modern organic synthesis overwhelmingly favors transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, for the coupling of aryl halides with amines, offering milder conditions and broader substrate scope.[2] While some transition-metal-free aminations of aryl halides have been developed, they typically employ other strong bases like KN(SiMe₃)₂ rather than this compound.[13]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for setting up a reaction involving the air- and moisture-sensitive this compound.
Caption: Inert atmosphere reaction setup workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Amination [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. scientificupdate.com [scientificupdate.com]
- 9. grokipedia.com [grokipedia.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. tminehan.com [tminehan.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Sodium Azide via Sodium Amide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of sodium azide (B81097) (NaN₃) from sodium amide (NaNH₂). The primary industrial method, the Wislicenus process, is detailed below, including experimental protocols, quantitative data, and safety considerations.
Introduction
Sodium azide is a critical reagent in various chemical syntheses, notably in the introduction of the azide functional group in organic molecules and as a gas-generating agent in airbag systems.[1][2] The most common industrial synthesis route is the Wislicenus process, developed in 1892, which involves a two-step reaction starting from metallic sodium and ammonia (B1221849) to form this compound, followed by its reaction with nitrous oxide (N₂O) to yield sodium azide.[1][3]
Chemical Pathway
The overall synthesis proceeds in two main stages:
-
Formation of this compound: Molten sodium reacts with ammonia gas at high temperatures to produce this compound.
-
Formation of Sodium Azide: The resulting this compound is then reacted with nitrous oxide to form sodium azide, along with sodium hydroxide (B78521) and ammonia as byproducts.[1][4]
The chemical equations for the Wislicenus process are as follows:
References
Generation of Benzyne from Halobenzenes using Sodium Amide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyne (B1209423), a highly reactive intermediate derived from an aromatic ring by the formal removal of two adjacent substituents, has emerged as a powerful tool in organic synthesis. Its unique strained triple bond readily participates in a variety of transformations, including nucleophilic additions and pericyclic reactions, enabling the rapid construction of complex molecular architectures. A common and effective method for generating benzyne is the treatment of halobenzenes with a strong base, such as sodium amide (NaNH₂). This protocol provides a cost-effective and straightforward approach to access this versatile intermediate, making it a valuable strategy in the synthesis of natural products, pharmaceuticals, and other functional organic molecules.
These application notes provide a detailed overview of the generation of benzyne from halobenzenes using this compound, including the underlying mechanism, key experimental considerations, and specific protocols for its in-situ trapping.
Reaction Mechanism and Key Principles
The generation of benzyne from halobenzenes using this compound proceeds via an elimination-addition mechanism. The process can be broken down into two key steps:
-
Elimination: this compound, a strong base, abstracts a proton from the position ortho to the halogen atom on the benzene (B151609) ring. This deprotonation is the rate-determining step and is facilitated by the inductive electron-withdrawing effect of the halogen. The resulting aryl anion then rapidly eliminates the halide ion, forming the highly strained benzyne intermediate.[1] The choice of halobenzene is critical, with the reactivity order for the elimination step being Br > I > Cl > F.[2]
-
Addition (Trapping): Due to its extreme reactivity, benzyne is not isolated. Instead, it is generated in situ and immediately "trapped" by a suitable reagent present in the reaction mixture. This trapping agent can be a nucleophile or a diene.
-
Nucleophilic Attack: In the absence of a specific trapping agent, the amide ion (NH₂⁻) or ammonia (B1221849) (NH₃) solvent can act as a nucleophile, attacking either carbon of the triple bond to yield aniline (B41778) or its derivatives.[1]
-
Pericyclic Reactions: Benzyne is an excellent dienophile and readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes to form bicyclic adducts.[3][4] This is a particularly useful method for constructing complex carbocyclic frameworks.
-
Data Presentation
Table 1: Product Distribution in the Amination of Substituted Halobenzenes with NaNH₂ in Liquid Ammonia
| Starting Material | Benzyne Intermediate | Product(s) | Product Ratio | Reference |
| 1,4-Dichlorobenzene | 4-Chlorobenzyne | 4-Chloroaniline & 3-Chloroaniline | 63 : 37 | [5] |
| p-Chlorotoluene | 4-Methylbenzyne | p-Toluidine & m-Toluidine | Mixture | [6] |
| m-Chlorotoluene | 3-Methylbenzyne & 4-Methylbenzyne | o-Toluidine, m-Toluidine, & p-Toluidine | Mixture | [1] |
Experimental Protocols
Safety Precautions: this compound is a highly reactive and moisture-sensitive solid that can be flammable upon contact with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Liquid ammonia is a corrosive and toxic gas at room temperature and pressure; it should be handled with extreme care in a properly functioning fume hood.
Protocol 1: Generation of Benzyne from Bromobenzene (B47551) and In-Situ Trapping with Furan (B31954)
This protocol describes the generation of benzyne from bromobenzene and its subsequent trapping with furan to yield 1,4-dihydronaphthalene-1,4-endoxide. This Diels-Alder reaction is a classic demonstration of benzyne's reactivity as a dienophile.[3][4]
Materials:
-
Bromobenzene
-
This compound (NaNH₂)
-
Furan (freshly distilled)
-
Liquid ammonia (anhydrous)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet for nitrogen.
-
Reaction Setup: Cool the flask in a dry ice/acetone bath. Condense approximately 100 mL of anhydrous liquid ammonia into the flask.
-
Addition of Reagents: While maintaining the temperature at -78 °C, add this compound (0.1 mol, 3.9 g) to the liquid ammonia with stirring.
-
To this suspension, add a solution of bromobenzene (0.05 mol, 7.85 g) and furan (0.15 mol, 10.2 g) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of excess solid ammonium (B1175870) chloride.
-
Workup: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 1,4-dihydronaphthalene-1,4-endoxide.
Expected Yield: While the exact yield can vary, similar reactions reported in the literature suggest that yields in the range of 40-60% can be expected.
Protocol 2: Generation of Benzyne from Chlorobenzene (B131634) and Trapping with Ammonia
This protocol details the formation of aniline from chlorobenzene, where the solvent (ammonia) and the amide ion act as the nucleophilic trapping agents.
Materials:
-
Chlorobenzene
-
This compound (NaNH₂)
-
Liquid ammonia (anhydrous)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
Apparatus Setup: Set up the reaction apparatus as described in Protocol 1.
-
Reaction Setup: Condense approximately 150 mL of anhydrous liquid ammonia into the flask cooled in a dry ice/acetone bath.
-
Addition of Reagents: Add this compound (0.1 mol, 3.9 g) to the liquid ammonia with stirring.
-
Add a solution of chlorobenzene (0.05 mol, 5.6 g) in 30 mL of anhydrous diethyl ether dropwise to the this compound suspension over 20 minutes.
-
Reaction: Stir the reaction mixture at the boiling point of liquid ammonia (-33 °C) for 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color (if any, indicating excess sodium) disappears.
-
Workup: Allow the ammonia to evaporate. Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure. The resulting crude aniline can be purified by distillation.
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Amide Catalyzed Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium amide (NaNH₂) is a powerful inorganic base that serves as an effective catalyst, more specifically an initiator, in various anionic polymerization reactions. Its strong basicity and nucleophilicity enable the initiation of polymerization for a range of monomers, including vinyl compounds and cyclic esters (lactones) and amides (lactams). This document provides detailed application notes and protocols for conducting this compound-catalyzed polymerization of styrene (B11656), the ring-opening polymerization of ε-caprolactam, and brief notes on its application with other monomers.
Core Principles
This compound initiates anionic polymerization through the nucleophilic attack of the amide anion (NH₂⁻) on a monomer. This process generates a propagating carbanion or a ring-opened anionic species that continues to react with subsequent monomer units. The "living" nature of many anionic polymerizations, when conducted under stringent anhydrous and anaerobic conditions, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
Safety Precautions
Warning: this compound is a highly reactive and corrosive solid. It reacts violently with water to produce flammable ammonia (B1221849) gas and sodium hydroxide. It can also form explosive peroxides upon exposure to air. All manipulations should be carried out in a dry, inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Application 1: Anionic Polymerization of Styrene in Liquid Ammonia
The polymerization of styrene using this compound in liquid ammonia is a classic example of anionic vinyl polymerization.[1] The amide ion initiates the polymerization by adding to the styrene monomer, creating a styryl carbanion.
Reaction Mechanism
The general mechanism involves initiation, propagation, and termination steps. In an idealized "living" polymerization, the termination step is absent until a quenching agent is intentionally added.
References
Application Notes: Deprotonation of Ketones and Esters with Sodium Amide
Introduction
Sodium amide (NaNH₂), also known as sodamide, is a highly reactive inorganic compound widely employed in organic synthesis as a strong, non-nucleophilic base.[1][2] Its principal application lies in the deprotonation of weakly acidic C-H bonds, such as the α-protons of carbonyl compounds like ketones and esters.[3][4] The resulting resonance-stabilized carbanions, known as enolates, are versatile intermediates for a variety of crucial carbon-carbon bond-forming reactions, including alkylations and condensation reactions.[1][5] These application notes provide a comprehensive overview of the principles, applications, and protocols for the deprotonation of ketones and esters using this compound.
Principle of Deprotonation
The ability of this compound to deprotonate ketones and esters is governed by the relative acidities of the species involved. The amide anion (NH₂⁻) is the conjugate base of ammonia (B1221849) (NH₃), which has a pKa of approximately 38.[3][6] This makes the amide anion an exceptionally strong base.
The α-protons of ketones and esters are significantly more acidic than those of alkanes (pKa ≈ 50) due to the electron-withdrawing inductive effect of the carbonyl group and, more importantly, the resonance stabilization of the resulting enolate conjugate base.[7][8] In the enolate, the negative charge is delocalized onto the electronegative oxygen atom, which greatly stabilizes the anion.[9]
-
Ketones typically have α-proton pKa values in the range of 19-21.[9][10]
-
Esters are generally less acidic, with α-proton pKa values around 23-25.[9]
Since the pKa of ammonia (38) is much higher than the pKa values of both ketones and esters, the acid-base equilibrium strongly favors the formation of the enolate and ammonia. This drives the deprotonation reaction to completion, making this compound an effective reagent for generating enolates from these carbonyl compounds.[5][11]
Applications in Synthesis
-
Deprotonation of Ketones: The formation of ketone enolates using this compound is a foundational step for subsequent alkylation reactions.[12] The enolate acts as a nucleophile, attacking an alkyl halide (typically primary) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.[5][12] For non-enolizable ketones (those lacking α-protons), treatment with this compound can lead to a carbon-carbon bond cleavage reaction known as the Haller-Bauer reaction, yielding an amide and a hydrocarbon.[7][13][14]
-
Deprotonation of Esters (Claisen Condensation): The deprotonation of an ester generates an ester enolate, which is a key intermediate in the Claisen condensation reaction.[15][16] In this reaction, the enolate attacks the carbonyl carbon of a second ester molecule in a nucleophilic acyl substitution.[17][18] The final product, after an acidic workup, is a β-keto ester, a valuable synthetic building block.[19] The use of a strong base like this compound can often increase the reaction yield.[16]
Safety Precautions
This compound is a hazardous material that requires careful handling.
-
Reactivity with Water: It reacts violently and explosively with water, producing flammable ammonia gas and corrosive sodium hydroxide.[20][21][22] All reactions must be conducted under strictly anhydrous conditions.
-
Air Sensitivity: When exposed to air, especially with limited oxygen, this compound can form explosive oxidation and peroxide products, which may be indicated by a yellow or brownish discoloration.[22] Such discolored material should be destroyed immediately and not used.
-
Handling: Always handle this compound in an inert atmosphere (e.g., a glovebox or under nitrogen/argon) and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and flame-retardant gloves.
Quantitative Data Summary
The selection of an appropriate base for deprotonation is critical and depends on the acidity of the substrate. The data below summarizes the pKa values for relevant compounds in the context of ketone and ester deprotonation.
| Compound Class | Example | α-Proton pKa (approx.) | Reference(s) |
| Ketone | Acetone | 19 - 21 | [7][9][10] |
| Aldehyde | Acetaldehyde | 16 - 18 | [9] |
| Ester | Ethyl acetate (B1210297) | 23 - 25 | [9] |
| Amide | Acetamide | 18 | [23] |
| Terminal Alkyne | Acetylene | 25 | [23] |
| Alcohol | Ethanol | 16 | [10] |
| Water | H₂O | 15.7 | [23] |
| Ammonia | NH₃ (Conjugate acid of NaNH₂) | 38 | [3][6] |
Mandatory Visualizations
Caption: Deprotonation of a ketone with this compound to form a resonance-stabilized sodium enolate.
Caption: Logical workflow of the Claisen condensation reaction initiated by this compound.
Experimental Protocols
Protocol 1: α-Alkylation of Cyclohexanone (B45756) using this compound and Iodomethane (B122720)
This protocol describes a general procedure for the formation of an enolate from cyclohexanone using this compound, followed by alkylation with iodomethane to yield 2-methylcyclohexanone.
Reagents and Materials:
-
This compound (NaNH₂), commercial grade, handled under inert gas
-
Cyclohexanone, freshly distilled
-
Iodomethane (CH₃I), freshly distilled
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice bath
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.1 equivalents) to the reaction flask. Add anhydrous diethyl ether (or THF) via cannula or syringe to create a stirrable suspension.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes. A vigorous evolution of ammonia gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete enolate formation. The mixture will typically become a thick, grayish-white slurry.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.2 equivalents) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Completion: After the addition of iodomethane, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous ammonium chloride solution dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified further by fractional distillation.
Protocol 2: Claisen Condensation of Ethyl Acetate using this compound
This protocol outlines the self-condensation of ethyl acetate to form ethyl acetoacetate (B1235776), a classic example of the Claisen condensation.
Reagents and Materials:
-
This compound (NaNH₂), commercial grade
-
Ethyl acetate, anhydrous grade
-
Anhydrous toluene (B28343) or diethyl ether
-
Aqueous acetic acid (10%)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
All equipment as listed in Protocol 1
Procedure:
-
Setup: Prepare a flame-dried, three-neck round-bottom flask under an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Suspend this compound (0.5 equivalents) in anhydrous toluene in the reaction flask.
-
Initiation: Add a small portion (approx. 10%) of the total ethyl acetate (1.0 equivalent) to the stirred suspension. Gently warm the mixture to initiate the reaction, which is indicated by the evolution of ammonia.
-
Reaction: Once the reaction has started, add the remaining ethyl acetate dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 2-3 hours to drive the reaction to completion. The reaction mixture will form a thick precipitate of the sodium enolate of ethyl acetoacetate.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly add 10% aqueous acetic acid with vigorous stirring until the mixture is acidic (test with pH paper). This will neutralize the enolate and any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and then saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by distillation. The resulting crude ethyl acetoacetate can be purified by vacuum distillation.
References
- 1. brainly.in [brainly.in]
- 2. NaNH2 Chemical Name: Formula, Structure & Uses [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. proprep.com [proprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Illustrated Glossary of Organic Chemistry - this compound (sodamide) [chem.ucla.edu]
- 7. Ketone - Wikipedia [en.wikipedia.org]
- 8. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. Claisen Condensation [organic-chemistry.org]
- 17. byjus.com [byjus.com]
- 18. Claisen condensation - Wikipedia [en.wikipedia.org]
- 19. scienceinfo.com [scienceinfo.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. chem.indiana.edu [chem.indiana.edu]
Application Notes and Protocols: Synthesis of Terminal Alkynes from Vicinal Dihalides using Sodamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of terminal alkynes is a fundamental transformation in organic chemistry, providing key building blocks for the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials. One of the classic and reliable methods for preparing terminal alkynes is through the double dehydrohalogenation of vicinal dihalides using a strong base.[1][2][3] Among the bases employed for this purpose, sodium amide (sodamide, NaNH₂) in liquid ammonia (B1221849) is particularly effective, especially for the synthesis of terminal alkynes.[1][2] This method relies on two sequential E2 elimination reactions to form the carbon-carbon triple bond.[1]
Reaction Mechanism and Principles
The reaction proceeds via a stepwise double elimination (E2) mechanism. In the first step, a molecule of sodamide abstracts a proton from a carbon atom adjacent to one of the halogens. Simultaneously, the halide on the neighboring carbon is eliminated, resulting in the formation of a vinyl halide intermediate. A second molecule of sodamide then abstracts a proton from the vinyl halide, leading to the elimination of the second halide and the formation of the alkyne.[1]
For the synthesis of terminal alkynes, a crucial consideration is the acidity of the resulting alkyne's terminal proton (pKa ≈ 25). Sodamide is a sufficiently strong base to deprotonate the terminal alkyne, forming a sodium acetylide salt.[2] This necessitates the use of at least three equivalents of sodamide: two for the double dehydrohalogenation and one to deprotonate the terminal alkyne product.[2] The reaction is typically quenched with a proton source, such as water or aqueous ammonium (B1175870) chloride, to regenerate the terminal alkyne.[2]
The use of a strong, non-nucleophilic base like sodamide at low temperatures (liquid ammonia, -33 °C) helps to favor the formation of the kinetically favored terminal alkyne and minimize potential side reactions, such as rearrangement to more stable internal alkynes.
Applications in Organic Synthesis
The synthesis of terminal alkynes from vicinal dihalides is a valuable tool in multi-step organic synthesis. Vicinal dihalides are readily accessible from the corresponding alkenes via halogenation. This two-step sequence allows for the conversion of an alkene into an alkyne, a transformation of significant synthetic utility. Terminal alkynes are versatile intermediates that can undergo a variety of subsequent reactions, including:
-
C-C Bond Formation: Sonogashira, Suzuki, and Negishi cross-coupling reactions.
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Alkylation: Formation of internal alkynes.
-
Hydration: To form methyl ketones.
-
Reduction: To form alkenes or alkanes.
Data Presentation
The following table summarizes representative examples of the synthesis of terminal alkynes from vicinal dihalides using sodamide.
| Vicinal Dihalide | Terminal Alkyne Product | Reagents and Conditions | Yield (%) |
| Styrene (B11656) dibromide | Phenylacetylene (B144264) | NaNH₂ (excess), liquid NH₃, then H₂O workup | 45-52% |
| 1,2-Dibromododecane | 1-Dodecyne (B1581785) | NaNH₂ (3 equiv.), liquid NH₃, then H₂O workup | ~40% |
| 1,2-Dibromooctane | 1-Octyne | NaNH₂ (3 equiv.), liquid NH₃, then H₂O workup | 75-85% |
| 1,2-Dibromo-3,3-dimethylbutane | 3,3-Dimethyl-1-butyne | NaNH₂ (3 equiv.), liquid NH₃, then H₂O workup | Good |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The yield for 1-dodecyne is an estimate based on analogous reactions, while the detailed protocol for this substrate often utilizes KOH.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Terminal Alkynes from Vicinal Dihalides using Sodamide in Liquid Ammonia
Materials:
-
Vicinal dihalide (1.0 equiv.)
-
This compound (NaNH₂) (3.0 equiv.)
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry ice condenser. Ensure all glassware is flame-dried or oven-dried before use to maintain anhydrous conditions.
-
Ammonia Condensation: In a well-ventilated fume hood, condense anhydrous ammonia gas into the reaction flask by passing it through the dry ice condenser.
-
Sodamide Addition: Carefully add this compound (3.0 equivalents) to the liquid ammonia with stirring.
-
Dihalide Addition: Dissolve the vicinal dihalide (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred this compound solution in liquid ammonia over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at -33 °C (the boiling point of liquid ammonia) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable method is available.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases.
-
Workup: Allow the ammonia to evaporate in the fume hood. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude terminal alkyne by distillation or column chromatography on silica (B1680970) gel, depending on its physical properties.
Protocol 2: Synthesis of Phenylacetylene from Styrene Dibromide
Materials:
-
Styrene dibromide (1.0 equiv., e.g., 528 g, 2.0 mol)
-
This compound (NaNH₂) (excess, prepared in situ from sodium metal)
-
Sodium metal (e.g., 104 g, 4.5 g-atom)
-
Anhydrous liquid ammonia (~3 L)
-
Ferric nitrate (B79036) nonahydrate (catalyst, ~1 g)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodamide: In a 5-L three-necked flask equipped with a powerful mechanical stirrer and a dry-ice condenser, condense approximately 3 L of anhydrous liquid ammonia. Add about 1 g of ferric nitrate nonahydrate. While stirring vigorously, add 104 g (4.5 g-atom) of sodium metal in small pieces over 1-2 hours. The formation of this compound is indicated by a color change from deep blue to gray.
-
Addition of Styrene Dibromide: To the freshly prepared suspension of this compound in liquid ammonia, add a solution of 528 g (2.0 mol) of styrene dibromide in an equal volume of diethyl ether dropwise over 2-3 hours with continuous stirring.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours at the reflux temperature of liquid ammonia (-33 °C).
-
Workup: Carefully add water to the reaction mixture to decompose the excess this compound and the sodium acetylide. Allow the ammonia to evaporate overnight in a fume hood.
-
Extraction: Add more water to dissolve the inorganic salts and extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Drying and Concentration: Combine the ethereal extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter and remove the diethyl ether by distillation at atmospheric pressure.
-
Purification: The crude phenylacetylene is then purified by vacuum distillation to yield the final product. The reported yield for this procedure is typically in the range of 45-52%.
Visualizations
Caption: Reaction mechanism for the synthesis of terminal alkynes.
Caption: General experimental workflow for alkyne synthesis.
References
Troubleshooting & Optimization
"common side reactions with sodium amide and how to avoid them"
Welcome to the technical support center for sodium amide (NaNH₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound (NaNH₂), also known as sodamide, is a powerful, non-nucleophilic strong base.[1] Its primary applications in organic synthesis include:
-
Deprotonation of weak acids: Due to its extreme basicity (the pKa of its conjugate acid, ammonia (B1221849), is 38), it is highly effective at deprotonating terminal alkynes, alcohols, and other compounds with acidic protons.[2]
-
Elimination reactions: It is widely used to induce dehydrohalogenation reactions, particularly the double elimination from vicinal or geminal dihalides to synthesize alkynes.[1][2]
-
Chichibabin reaction: This reaction involves the direct amination of pyridine (B92270) and related heterocyclic compounds.[3][4]
-
Cyclization reactions: In the absence of a β-hydrogen for elimination, this compound can facilitate the formation of cyclic compounds.[5]
Q2: What are the major safety hazards associated with this compound and how can they be mitigated?
This compound is a highly reactive and hazardous substance. Key hazards and mitigation strategies are summarized below:
| Hazard | Mitigation Measures |
| Violent reaction with water and protic solvents | Always handle this compound under anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon).[6] Never use water or protic solvents for quenching or cleaning until the this compound has been fully reacted or neutralized.[6] |
| Formation of explosive peroxides | This compound can form shock-sensitive and explosive peroxides upon exposure to air, especially when stored for extended periods. This is often indicated by a yellow or brownish discoloration of the solid.[1][6][7] Store in a tightly sealed container under an inert atmosphere.[6][7] Containers should be dated upon opening and inspected regularly. If discoloration is observed, do not handle the container and contact your institution's environmental health and safety office immediately.[6] |
| Spontaneous ignition | This compound can ignite spontaneously in moist air or in dry air at temperatures above 450°C (842°F).[6] Handle in a well-ventilated area, away from ignition sources.[6] |
| Corrosive | It is highly corrosive to the eyes, skin, and mucous membranes.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, impervious gloves, and a fire-retardant lab coat.[2] |
Q3: How should I properly store and handle this compound?
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents.[6] The container must be tightly sealed and stored under an inert atmosphere like nitrogen or argon.[6][7]
-
Handling: All manipulations should be carried out in a glovebox or a fume hood under an inert atmosphere.[6] Use spark-resistant tools. Avoid creating dust.[6] Ensure a Class D fire extinguisher and dry sand are readily available for fire emergencies.[6]
Troubleshooting Guides
Issue 1: Low Yield in Alkyne Synthesis via Double Dehydrohalogenation
Question: I am performing a double dehydrohalogenation of a vicinal dihalide to synthesize a terminal alkyne, but my yield is consistently low. What could be the problem?
Answer: Low yields in this reaction are often due to incomplete reaction or side reactions. Here are some common causes and solutions:
-
Insufficient this compound: For the synthesis of a terminal alkyne, three equivalents of this compound are necessary. Two equivalents are required for the double elimination, and a third is needed to deprotonate the resulting terminal alkyne, which drives the reaction to completion.[1] Using only two equivalents can result in an incomplete reaction.
-
Reaction Temperature: The reaction is typically carried out in liquid ammonia at its boiling point (-33 °C).[1][8] This low temperature helps to minimize side reactions.[8] Ensure your cooling bath is maintaining this temperature.
-
Moisture Contamination: this compound reacts violently with water. Any moisture in your reaction setup will consume the reagent and reduce your yield. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.
-
Improper Quenching: After the reaction is complete, the resulting acetylide salt must be protonated to yield the terminal alkyne. This is typically done by adding a proton source like water or aqueous ammonium (B1175870) chloride.[8] Ensure this step is carried out carefully, as a vigorous reaction can occur with any unreacted this compound.
Issue 2: Competing Elimination vs. Substitution Reactions
Question: I am trying to perform a nucleophilic substitution reaction with an amine, but I am observing a significant amount of elimination product. How can I favor substitution over elimination?
Answer: this compound is a very strong base and only a moderately good nucleophile. Its strong basicity inherently favors elimination (E2) pathways, especially with secondary and tertiary substrates.
-
Substrate Choice: For SN2 reactions, primary halides are preferred as they are less sterically hindered and less prone to elimination.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.[9][10][11] Elimination reactions have a higher activation energy and are more favored at higher temperatures.[10]
-
Alternative Reagents: In most cases, this compound is not the ideal reagent for nucleophilic substitution where elimination is a possible side reaction. Consider using a less basic nucleophile. For the introduction of an amino group, sodium azide (B81097) (NaN₃) followed by reduction is a common and effective alternative.[2]
| Reagent | Basicity | Nucleophilicity | Common Application |
| **this compound (NaNH₂) ** | Very Strong | Moderate | Elimination, Deprotonation |
| Sodium Azide (NaN₃) | Weak | Good | Nucleophilic Substitution (SN2) |
| Lithium Diisopropylamide (LDA) | Very Strong | Poor (sterically hindered) | Deprotonation (non-nucleophilic) |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | Very Strong | Poor (sterically hindered) | Deprotonation (non-nucleophilic) |
Issue 3: Over-amination in the Chichibabin Reaction
Question: In my Chichibabin reaction to produce 2-aminopyridine (B139424), I am getting a significant amount of 2,6-diaminopyridine (B39239) as a byproduct. How can I minimize this?
Answer: The formation of 2,6-diaminopyridine is a known side reaction in the Chichibabin reaction, arising from a second amination of the initially formed 2-aminopyridine.[3]
-
Control Stoichiometry: Use of excess this compound can promote the second amination. Carefully control the stoichiometry of this compound to be as close to one equivalent as possible.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the formation of the diamino product.[3] Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. The reaction is typically run at elevated temperatures (100-130 °C) in an inert solvent like toluene (B28343) or xylene.[3]
-
Purity of this compound: Interestingly, very pure this compound may lead to lower yields of the desired 2-aminopyridine.[4] Commercially available this compound, which often contains small amounts of iron impurities from the manufacturing process, can sometimes give better results.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Octyne (B155765) from 4,5-Dibromooctane (B15461278)
This protocol describes the synthesis of an internal alkyne via double dehydrohalogenation of a vicinal dihalide using this compound.[8]
Materials:
-
4,5-Dibromooctane
-
This compound (NaNH₂)
-
Liquid ammonia (NH₃)
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet for nitrogen or argon.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 100 mL of ammonia into the flask for every 0.1 mol of 4,5-dibromooctane.
-
Once the desired volume of liquid ammonia is collected, carefully add 2.2 equivalents of this compound to the stirred liquid ammonia.
-
In a separate flask, dissolve 1.0 equivalent of 4,5-dibromooctane in a minimal amount of dry diethyl ether or THF.
-
Add the solution of 4,5-dibromooctane dropwise to the stirred this compound/liquid ammonia solution over 30 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to reflux at the boiling point of ammonia (-33 °C) for 2-4 hours.
-
After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude 4-octyne by distillation.
Protocol 2: Chichibabin Reaction - Synthesis of 2-Aminopyridine
This protocol outlines the direct amination of pyridine using this compound.[3][4]
Materials:
-
Pyridine
-
This compound (NaNH₂)
-
Dry toluene or xylene
-
Water
-
Ammonium chloride
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene or xylene.
-
Add 1.1 equivalents of this compound to the solvent.
-
Heat the stirred suspension to reflux (approximately 110-130 °C).
-
Slowly add 1.0 equivalent of pyridine dropwise to the refluxing mixture.
-
Continue to heat the reaction mixture at reflux for 4-6 hours. The reaction progress can be monitored by observing the evolution of hydrogen gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Very cautiously quench the reaction by the slow addition of water to decompose any unreacted this compound. This should be done in an ice bath as the reaction is highly exothermic.
-
Alternatively, the reaction can be quenched by the careful addition of solid ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-aminopyridine can be purified by distillation or recrystallization.
Visualizations
Caption: Workflow for Alkyne Synthesis.
Caption: Factors Influencing Elimination vs. Substitution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Sodium_amide [chemeurope.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Sodium Amide for Sensitive Reactions
Welcome to the Technical Support Center for the purification and handling of sodium amide. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in sensitive reactions where purity is paramount. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when purifying and using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction yields are consistently low or the reaction fails to initiate. | 1. Degraded this compound: The reagent may have decomposed due to improper storage, leading to the formation of less basic sodium hydroxide (B78521) or inactive oxides.[1][2][3][4] 2. Peroxide Formation: The this compound may be old and has formed explosive and reactive peroxides, indicated by a yellow or brown color.[1][5] 3. Inert Atmosphere Breach: Exposure to moisture or air during transfer or reaction setup.[1][5] | 1. Use Fresh Reagent or Purify: Whenever possible, use freshly prepared or newly purchased this compound. If using an older batch, it must be purified. 2. Visual Inspection: Do not use yellow or brown this compound. This indicates the presence of dangerous, shock-sensitive peroxides. The material should be disposed of immediately following established safety protocols.[1][5] 3. Improve Handling Technique: Ensure all transfers are performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5] |
| The this compound powder is gray and appears impure. | Metallic Iron: Commercial this compound is often gray due to trace amounts of metallic iron from the manufacturing process.[1] | For many applications, this gray color does not affect the reactivity.[1] However, for sensitive reactions, especially those involving catalysis, the iron can be removed by washing the this compound with an anhydrous, inert solvent in which this compound is insoluble. |
| During a reaction in liquid ammonia (B1221849), the characteristic blue color of dissolved sodium metal persists. | Incomplete Reaction: The reaction between sodium and ammonia to form this compound is incomplete. This can be due to a lack of catalyst or insufficient reaction time. | Add a small amount of an iron(III) nitrate (B79036) catalyst to the liquid ammonia before adding the sodium.[1] Ensure the reaction is stirred until the blue color disappears, indicating the consumption of sodium metal. |
| An unexpected or violent reaction occurs when adding a solvent or reagent. | 1. Reaction with Water: this compound reacts violently with water to produce ammonia and sodium hydroxide.[1][2] 2. Reaction with Protic Solvents: Alcohols and other protic solvents will react exothermically with this compound. 3. Peroxide Detonation: If the this compound is peroxidized (yellow/brown), it can detonate upon contact with other reagents or with friction.[1][5] | 1. Ensure Anhydrous Conditions: All solvents and reagents must be rigorously dried before use with this compound. 2. Solvent Compatibility: Use only aprotic, anhydrous solvents. 3. Discard Peroxidized Reagent: Never use this compound that shows signs of peroxide formation.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound and why are they a concern?
A1: The most common impurities in commercial this compound are:
-
Metallic Iron: A byproduct of the manufacturing process, giving the reagent a gray appearance.[1] While often not detrimental, it can interfere with certain catalytic reactions.
-
Sodium Hydroxide and Sodium Oxide: These result from the reaction of this compound with atmospheric moisture and oxygen. They are less basic than this compound and will reduce the efficiency of deprotonation reactions.[1][2][3][4]
-
Peroxides: Formed upon prolonged or improper storage with limited air exposure, indicated by a yellow or brown discoloration.[1][5] These compounds are shock-sensitive and pose a significant explosion hazard.[1][5]
Q2: My this compound is gray. Can I still use it for a sensitive reaction?
A2: For many applications, the gray color, which indicates the presence of trace metallic iron, does not significantly impact the utility of the reagent.[1] However, for reactions that are sensitive to metal catalysis, it is advisable to purify the this compound by washing it with an anhydrous, inert solvent such as toluene (B28343) or hexane (B92381) to remove the insoluble iron particles.
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound can be determined by titration. A known mass of the this compound is carefully hydrolyzed in an excess of a standardized acid solution. The unreacted acid is then back-titrated with a standardized base. The amount of acid consumed in the hydrolysis corresponds to the amount of this compound present in the sample.
Q4: What is the proper way to store purified this compound?
A4: Purified this compound is extremely sensitive to air and moisture. It should be stored in a tightly sealed container, such as an amber glass bottle with a secure cap, under a dry, inert atmosphere (e.g., nitrogen or argon).[5] For long-term storage, sealing the container in a dry box or a desiccator is recommended.
Q5: I have an old container of this compound that has turned yellowish. What should I do?
A5: DO NOT USE IT. A yellow or brownish color indicates the formation of highly explosive peroxides.[1][5] The container should not be opened or moved unnecessarily. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on proper disposal of this hazardous material.
Experimental Protocols
Protocol 1: Purification of Commercial this compound by Washing
This procedure is designed to remove insoluble impurities such as metallic iron and some surface oxides.
Materials:
-
Gray, commercial-grade this compound
-
Anhydrous toluene (or hexane)
-
Schlenk flask or similar apparatus for inert atmosphere manipulation
-
Cannula for liquid transfer
-
Sintered glass filter funnel
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Under a positive pressure of inert gas, place the impure this compound into a Schlenk flask.
-
Add anhydrous toluene via cannula to the flask, sufficient to form a slurry.
-
Stir the slurry vigorously for 15-20 minutes at room temperature. The insoluble impurities will be suspended in the solvent.
-
Allow the this compound to settle. The supernatant containing the suspended impurities can be carefully removed via cannula.
-
Alternatively, for a more thorough separation, the entire slurry can be transferred via cannula to a sintered glass filter funnel under an inert atmosphere.
-
Wash the filtered this compound with two additional small portions of anhydrous toluene.
-
Dry the purified this compound under a high vacuum to remove all traces of the solvent. The resulting powder should be white or off-white.
Protocol 2: Synthesis of High-Purity this compound in Liquid Ammonia
This method produces fresh, high-purity this compound for immediate use or for storage.
Materials:
-
Sodium metal, clean and free of oxide layer
-
Anhydrous liquid ammonia
-
Iron(III) nitrate (as catalyst)
-
A three-necked flask equipped with a dry ice condenser, a gas inlet, and a stirring mechanism
Procedure:
-
Assemble the reaction apparatus and flush thoroughly with a dry, inert gas.
-
Condense anhydrous liquid ammonia into the reaction flask, cooled with a dry ice/acetone bath.
-
Add a catalytic amount of iron(III) nitrate to the liquid ammonia.
-
While stirring, add small, clean pieces of sodium metal to the liquid ammonia. A deep blue color will form, indicating the dissolution of sodium.[1]
-
Continue adding sodium until the desired amount has been introduced.
-
Allow the reaction to stir. The reaction is complete when the blue color has been replaced by a gray or white suspension of this compound.[1]
-
The liquid ammonia can be allowed to evaporate under a stream of inert gas, leaving behind the purified this compound. Alternatively, the suspension can be used directly in subsequent reactions.
Visualizations
Logical Workflow for Handling this compound
Caption: Decision workflow for handling this compound.
Troubleshooting Flowchart for Failed Reactions
Caption: Troubleshooting flowchart for failed reactions.
References
Technical Support Center: Sodium Amide Quenching Procedures
This guide provides detailed protocols and answers to frequently asked questions regarding the safe quenching of unreacted sodium amide (NaNH₂). Adherence to these procedures is critical to ensure the safety of all laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly reactive and hazardous material. Key risks include:
-
Violent Reaction with Water: It reacts violently with water, producing ammonia (B1221849) gas and sodium hydroxide.[1][2][3] This reaction is highly exothermic and can lead to boiling and splashing.
-
Peroxide Formation: Upon exposure to air or prolonged storage, this compound can form shock-sensitive and explosive peroxides.[1][2][4] The presence of these peroxides is often indicated by a yellow or brownish discoloration of the normally white or gray solid.[1][2][3][5]
-
Corrosivity: It is highly corrosive to the eyes, skin, and mucous membranes.[4]
-
Flammability: It can ignite spontaneously in moist air.[4] Conventional ABC fire extinguishers should not be used as they can intensify a fire involving this compound.[4]
Q2: How can I tell if my container of this compound is safe to handle?
A2: Inspect the container visually without opening it. If the solid appears yellow or brown, it may contain explosive peroxides.[1][2][3][5] DO NOT HANDLE OR ATTEMPT TO OPEN THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) department immediately for disposal of peroxide-contaminated containers.[4]
Q3: Why is it unsafe to quench this compound directly with water?
A3: Direct quenching with water is extremely dangerous. The reaction is violent and highly exothermic, generating significant heat and releasing ammonia gas.[1][2][3] This can cause the water to boil, leading to a dangerous splash hazard of a hot, corrosive solution.
Q4: What is the recommended class of reagents for quenching this compound?
A4: The recommended procedure involves a gradual, controlled quenching process starting with a less reactive reagent and progressing to more reactive ones. Alcohols are typically used first, followed by a mixture of alcohol and water, and finally, water alone.[6][7] Isopropanol (B130326) is a commonly recommended initial quenching agent because it reacts less vigorously than water or ethanol (B145695).[6][7]
Q5: What should I do in case of a spill?
A5: In case of a this compound spill, control all ignition sources. Wearing appropriate Personal Protective Equipment (PPE), cover the spill with dry sand, soda ash, or another Class D extinguisher agent.[4] Scoop the material with spark-resistant tools into a container for disposal. DO NOT USE WATER or combustible materials like sawdust to clean up the spill.[4]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| Reaction is too vigorous; rapid gas evolution. | Rate of quenching agent addition is too fast. | 1. Immediately stop the addition of the quenching agent. 2. Ensure the reaction is being adequately stirred and cooled. 3. Once the reaction subsides, resume addition at a much slower rate. |
| Reaction mixture is overheating. | Inadequate cooling or excessively fast addition of quenching agent. | 1. Stop the addition of the quenching agent. 2. Ensure the cooling bath (e.g., ice-water) is making good contact with the reaction flask. 3. Add more ice or use a more effective cooling bath if necessary. Do not resume addition until the temperature is controlled. |
| A solid crust forms on the this compound, stopping the reaction. | Formation of an insoluble sodium alkoxide layer. | 1. Stop the addition of the quenching agent. 2. Increase the efficiency of stirring to break up the solid crust. 3. If the reaction does not restart, consider adding a co-solvent like toluene (B28343) to improve suspension. |
| This compound is a solid chunk and difficult to suspend. | The material has not been broken up prior to starting the procedure. | It is crucial to work with this compound as a powder or a well-stirred suspension. If you have a large, solid chunk, it is safer to dispose of it as hazardous waste rather than attempting to quench it directly. Contact your EHS office for guidance. |
Data Presentation: Quenching Reagent Reactivity
| Quenching Agent | Relative Reactivity | Reaction Products | Key Safety Considerations |
| Isopropanol | Low-Moderate | Sodium Isopropoxide, Ammonia | Preferred initial quenching agent due to its lower reactivity compared to other alcohols and water.[6][7] |
| Ethanol | Moderate | Sodium Ethoxide, Ammonia | Can be used after the initial, more vigorous reaction with isopropanol has subsided.[5][7] |
| Water | Very High | Sodium Hydroxide, Ammonia | Never use for initial quenching. [1][4] Only add after the this compound has been fully reacted with an alcohol.[6] |
Experimental Protocol: Safe Quenching of this compound
! IMPORTANT ! This procedure must be performed inside a certified chemical fume hood. Full personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves, is mandatory. An appropriate Class D fire extinguisher or a container of dry sand must be readily available.[4]
Materials:
-
Unreacted this compound
-
Anhydrous, non-reactive solvent (e.g., toluene, heptane, or kerosene)[5][8]
-
Ethanol
-
Deionized water
-
Three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen/argon inlet with a bubbler outlet.
-
Cooling bath (ice-water)
Procedure:
-
Inert Atmosphere Setup: Assemble the flask setup in the fume hood. Ensure all glassware is dry. Purge the entire system with an inert gas (nitrogen or argon).
-
Suspension: Carefully transfer the this compound to the flask. Add enough anhydrous toluene (or other suitable solvent) to create a stirrable slurry.[6][8]
-
Cooling: Cool the flask to 0 °C using an ice-water bath.[6]
-
Initial Quench (Isopropanol): Begin stirring the suspension. Slowly add isopropanol dropwise from the addition funnel.[6][7] Control the addition rate to keep the reaction temperature below 25 °C. You will observe gas (ammonia) evolution.
-
Intermediate Quench (Ethanol): Once the gas evolution from the isopropanol addition has ceased, slowly begin adding ethanol dropwise.[7] Continue to maintain a low temperature and control the addition rate.
-
Final Quench (Water): After the reaction with ethanol is complete (no more gas evolution), slowly and cautiously add a 1:1 mixture of isopropanol/water.[6] If this proceeds smoothly, you can then switch to adding only deionized water.
-
Equilibration: Once the addition of water is complete and no further reaction is observed, remove the cooling bath and allow the mixture to warm to room temperature. Let it stir for at least 6-12 hours to ensure the complete destruction of any remaining reactive material.[6][7]
-
Neutralization & Disposal: The resulting solution will be basic. Under an inert atmosphere, neutralize the solution by the slow addition of a weak acid like citric or acetic acid.[6] The final, neutralized aqueous solution should be disposed of as hazardous waste according to your institution's guidelines.
Visual Workflow and Decision Logic
Caption: Decision workflow for safely quenching this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Sodium_amide [chemeurope.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. This compound | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
"optimizing reaction conditions for sodium amide deprotonation"
Technical Support Center: Sodium Amide Deprotonation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize reaction conditions for deprotonation using this compound (NaNH₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a base?
A1: this compound (NaNH₂), also known as sodamide, is a strong base composed of a sodium cation (Na⁺) and an amide anion (NH₂⁻).[1][2][3] It is widely used in organic synthesis for deprotonation reactions because the amide anion is the conjugate base of ammonia (B1221849) (NH₃), which is a very weak acid with a pKa of approximately 38.[4][5] This makes the amide anion a powerful base, capable of deprotonating weak carbon and nitrogen acids, such as terminal alkynes, ketones, esters, and indoles.[1][4][6] One of its key advantages is its relatively low nucleophilicity, which minimizes unwanted side reactions.[1]
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is a highly reactive and hazardous material that requires careful handling. Key safety concerns include:
-
Violent Reaction with Water: It reacts violently with water, producing flammable ammonia gas and corrosive sodium hydroxide.[1][7][8] Conventional water or carbon dioxide fire extinguishers must never be used on a this compound fire.[8]
-
Peroxide Formation: Upon exposure to air or prolonged storage, this compound can form shock-sensitive and explosive peroxides.[1][7][8] Containers of this compound that appear yellow or brown should be considered an explosion risk and must not be handled.[8][9]
-
Corrosivity: It is highly corrosive to the eyes, skin, and mucous membranes.[8][10]
-
Spontaneous Ignition: It can ignite spontaneously in moist air.[8] All handling should be performed in a fume hood or glove box under an inert atmosphere (e.g., nitrogen or argon).[7][8][10] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, a face shield, and compatible gloves.[8][10][11][12]
Q3: How should this compound be stored?
A3: this compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, heat, and sources of ignition.[7][10][11][12] It should be stored under an inert gas like nitrogen or argon.[9][11] Containers must be dated upon receipt and upon opening to track their age and potential for peroxide formation.[7][12] It is recommended to test for peroxides monthly, starting three months after opening the container.[7]
Q4: Which functional groups can be deprotonated by this compound?
A4: this compound is a strong base capable of deprotonating a variety of weak acids. Common examples include:
Troubleshooting Guide
This section addresses common problems encountered during deprotonation reactions with this compound.
Q5: My deprotonation reaction is incomplete or has a very low yield. What are the possible causes?
A5: Incomplete deprotonation can stem from several factors:
-
Inactive Reagent: The this compound may have degraded due to improper storage and exposure to air or moisture.[1][9] Use a fresh, pure-white or grayish-white sample.[1][8] Yellow or brown discoloration indicates decomposition and a potential explosion hazard.[8][9]
-
Presence of Protic Impurities: Trace amounts of water in the solvent or on the glassware will quench the this compound.[7][8] Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents.
-
Insufficient Equivalents of Base: For terminal alkynes, if the goal is subsequent alkylation, at least two equivalents of NaNH₂ may be necessary—one to deprotonate the alkyne and another to drive the reaction to completion, as the terminal C-H of the product can be reprotonated.[1]
-
Incorrect Solvent: this compound is poorly soluble in most organic solvents other than liquid ammonia.[1] While suspensions in solvents like THF or toluene (B28343) are common, poor mixing can lead to low reactivity. Using liquid ammonia as a solvent, where NaNH₂ is more soluble, can significantly improve reaction rates.[1]
Q6: I am observing significant side product formation. How can I improve the selectivity?
A6: Side product formation is often related to the reaction temperature or the nucleophilicity of the substrate.
-
Temperature Control: Many deprotonation reactions are performed at low temperatures (e.g., -33 °C, the boiling point of ammonia) to control exothermicity and prevent side reactions.[1][9] Running the reaction at a lower temperature may improve selectivity.
-
Elimination vs. Substitution: When using the resulting anion as a nucleophile (e.g., in an Sₙ2 reaction), elimination can be a competing side reaction.[4] Using a less hindered alkyl halide or adjusting the temperature may favor the desired substitution pathway.
-
Protic Solvents: Using protic solvents like methanol (B129727) or ethanol (B145695) is incompatible with NaNH₂, as the solvent will be deprotonated preferentially, quenching the base.[3][15][16]
Q7: The reaction mixture has turned dark brown or black. Is this normal?
A7: While some color change can be expected, a dark brown or black color often indicates decomposition of the reagent or substrate. Old this compound that has formed peroxides can appear brownish and is hazardous.[8][9] If you are using a fresh reagent, the substrate itself may be unstable to the strongly basic conditions. Consider lowering the reaction temperature.
Q8: How do I safely quench a reaction containing this compound?
A8: Quenching must be done carefully and at a low temperature to control the exothermic reaction.
-
Cool the reaction mixture in an ice bath (0 °C) or a dry ice/acetone bath.
-
Slowly and cautiously add a proton source. A common and safe method is the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Alternatively, for a non-aqueous quench, a protonated alcohol like isopropanol (B130326) can be added slowly, followed by water or an aqueous workup.[7] Never add water directly to a concentrated mixture of this compound, as the reaction is violent and releases large amounts of ammonia gas.[1][8]
Data Presentation
Table 1: pKa Values of Common Substrates and Solvents
This table provides approximate pKa values to help determine if this compound (conjugate acid NH₃, pKa ≈ 38) is a suitable base. A successful deprotonation generally requires the substrate's pKa to be significantly lower than that of ammonia.
| Compound Class | Example | Approximate pKa | Suitable for Deprotonation with NaNH₂? | Reference(s) |
| Substrates | ||||
| Terminal Alkyne | Phenylacetylene | 23 | Yes | [13] |
| Ketone (α-proton) | Acetone | 19-20 | Yes | [1] |
| Ester (α-proton) | Ethyl Acetate | 25 | Yes | [4] |
| Alcohol | Ethanol | 16 | Yes | [1] |
| Vinylic Hydrogen | Ethene | ~46 | No | [17] |
| Alkane | Ethane | ~50 | No | [18] |
| Solvents/Quenchers | ||||
| Water | H₂O | 15.7 | No (Reacts Violently) | [15] |
| Ammonia | NH₃ | 38 | N/A (Conjugate Acid) | [4][5] |
| Methanol | CH₃OH | 15.5 | No (Reacts) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Deprotonation of a Terminal Alkyne
This protocol describes a typical procedure for the deprotonation of a terminal alkyne, such as phenylacetylene, followed by alkylation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: In a separate flask under inert gas, suspend this compound (1.1 equivalents) in anhydrous solvent (e.g., THF or liquid ammonia). Cool the suspension to the desired temperature (e.g., -33 °C for liquid ammonia, or 0 °C for THF).
-
Substrate Addition: Slowly add the terminal alkyne (1.0 equivalent) dropwise to the stirred suspension of this compound. The addition should be controlled to maintain the reaction temperature.
-
Deprotonation: Allow the mixture to stir at the specified temperature for 30-60 minutes to ensure complete formation of the acetylide anion.
-
Electrophile Addition: Slowly add the electrophile (e.g., an alkyl halide, 1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).[19]
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[19] Wash the combined organic layers with water and then with brine.[19] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Illustrated Glossary of Organic Chemistry - this compound (sodamide) [chem.ucla.edu]
- 6. scribd.com [scribd.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. This compound - Sciencemadness Wiki [sciencemadness.org]
- 10. research.uga.edu [research.uga.edu]
- 11. wcu.edu [wcu.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Solved this compound, NaNH2-this compound is not a strong | Chegg.com [chegg.com]
- 17. Use the following \mathrm{p} K_{\mathrm{a}} data to decide whether sodium.. [askfilo.com]
- 18. In liquid ammonia, this compound (NaNH₂) can deprotonate acetylene but not.. [askfilo.com]
- 19. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Technical Support Center: Troubleshooting Low Yields in Sodium Amide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sodium amide reactions. This compound (NaNH₂) is a powerful but highly reactive reagent that demands careful handling and optimized reaction conditions to achieve high yields.[1] This guide will help you identify and resolve issues leading to diminished product formation.
Troubleshooting Guide: Low Yields
Low or no product yield in a this compound reaction can be attributed to several factors, ranging from reagent quality to reaction setup and workup procedures. This section provides a systematic approach to diagnosing and resolving these issues.
Question: My reaction with this compound is resulting in a low yield or failing completely. What are the most common causes?
Answer:
Several factors can contribute to poor outcomes in this compound reactions. The most critical aspects to investigate are the quality and handling of the this compound, the purity of your reactants and solvent, and the reaction conditions.
1. This compound Quality and Handling:
-
Decomposition: this compound reacts violently with water and can decompose upon exposure to air and moisture, forming sodium hydroxide (B78521) and ammonia (B1221849).[1] It can also form explosive peroxides, indicated by a yellow or brown discoloration.[1] Old or improperly stored this compound is a primary suspect for low yields.
-
Safe Handling: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or fume hood.[2] Use fresh, white (or grayish-white) this compound for best results.
2. Reaction Conditions:
-
Moisture: The presence of even trace amounts of water will quench the this compound, reducing its effective concentration and lowering the yield.[1] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and solvents are anhydrous.
-
Temperature: The optimal temperature is reaction-specific. For the preparation of this compound in liquid ammonia, the reaction is fastest at the boiling point of ammonia (-33 °C).[1] For many reactions using this compound, such as dehydrohalogenations, higher temperatures may be required. However, excessively high temperatures can lead to decomposition of the reagent and side reactions.[3]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). If the starting material is still present, consider extending the reaction time.
3. Reactants and Solvents:
-
Solvent Purity: Use high-purity, anhydrous solvents. Protic solvents like alcohols will react with this compound and should be avoided unless they are part of the reaction mechanism.[4]
-
Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure your substrate is pure and free of acidic protons that could be deprotonated by this compound.
4. Side Reactions:
-
Elimination vs. Substitution: this compound is a strong base and can also act as a nucleophile, leading to a competition between elimination and substitution reactions.[5] In dehydrohalogenation reactions, this can lead to the formation of unwanted amine byproducts.[6]
-
Over-amination: In reactions like the Chichibabin reaction, using excess this compound can lead to the formation of di-aminated products.[7]
-
Polymerization: For certain substrates, the strongly basic conditions can induce polymerization.
The following flowchart provides a logical workflow for troubleshooting low yields in your this compound reactions.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: How can I be sure my this compound is active?
A1: Fresh, high-quality this compound should be a white or grayish-white powder.[1] A yellow or brownish color indicates the presence of decomposition products and potentially explosive peroxides, and such material should be disposed of immediately and not used.[1] If you are preparing it in situ from sodium metal in liquid ammonia, the disappearance of the characteristic blue color of the solvated electron indicates the consumption of sodium and the formation of this compound.[8]
Q2: What is the best way to dry my solvents and glassware for a this compound reaction?
A2: All glassware should be either flame-dried under vacuum or oven-dried at a high temperature (e.g., 120-150 °C) for several hours and then cooled under a stream of dry, inert gas. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and amines). Commercially available anhydrous solvents in sealed bottles are also a good option.
Q3: Can I use a different base instead of this compound?
A3: Yes, other strong, non-nucleophilic bases can sometimes be used as alternatives, depending on the specific reaction. Common alternatives include sodium hydride (NaH), sodium bis(trimethylsilyl)amide (NaHMDS), and lithium diisopropylamide (LDA).[1] The choice of base will depend on factors such as solubility, steric hindrance, and basicity.
| Base | pKa of Conjugate Acid | Key Characteristics |
| **this compound (NaNH₂) ** | 38 (Ammonia) | Very strong base, poorly soluble in most organic solvents.[5] |
| Sodium Hydride (NaH) | 36 (Hydrogen) | Strong, non-nucleophilic base, often used as a suspension. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 26 (Hexamethyldisilazane) | Strong, sterically hindered, non-nucleophilic base with good solubility in organic solvents. |
| Lithium Diisopropylamide (LDA) | 36 (Diisopropylamine) | Strong, sterically hindered, non-nucleophilic base, typically prepared in situ. |
Q4: My TLC of the crude reaction mixture shows multiple spots. What could they be?
A4: Multiple spots can indicate a variety of issues:
-
Unreacted Starting Material: The reaction may be incomplete.
-
Desired Product: The spot corresponding to your target molecule.
-
Side Products: These could arise from elimination, substitution, or other competing reactions.
-
Decomposition Products: Your product or starting material may be unstable under the reaction conditions.
It is advisable to characterize the major byproducts using techniques like LC-MS or by isolating them for NMR analysis to better understand the side reactions occurring.
Q5: How should I properly quench a reaction containing this compound?
A5: this compound reacts violently with water.[1] Therefore, quenching should be done carefully and at a low temperature (e.g., 0 °C or below). A common and safe procedure is the slow, dropwise addition of a proton source that reacts less violently than water, such as ethanol (B145695) or isopropanol, to the cooled reaction mixture.[9] After the initial quench with an alcohol, water or an aqueous solution can be added more safely. Always perform quenching in a fume hood with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Preparation of this compound in Liquid Ammonia
This protocol describes the in situ generation of this compound, which is often preferred to ensure high reactivity.
-
Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a gas outlet. Ensure the entire apparatus is flame-dried and cooled under an inert atmosphere.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense the desired volume of anhydrous ammonia gas into the flask.
-
Catalyst Addition: Add a catalytic amount of iron(III) nitrate (B79036) (a few crystals) to the liquid ammonia.[1]
-
Sodium Addition: Slowly add small pieces of clean sodium metal to the stirred liquid ammonia. A deep blue color will form initially, indicating the presence of solvated electrons.
-
Reaction: The blue color will gradually fade as the sodium reacts to form a gray suspension of this compound. The reaction is complete when the blue color has permanently disappeared.[8] The suspension is then ready for the addition of the substrate.
Protocol 2: General Procedure for a Dehydrohalogenation Reaction
This protocol provides a general guideline for performing a dehydrohalogenation to synthesize an alkyne.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend this compound (2.2 equivalents) in an anhydrous solvent (e.g., liquid ammonia or anhydrous THF).
-
Substrate Addition: Cool the suspension to an appropriate temperature (e.g., -33 °C for liquid ammonia or 0 °C for THF). Slowly add a solution of the dihalide (1.0 equivalent) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC. The reaction may need to be warmed to room temperature or gently refluxed to go to completion.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add ethanol to quench any unreacted this compound.
-
Workup: Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[10]
-
Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the general mechanism for a double dehydrohalogenation reaction to form an alkyne, a common application of this compound.
Caption: Pathway of a double dehydrohalogenation reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Sciencemadness Discussion Board - Has anyone made sodamide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: In Situ Generation of Sodium Amide for Improved Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in situ generation and use of sodium amide (NaNH₂). In situ preparation can offer significant advantages in terms of reactivity, safety, and reproducibility compared to using commercially available, and potentially aged, this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on in situ generation techniques.
Issue 1: Low or No Product Yield in Dehydrohalogenation Reactions
Question: I am performing a double dehydrohalogenation to synthesize an alkyne, but my yield is very low. What are the potential causes and how can I improve it?
Answer: Low yields in dehydrohalogenation reactions using this compound are a common issue and can often be traced to the quality of the base, reaction conditions, or the nature of the substrate.
Possible Causes and Solutions:
| Cause | Explanation & Troubleshooting Steps |
| Inactive this compound | Commercially available this compound can degrade upon storage, especially if exposed to air and moisture, forming less basic sodium hydroxide (B78521) and potentially hazardous peroxides.[1] |
| Solution: Utilize freshly prepared this compound generated in situ. This ensures maximum reactivity and avoids complications from impurities. | |
| Insufficient Base | For the formation of a terminal alkyne from a vicinal dihalide, three equivalents of this compound are necessary. Two equivalents are required for the two E2 elimination steps, and a third is consumed in deprotonating the resulting terminal alkyne.[2] For internal alkynes, two equivalents are sufficient. |
| Solution: Carefully calculate and use the correct stoichiometry of the base. For terminal alkynes, ensure at least three equivalents of freshly prepared this compound are used. | |
| Reaction Temperature Too Low | While the in situ generation of this compound in liquid ammonia (B1221849) is rapid at -33 °C, the subsequent dehydrohalogenation may require higher temperatures to proceed at a reasonable rate, especially for less reactive substrates. |
| Solution: After the in situ formation of this compound, consider allowing the reaction mixture to slowly warm to room temperature or gently heating it, depending on the stability of your substrate and product. | |
| Side Reactions | This compound is a strong nucleophile and can participate in substitution reactions, particularly with primary halides, leading to the formation of amines as byproducts.[3] Allene formation can also occur as a side product in some dehydrohalogenation reactions.[2] |
| Solution: To minimize nucleophilic substitution, maintain a low reaction temperature. The choice of solvent can also influence the reaction pathway. In some cases, using a bulkier amide base may favor elimination over substitution. |
Troubleshooting Workflow for Low Yield in Dehydrohalogenation:
Issue 2: Inconsistent Results in Amination Reactions (e.g., Chichibabin Reaction)
Question: My Chichibabin reaction is giving inconsistent yields. Sometimes it works well, and other times it fails completely. What could be the cause?
Answer: The Chichibabin reaction is notoriously sensitive to the quality of the this compound.
Possible Causes and Solutions:
| Cause | Explanation & Troubleshooting Steps |
| Purity of this compound | Interestingly, very pure this compound may result in lower yields in the Chichibabin reaction. It is believed that certain impurities may have a catalytic effect. However, aged and degraded this compound is also detrimental. |
| Solution: The use of in situ generated this compound provides a consistent and active form of the reagent, leading to more reproducible results. | |
| Reaction Temperature | The reaction is typically run in high-boiling solvents like toluene (B28343) or xylene. The temperature needs to be high enough for the reaction to proceed but not so high as to cause decomposition of the starting material or product. |
| Solution: Carefully control the reaction temperature. Monitor the reaction progress by observing the evolution of hydrogen gas. | |
| Moisture | This compound reacts violently with water.[1] Any moisture in the reaction will consume the reagent and inhibit the reaction. |
| Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of generating this compound in situ?
A1:
-
Enhanced Reactivity: Freshly prepared this compound is significantly more reactive than commercially available material that may have degraded over time.
-
Improved Safety: In situ generation avoids the need to store and handle solid this compound, which can form explosive peroxides upon exposure to air.[1] Samples that are yellow or brown in color pose a significant explosion risk.[1]
-
Greater Reproducibility: Using freshly prepared reagent leads to more consistent reaction outcomes.
-
Convenience: It can be generated directly in the reaction vessel just before it is needed.
Q2: I noticed my container of solid this compound has turned yellowish-brown. Is it still usable?
A2: No. A yellow or brown discoloration indicates the formation of potentially explosive peroxides due to exposure to air.[1] Do not attempt to use, grind, or handle the material. Contact your institution's environmental health and safety office for proper disposal procedures.
Q3: Can I generate this compound from sodium hydride (NaH) and an amine?
A3: Yes, this is a viable method for generating substituted sodium amides. For example, sodium diisopropylamide can be generated from sodium hydride and diisopropylamine. This approach can be advantageous as it avoids the use of liquid ammonia. However, for the generation of NaNH₂, the reaction of sodium metal with liquid ammonia is the most common and direct method.
Q4: What is the role of the iron(III) nitrate (B79036) catalyst in the preparation of this compound from sodium and liquid ammonia?
A4: Iron(III) nitrate acts as a catalyst to accelerate the reaction between sodium metal and liquid ammonia, which is otherwise very slow.[1] It facilitates the formation of the amide anion.
Q5: How should I properly quench a reaction containing this compound?
A5: Reactions containing this compound must be quenched carefully and under controlled conditions. A common and safe procedure is to cool the reaction mixture in an ice bath and slowly add a proton source that will not react too vigorously. Isopropanol is a good choice, followed by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Always perform the quench in a fume hood and wear appropriate personal protective equipment.
Experimental Protocols
Protocol 1: In Situ Generation of this compound in Liquid Ammonia
This protocol describes the classic and most common method for generating this compound for immediate use in a subsequent reaction.
Materials:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet.
-
Sodium metal, cut into small pieces.
-
Anhydrous liquid ammonia.
-
Iron(III) nitrate hexahydrate (catalytic amount).
-
Anhydrous solvent for the subsequent reaction (e.g., THF, diethyl ether).
Procedure:
-
Assemble the glassware and flame-dry it under a stream of inert gas (nitrogen or argon) to remove all moisture.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense the desired volume of anhydrous liquid ammonia into the flask via the dry ice condenser.
-
Add a catalytic amount of iron(III) nitrate hexahydrate (a few crystals) to the liquid ammonia with stirring.
-
Carefully add small, pre-weighed pieces of sodium metal to the stirred liquid ammonia. A deep blue color will form initially, indicating the dissolution of sodium to form solvated electrons.
-
Continue adding sodium piece by piece. The blue color will dissipate as the sodium is converted to this compound, resulting in a gray suspension.
-
Once all the sodium has been added and the blue color has permanently disappeared, the in situ generation is complete. The gray suspension of this compound in liquid ammonia is now ready for the addition of your substrate.
Workflow for In Situ this compound Generation:
Data Presentation
| Reaction Type | Reagent | Substrate | Conditions | Reported Yield | Reference |
| Dehydrohalogenation | In situ NaNH₃ | Vicinal Dihalide | Liquid NH₃, -33 °C to RT | Typically >80% | General textbook knowledge |
| Chichibabin Amination | "Less Pure" NaNH₂ | Pyridine | Toluene, reflux | Good yields | [4] |
| Chichibabin Amination | "Purest" NaNH₂ | Pyridine | Toluene, reflux | Low to no reaction | [4] |
| N-Arylation | In situ from NaH | Secondary Amine | THF, 65-85 °C | Good to excellent | General procedure from modern methods |
Safety Information Signaling Pathway:
This diagram illustrates the logical relationship between the state of this compound and the required safety response.
References
"passivation of sodium amide surface and its effect on reactivity"
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium amide.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on reagent degradation and reaction failures.
| Issue / Observation | Potential Cause | Recommended Action |
| Low or no reaction yield | 1. Degraded this compound: The reagent has passivated due to exposure to air and moisture.[1] 2. Insufficient Reagent: Incorrect calculation of the active amount of NaNH₂. 3. Improper Solvent: Use of a protic solvent or a solvent that reacts with NaNH₂. | 1. Check Reagent Quality: Visually inspect the solid. If it is yellow or brown, it is contaminated with peroxides and should be disposed of immediately as it poses an explosion risk.[1][2] 2. Titrate Reagent: If the reagent appears usable (white to gray), perform a titration to determine the concentration of active amide. 3. Ensure Anhydrous Conditions: Use freshly dried, non-protic solvents. Work under an inert atmosphere (N₂ or Ar).[2][3] |
| This compound solid is yellow or brown | Peroxide Formation: Prolonged or improper storage has led to the formation of shock-sensitive and explosive oxidation and peroxide products.[1][2][4] | DO NOT HANDLE. Do not attempt to open the container or use the reagent. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal procedures.[2] Yellow or brown coloration indicates a serious explosion hazard.[1][4] |
| Reaction is violent or uncontrollable | 1. Reaction with Water/Moisture: NaNH₂ reacts violently with water.[1][2] 2. Incompatible Reagents: Reaction with acids, halogenated compounds, or powerful oxidizers.[2] 3. Overheating: The reaction may be highly exothermic. | 1. Strict Anhydrous Technique: Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere.[3][5] 2. Check Compatibility: Review all reagents for compatibility with a strong base like NaNH₂.[2] 3. Control Temperature: Use an ice bath or other cooling methods, especially during initial addition of the reagent. |
| Difficulty dissolving this compound | Inherent Insolubility: this compound has low solubility in many common organic solvents. It is typically used as a suspension.[1] | This is normal. Use vigorous stirring to ensure the suspension is well-mixed, allowing for sufficient reaction at the solid-liquid interface. |
Section 2: Frequently Asked Questions (FAQs)
1. What is this compound surface passivation? this compound is a highly reactive, water-sensitive compound.[3] When exposed to the atmosphere, even in poorly closed containers, its surface reacts with oxygen, water, and carbon dioxide.[1][2] This forms a crust of inactive byproducts, such as sodium hydroxide, sodium carbonate, and adsorbed water, which "passivates" the surface and reduces the reactivity of the bulk material.[1]
2. How does passivation affect the reactivity of this compound? The passivated layer is non-reactive and acts as a barrier, preventing the underlying active NaNH₂ from participating in the desired reaction. This leads to:
-
Reduced effective concentration: The actual amount of active base is lower than weighed, leading to incomplete reactions or low yields.
-
Inconsistent results: The thickness and composition of the passivation layer can be non-uniform, causing variability between experiments.
-
Formation of explosive peroxides: A critical danger of improper storage and passivation is the formation of yellow or brown colored oxidation products that are shock-sensitive and can explode.[1][2][4]
3. What is the proper way to store and handle this compound? To prevent passivation and ensure safety, adhere to the following procedures:
-
Storage: Store this compound in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[2][4] It should be kept in a cool, dry, well-ventilated area away from incompatible materials like acids, water, and halogenated solvents.[5][6]
-
Handling: All manipulations should be performed in a glove box or a fume hood under an inert atmosphere.[2][3] Wear safety glasses, a face shield, a fire-retardant lab coat, and appropriate gloves.[6] Avoid creating dust.[6] Use spark-resistant tools for transfers.[2]
-
Dating: Containers should be dated upon receipt and upon opening. As a Class 1 peroxide-former, it should be tested for peroxides monthly starting 3 months after opening and disposed of within 12 months.[3]
4. My this compound is gray. Is it still good to use? Fresh, pure this compound is a white solid.[1] However, commercial samples are often gray due to the presence of metallic iron from the manufacturing process.[1] This gray coloration does not typically affect the reagent's utility. The key danger signal is a yellow or brown color, which indicates hazardous peroxide formation.[1][2]
5. How do I safely quench a reaction containing this compound? Unreacted this compound must be destroyed before workup. A safe and controlled method is to cool the reaction mixture in an ice bath and slowly add a proton source.
-
Primary Quench: Slowly add a less reactive alcohol like isopropanol (B130326) or ethanol (B145695) to quench the bulk of the NaNH₂.
-
Secondary Quench: After the initial exothermic reaction subsides, slowly add water to quench any remaining reagent.
-
Caution: Never add water directly to a large amount of this compound, as the reaction is explosive.[1] The quenching procedure should be performed under an inert atmosphere.
Section 3: Experimental Protocols
Protocol 3.1: Titration of this compound to Determine Molarity
This protocol allows for the determination of the active concentration of a this compound solution or slurry in an inert solvent (e.g., toluene).
Materials:
-
Anhydrous toluene (B28343) (or other inert solvent)
-
1,3-Diphenylacetone (B89425) (or another suitable solid acid indicator)
-
Standardized solution of sec-butanol in toluene (e.g., 1.0 M)
-
Dry, inert atmosphere setup (glove box or Schlenk line)
-
Stir plate and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere, accurately weigh ~100 mg of 1,3-diphenylacetone into a dry flask equipped with a stir bar.
-
Add a known volume of anhydrous toluene (e.g., 10 mL) to dissolve the indicator. The solution will be colorless.
-
While stirring, add a precisely measured aliquot (e.g., 2.0 mL) of the this compound suspension to be titrated. The solution will turn a deep red or purple color as the enolate of diphenylacetone is formed.
-
Fill a syringe with the standardized sec-butanol solution.
-
Slowly titrate the this compound/indicator solution with the sec-butanol solution.
-
The endpoint is reached when the deep color disappears and the solution becomes colorless or pale yellow.
-
Record the volume of sec-butanol solution added.
-
Calculate the molarity of the this compound suspension using the formula: Molarity (NaNH₂) = (Volume of titrant × Molarity of titrant) / Volume of NaNH₂ solution
Section 4: Visualizations
References
Technical Support Center: Alternative Solvents for Sodium Amide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of alternative solvents for reactions involving sodium amide. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why consider alternatives to liquid ammonia (B1221849) for this compound reactions?
A1: While liquid ammonia is the traditional solvent for this compound reactions due to its ability to dissolve the reagent, it has significant practical disadvantages. Its low boiling point (-33 °C) requires cryogenic conditions to maintain it as a liquid, and it is also toxic and corrosive.[1] Reactions requiring higher temperatures are not feasible in liquid ammonia at atmospheric pressure.[1] Alternative solvents, such as high-boiling aromatic hydrocarbons, allow for a wider range of reaction temperatures and can simplify the experimental setup.[2][3]
Q2: What are the most common alternative solvents for this compound reactions?
A2: The most frequently used alternative solvents are inert, high-boiling hydrocarbon solvents. These include:
-
Toluene (B28343): Often used for reactions requiring elevated temperatures, such as the Chichibabin amination.[3]
-
Xylene: Similar to toluene, it is suitable for high-temperature reactions.[4]
-
Hexane/Heptane: These aliphatic hydrocarbons are often used as suspension media for this compound.[5]
-
Mineral Oil: Can be used for reactions requiring very high temperatures.
It is important to note that this compound is poorly soluble in these hydrocarbon solvents, and reactions are typically carried out as heterogeneous suspensions.[5][6]
Q3: How does the reactivity of this compound differ in these alternative solvents compared to liquid ammonia?
A3: The primary difference lies in the solubility and, consequently, the reaction environment. In liquid ammonia, this compound is solvated and exists as ions, leading to a homogeneous reaction mixture.[2] In hydrocarbon solvents, this compound is a suspended solid, and the reaction occurs at the solid-liquid interface. This can affect reaction rates and may require vigorous stirring to ensure good mixing. The choice of solvent can also influence the reaction pathway and the formation of side products.[4][7]
Q4: Are there any emerging alternative solvents for this compound reactions?
A4: Yes, recent research has explored the use of deep eutectic solvents (DES) for this compound reactions. These solvents can offer unique reactivity and selectivity, and in some cases, allow reactions to be performed at room temperature in the presence of air and moisture, which is not possible with traditional organic solvents.[8][9] However, this is still an area of active research and may not be applicable to all reaction types.
Troubleshooting Guides
Low Reaction Yield
Q: I am getting a low yield in my this compound reaction in toluene/xylene. What are the possible causes and solutions?
A: Low yields in heterogeneous this compound reactions can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Poor quality of this compound | This compound can decompose upon exposure to air and moisture, forming sodium hydroxide (B78521) and sodium carbonate.[5] Old or discolored (yellow or brown) this compound should be safely discarded as it can be explosive.[7][10] Use fresh, high-purity this compound for best results. |
| Insufficient mixing | Since the reaction is heterogeneous, vigorous stirring is crucial to maximize the surface area contact between the solid this compound and the reactants in solution. Use a powerful overhead stirrer for larger scale reactions. |
| Reaction temperature is too low/high | The optimal temperature is reaction-dependent. For Chichibabin reactions, for example, the temperature should be high enough for hydrogen evolution but low enough to avoid decomposition.[7] Experiment with a range of temperatures to find the optimal conditions for your specific reaction. |
| Presence of moisture in the solvent or on glassware | This compound reacts violently with water.[7][11] Ensure all solvents are rigorously dried and glassware is oven- or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions | In some reactions, such as the Chichibabin amination, side products like dimers can form, reducing the yield of the desired product.[4][7] Modifying the reaction conditions (e.g., temperature, pressure, reactant ratios) may help to minimize side product formation.[7] |
Difficult Work-up and Product Isolation
Q: How can I effectively quench the reaction and remove unreacted this compound and byproducts from my reaction in a hydrocarbon solvent?
A: Quenching a this compound reaction must be done with extreme caution due to its high reactivity.
Workflow for Quenching and Work-up:
Caption: General workflow for quenching and working up a this compound reaction in a hydrocarbon solvent.
Troubleshooting Work-up Issues:
| Issue | Solution |
| Violent/uncontrolled quenching | Always cool the reaction mixture to 0 °C or below before quenching. Add the quenching agent very slowly and dropwise with vigorous stirring. A safer alternative to water for the initial quench is a less reactive alcohol like isopropanol or tert-butanol, followed by water or an aqueous solution. |
| Emulsion formation during extraction | Emulsions can form, especially with aromatic solvents. To break up an emulsion, try adding a saturated solution of sodium chloride (brine) or filtering the mixture through a pad of Celite. |
| Difficulty removing sodium byproducts | Unreacted this compound and the resulting sodium salts are insoluble in hydrocarbon solvents.[1] After quenching, these will be in the aqueous layer. Multiple extractions with water or a suitable aqueous solution (e.g., dilute acid if the product is stable) may be necessary. |
Data Presentation
Table 1: Qualitative Solubility and Properties of this compound in Various Solvents
| Solvent | Solubility | Boiling Point (°C) | Key Considerations |
| Liquid Ammonia | Soluble | -33 | Traditional solvent, requires cryogenic conditions.[1][2] |
| Toluene | Poorly soluble/Insoluble | 111 | Reactions are heterogeneous; requires high temperatures.[3] |
| Xylene | Poorly soluble/Insoluble | ~140 | Similar to toluene, used for high-temperature reactions.[4] |
| Hexane/Heptane | Insoluble | 69 / 98 | Used as a suspension medium.[5] |
| Diethyl Ether | Reacts slowly | 35 | Can be used as a reaction medium, but safer to prepare the amide suspension in a hydrocarbon first.[5] |
Experimental Protocols
General Protocol for Dehydrohalogenation in Toluene
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer is oven-dried and assembled while hot under a stream of inert gas.
-
This compound (typically 2-3 equivalents) is added to the flask under a positive pressure of inert gas.
-
Anhydrous toluene is added via cannula to create a suspension.
2. Reaction Execution:
-
The suspension is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
The dihaloalkane (1 equivalent), dissolved in a minimal amount of anhydrous toluene, is added dropwise to the heated suspension.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up:
-
After the reaction is complete, the mixture is cooled to 0 °C in an ice bath.
-
The reaction is cautiously quenched by the slow, dropwise addition of isopropanol, followed by water.
-
The mixture is transferred to a separatory funnel, and the organic layer is washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyne.
4. Purification:
-
The crude product is purified by an appropriate method, such as distillation or column chromatography.
Logical Diagram for Troubleshooting a Failed Dehydrohalogenation Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Assessing this compound Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Sodium Amide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of sodium amide (NaNH₂) in organic synthesis. Impurities in this compound can significantly impact reaction outcomes, leading to reduced yields, side product formation, and inconsistent results. This guide will help you identify potential issues related to this compound quality and provide actionable solutions.
Troubleshooting Guide
Issue 1: Low Reaction Yield
You are observing a significantly lower yield than expected in your reaction that utilizes this compound as a base.
| Potential Cause | Explanation | Recommended Action |
| Sodium Hydroxide (B78521) (NaOH) Impurity | Sodium hydroxide is a common impurity in this compound, often formed by the reaction of NaNH₂ with moisture. NaOH is a weaker base than NaNH₂ and may not be strong enough to fully deprotonate your substrate, leading to an incomplete reaction. | 1. Assess Purity: Determine the purity of your this compound using the titration protocol provided in the "Experimental Protocols" section. 2. Use Fresh Reagent: Whenever possible, use freshly opened or prepared this compound. 3. Purify this compound: If high purity is critical, consider purifying the this compound by recrystallization (see "Experimental Protocols"). |
| Inactive Reagent due to Peroxide Formation | Prolonged exposure to air can lead to the formation of explosive and inactive peroxide impurities. This is often indicated by a yellowish or brownish discoloration of the white to gray this compound powder.[1] | 1. Visual Inspection: Do not use any this compound that is discolored. 2. Peroxide Test: If you suspect peroxide formation, perform a peroxide test as described in the "Experimental Protocols" section. CAUTION: Handle potentially peroxidized this compound with extreme care. 3. Proper Storage: Store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent peroxide formation. |
| Insufficient Stoichiometry | The presence of impurities effectively reduces the molar amount of active this compound in the reagent. | If the purity of your this compound is determined to be low, adjust the amount of reagent used in your reaction accordingly to ensure the desired molar equivalents of active base are present. |
Issue 2: Formation of Unexpected Side Products
Your reaction is producing unexpected byproducts in addition to or instead of the desired product.
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis due to Sodium Hydroxide Impurity | If your substrate or product is susceptible to hydrolysis (e.g., esters, amides), the presence of sodium hydroxide impurity can catalyze this side reaction. | 1. Use High-Purity this compound: Minimize the amount of NaOH impurity by using a fresh or purified reagent. 2. Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent the in-situ formation of NaOH. |
| Side Reactions Catalyzed by Metallic Iron | While generally considered unreactive in many applications, trace amounts of metallic iron, a common impurity from the manufacturing process, could potentially catalyze undesired side reactions in sensitive transformations. | If you suspect iron-catalyzed side reactions, consider using a higher purity grade of this compound or filtering a solution of the amide (in a suitable inert solvent) before use. |
| Reaction with Sodium Oxide (Na₂O) | Sodium oxide, another potential impurity, can also act as a base, but its different reactivity profile compared to this compound might lead to alternative reaction pathways and side products. | Similar to other impurities, using high-purity this compound and maintaining anhydrous conditions are the best preventative measures. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: The most common impurities in commercial this compound are:
-
Sodium hydroxide (NaOH): Formed from the reaction of this compound with moisture.
-
Metallic iron (Fe): A residual impurity from the manufacturing process. Commercial samples are typically gray due to its presence.[2]
-
Sodium peroxides: Formed upon exposure of this compound to air (oxygen). This is a significant safety hazard as these peroxides can be explosive.
-
Sodium oxide (Na₂O): Can be present from the manufacturing process or from decomposition.
Q2: How does the purity of this compound affect the Chichibabin reaction?
A2: The Chichibabin reaction, the amination of pyridine (B92270) and its derivatives, is notably sensitive to the purity of the this compound used. Interestingly, it has been reported that very pure this compound may result in a sluggish or low-yielding reaction, while the presence of certain impurities may have a catalytic effect.[3][4] However, the nature and optimal concentration of these "beneficial" impurities are not well-defined and can lead to poor reproducibility. For consistent results, it is recommended to use this compound of a known, consistent quality or to prepare it fresh.
Q3: How should I handle and store this compound to maintain its purity?
A3: To prevent the formation of impurities, this compound should be handled and stored with care:
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.
-
Tightly Sealed Containers: Store this compound in a tightly sealed container.
-
Cool, Dry Place: Store the container in a cool, dry place away from heat and sources of ignition.
-
Avoid Contamination: Use clean, dry spatulas and glassware when handling the reagent.
Q4: Can I purify commercial this compound?
A4: Yes, commercial this compound can be purified, typically by recrystallization from a suitable solvent like liquid ammonia (B1221849). A general protocol is provided in the "Experimental Protocols" section. This is recommended for reactions that are highly sensitive to impurities.
Quantitative Data on Impurity Effects
While specific quantitative data on the effect of all impurities on every type of reaction is not extensively available in the literature, the following table summarizes the general impact of sodium hydroxide on reactions requiring a strong base.
| Reaction Type | Expected Impact of NaOH Impurity | Rationale |
| Deprotonation of Terminal Alkynes | Reduced yield of the acetylide. | NaOH (pKa of H₂O ≈ 15.7) is not a strong enough base to completely deprotonate a terminal alkyne (pKa ≈ 25). |
| Claisen Condensation | Low to no yield of the β-keto ester.[2][5] | The alkoxide base is crucial for the reaction equilibrium. NaOH can cause saponification of the ester starting material. |
| Generation of Enolates from Ketones | Incomplete enolate formation, leading to lower yields in subsequent alkylation or acylation reactions. | The pKa of the α-proton of many ketones is in the range of 19-21, requiring a stronger base than NaOH for complete deprotonation. |
Experimental Protocols
Protocol 1: Assay of this compound Purity by Titration
This method determines the total basicity of the this compound sample.
Principle: this compound is a strong base that reacts with a standard solution of a strong acid. The endpoint is determined using a suitable indicator or potentiometrically.
Reagents and Equipment:
-
This compound sample (approx. 0.5 g)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Methyl orange indicator solution
-
Deionized water, boiled and cooled to remove CO₂
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 0.5 g of the this compound sample into a dry 250 mL Erlenmeyer flask.
-
Carefully and slowly add 50 mL of cold, degassed deionized water to the flask while swirling. The this compound will react exothermically with water to produce sodium hydroxide and ammonia.
-
Add 2-3 drops of methyl orange indicator to the solution.
-
Titrate the solution with the standardized 0.1 M HCl solution until the color changes from yellow to red.
-
Record the volume of HCl used.
-
Calculate the percentage purity of this compound using the following formula:
% Purity = (V_HCl × M_HCl × MW_NaNH₂ / m_sample) × 100
Where:
-
V_HCl = Volume of HCl used in liters
-
M_HCl = Molarity of the HCl solution
-
MW_NaNH₂ = Molecular weight of this compound (39.01 g/mol )
-
m_sample = Mass of the this compound sample in grams
-
Protocol 2: Purification of this compound by Recrystallization from Liquid Ammonia
This procedure should only be performed by personnel experienced in handling liquid ammonia and pyrophoric reagents.
Principle: this compound is soluble in liquid ammonia at its boiling point (-33 °C) and can be recrystallized by cooling or by slow evaporation of the solvent.
Reagents and Equipment:
-
Commercial this compound
-
Anhydrous liquid ammonia
-
Schlenk flask or a three-necked flask equipped with a cold finger condenser and a gas inlet/outlet
-
Dry ice/acetone or liquid nitrogen bath
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Set up the glassware under an inert atmosphere and ensure it is completely dry.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense a sufficient amount of anhydrous liquid ammonia into the flask.
-
Slowly add the commercial this compound to the liquid ammonia with stirring until a saturated or near-saturated solution is obtained.
-
Allow any insoluble impurities (like metallic iron) to settle.
-
Carefully decant the supernatant solution into a clean, pre-cooled Schlenk flask.
-
Slowly allow the liquid ammonia to evaporate under a gentle stream of inert gas. The purified this compound will crystallize out.
-
Once all the ammonia has evaporated, the purified, finely divided this compound is ready for use. It should be a white to off-white powder.
Protocol 3: Qualitative Test for Peroxides in this compound
Principle: Peroxides will oxidize iodide ions to iodine, which can be detected by its characteristic color.
Reagents and Equipment:
-
This compound sample
-
Anhydrous, peroxide-free ether or THF
-
Potassium iodide (KI), granular
-
Glacial acetic acid
-
Test tube or small flask
Procedure:
-
In a test tube under an inert atmosphere, add a small spatula tip of the this compound sample to 1-2 mL of anhydrous, peroxide-free ether or THF.
-
Add a few crystals of potassium iodide.
-
Carefully add one drop of glacial acetic acid.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color gives a rough indication of the peroxide concentration. If a dark brown color develops, the sample is extremely hazardous and should be disposed of by qualified personnel.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
References
"analytical techniques to determine the purity of sodium amide"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the purity of sodium amide. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is a white to grayish-white crystalline powder. Common impurities include:
-
Sodium hydroxide (B78521) (NaOH): Forms due to the reaction of this compound with atmospheric moisture.
-
Sodium peroxide (Na₂O₂): Can form upon exposure to air, especially over extended periods or at elevated temperatures. The presence of peroxides is often indicated by a yellow or brownish discoloration of the powder and poses a significant explosion risk.
-
Metallic iron: Traces may be present from the manufacturing process, often giving the product a gray color.
-
Unreacted sodium: May be present if the synthesis from sodium metal and ammonia (B1221849) is incomplete.
Q2: Why is my this compound sample yellow or brown, and is it safe to use?
A2: A yellow or brown discoloration indicates the presence of peroxide impurities. These peroxidized samples are shock-sensitive and can decompose explosively. It is critical not to use discolored this compound. Such samples should be disposed of immediately following appropriate hazardous waste protocols.
Q3: What is the primary analytical technique for determining the purity of this compound?
A3: The most common method for assaying the purity of this compound is a non-aqueous acid-base titration.[1][2] The sample is dissolved in a suitable non-aqueous solvent, typically glacial acetic acid, and titrated with a standardized solution of a strong acid, most commonly perchloric acid.[2][3]
Q4: How should I handle and store this compound to maintain its purity?
A4: this compound is highly reactive and moisture-sensitive. To maintain its purity and for safety, it should be:
-
Stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Kept away from air, moisture, and heat to prevent the formation of sodium hydroxide and explosive peroxides.
-
Handled in a glovebox or under a continuous stream of inert gas to minimize exposure to air and moisture during weighing and sample preparation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical determination of this compound purity.
Issue 1: Inconsistent or Non-Reproducible Titration Results
-
Possible Cause 1: Sample Contamination/Degradation: The high reactivity of this compound means it can readily react with atmospheric moisture and carbon dioxide between weighing and analysis, leading to lower-than-expected purity values and variability.
-
Solution: Handle the this compound sample in an inert atmosphere (glovebox or under inert gas flow) at all times. Use freshly opened containers whenever possible.
-
-
Possible Cause 2: Inaccurate Titrant Concentration: The concentration of the perchloric acid titrant may have changed over time.
-
Solution: Standardize the perchloric acid solution regularly against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).[4] A relative standard deviation (RSD) of less than 1% for triplicate standardizations is generally considered acceptable.[4]
-
-
Possible Cause 3: Improper Electrode Handling or Malfunction: The electrode may be dirty, improperly conditioned for non-aqueous titrations, or nearing the end of its lifespan.
-
Solution: Clean the electrode thoroughly between titrations. For non-aqueous titrations, ensure the electrode is stored in the appropriate electrolyte solution (e.g., LiCl in ethanol (B145695) or glacial acetic acid). If the response is sluggish, consider reconditioning or replacing the electrode.
-
Issue 2: Difficulty in Endpoint Detection
-
Possible Cause 1: Poorly Defined Inflection Point: The potential change at the equivalence point may not be sharp, making accurate determination difficult.
-
Solution: Ensure the solvent is sufficiently non-aqueous. Water contamination can "level" the solvent, making the titrant appear weaker and the endpoint less sharp. Using a mixture of glacial acetic acid and acetic anhydride (B1165640) can help to consume any residual water. For visual titrations, ensure the indicator (e.g., crystal violet) is fresh and used in the correct concentration.
-
-
Possible Cause 2: Presence of Interfering Impurities: Basic impurities like sodium hydroxide will also be titrated, potentially causing multiple or poorly defined endpoints.
-
Solution: While the primary titration determines total alkalinity, specific quantification of impurities like sodium hydroxide requires separate methods (see Experimental Protocols).
-
Data Presentation
The following table summarizes typical specifications for this compound and the expected performance of the recommended analytical methods.
| Parameter | Typical Specification | Analytical Method | Expected Precision (RSD) |
| Assay (as NaNH₂) | ≥ 95-98%[1][5] | Non-aqueous Titration with HClO₄ | < 1.0% |
| Peroxide Content | ≤ 0.20% w/w | Iodometric Titration | < 5% |
| Water Content | Varies (not typically specified) | Karl Fischer Titration | < 2% |
Experimental Protocols
Assay of this compound (Total Alkalinity) by Non-Aqueous Titration
This method determines the total basic content of the sample, which is then calculated as the percentage of this compound.
Reagents and Equipment:
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Potassium Hydrogen Phthalate (KHP), primary standard grade
-
Analytical balance
-
Autotitrator with a pH electrode suitable for non-aqueous titrations, or manual titration setup
-
Inert atmosphere glovebox or similar enclosure
Procedure:
-
Titrant Standardization:
-
Accurately weigh approximately 0.5 g of dried KHP into a flask.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the exact normality of the perchloric acid solution.
-
-
Sample Analysis:
-
All sample handling must be performed in an inert atmosphere.
-
Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL flask.[2]
-
Carefully dissolve the sample in 50 mL of glacial acetic acid under gentle stirring. The reaction is exothermic.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 N perchloric acid to a blue-green endpoint.
-
-
Calculation:
Where:
-
V = Volume of HClO₄ consumed (mL)
-
N = Normality of HClO₄
-
39.01 = Molecular weight of NaNH₂
-
W = Weight of the sample (g)
-
Determination of Peroxide Impurities by Iodometric Titration
This method quantifies the peroxide content in the this compound sample.
Reagents and Equipment:
-
Acetic Acid/Chloroform solvent mixture (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
Standardized 0.1 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
Procedure:
-
Sample Preparation (in an inert atmosphere):
-
Weigh approximately 5 g of the this compound sample into a flask with a stopper.
-
Add 50 mL of the acetic acid/chloroform mixture and swirl to dissolve.
-
-
Reaction:
-
Carefully add 1 mL of saturated KI solution.
-
Stopper the flask, swirl, and let it stand in the dark for 10 minutes.
-
-
Titration:
-
Add 50 mL of deionized water.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow iodine color almost disappears.
-
Add 1-2 mL of starch indicator solution (a blue color will appear).
-
Continue the titration until the blue color completely disappears.
-
-
Calculation:
To convert to % w/w as Na₂O₂ (assumed peroxide), further calculation is needed based on the equivalent weight.
Visualizations
Caption: Workflow for the purity assay of this compound by non-aqueous titration.
Caption: Troubleshooting logic for inconsistent this compound titration results.
References
Technical Support Center: Safe Handling of Old Sodium Amide
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with sodium amide, with a focus on preventing explosions associated with aged material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (NaNH₂) is a strong base used in organic synthesis.[1][2] It is a grayish-white powder with a slight ammonia (B1221849) odor.[3] The primary hazards include:
-
Violent Reactivity with Water: It reacts violently with water to produce ammonia and sodium hydroxide, a reaction that is highly exothermic and can ignite the flammable hydrogen gas also produced.[1][3][4]
-
Spontaneous Ignition: It can ignite spontaneously in moist air or in dry air at high temperatures.[3]
-
Corrosivity: It is highly corrosive to the eyes, skin, and mucous membranes.[3]
-
Peroxide Formation: With prolonged storage or exposure to air and moisture, it can form shock-sensitive and explosive peroxides.[1][2][3]
Q2: How can I tell if my this compound is old and dangerous?
A2: The most critical visual indicator of dangerous degradation is a change in color. Fresh, pure this compound is a white or grayish-white powder.[1][3] If the solid appears yellow or brown, it is evidence of peroxide contamination and should be considered extremely dangerous and potentially explosive. [3] Do not handle containers of discolored this compound.[3]
Q3: How should this compound be stored to prevent it from becoming hazardous?
A3: Proper storage is critical to prevent the formation of explosive peroxides. This compound should always be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][5] The storage area should be cool, dry, well-ventilated, and separate from incompatible materials like water, acids, and oxidizing agents.[3][5] Containers should be dated upon opening and periodically checked for any signs of discoloration.[5][6] It is recommended to discard any unused material that has been stored for an extended period (e.g., > 1 year).[3]
Q4: What should I do in case of a this compound spill?
A4: In the event of a spill, immediately control all sources of ignition.[3] Wearing appropriate personal protective equipment (PPE), cover the spill with dry sand, soda ash, or another Class D extinguisher agent.[3] Use spark-resistant tools to scoop the material into a container for disposal.[3] NEVER use water, carbon dioxide, or halogenated extinguishing agents on a this compound spill or fire, as they can intensify the reaction. [3]
Q5: What are the hazardous decomposition products of old this compound?
A5: The primary hazardous decomposition products are shock-sensitive peroxides.[2][3] When it reacts or burns, it can also produce nitrogen oxides, ammonia, and sodium hydroxide.[7]
Troubleshooting Guides
This section provides a logical workflow for assessing and managing the risks associated with old this compound containers.
Guide 1: Assessing an Old Container of this compound
Issue: You have found a container of this compound of unknown age or history.
Action Plan:
-
DO NOT MOVE OR OPEN THE CONTAINER. Assume it is potentially shock-sensitive.
-
Visually Inspect the Container from a Safe Distance:
-
Is the solid white or grayish-white? If so, it may be safe to use, but proceed with extreme caution. Check the container's age and date of opening if available. If it is more than a year old, consider it suspect.
-
Is the solid yellow or brown? This indicates dangerous peroxide formation.[3] The material is shock-sensitive and poses a severe explosion risk.
-
-
Follow the appropriate logical pathway in the diagram below.
Caption: Troubleshooting workflow for assessing old this compound.
Experimental Protocols
Extreme caution must be exercised during these procedures. They should only be performed by trained personnel in a controlled environment, such as a certified chemical fume hood, with appropriate PPE and emergency equipment readily available.
Protocol 1: Safe Quenching of Usable (White/Gray) this compound
This protocol is for the destruction of excess or unneeded this compound that does not show signs of peroxide formation.
Materials:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen/argon inlet/outlet (bubbler).
-
Inert, high-boiling point solvent (e.g., toluene).
-
Anhydrous isopropanol (B130326).
-
Anhydrous ethanol (B145695).
-
Anhydrous methanol (B129727).
-
Ice-water bath.
-
Appropriate PPE: Fire-retardant lab coat, chemical splash goggles, face shield, and heavy-duty, chemical-resistant gloves.
-
Class D fire extinguisher and dry sand must be immediately accessible.
Procedure:
-
Inert Atmosphere: Purge the reaction flask with nitrogen or argon. Maintain a positive inert gas flow throughout the entire procedure.
-
Solvent Addition: Add a sufficient volume of toluene (B28343) to the flask to create a stirrable slurry with the this compound.
-
Cooling: Cool the flask in an ice-water bath to manage the exothermic reaction.
-
Slow Addition of Isopropanol: Slowly add isopropanol dropwise from the addition funnel to the well-stirred slurry. The rate of addition should be controlled to keep the reaction temperature low and prevent excessive gas evolution (ammonia and hydrogen).
-
Staged Alcohol Addition: Once the reaction with isopropanol subsides (i.e., gas evolution ceases), slowly and cautiously switch to adding ethanol.
-
Final Quenching: After the reaction with ethanol is complete, switch to the slow, dropwise addition of methanol to ensure all reactive material is destroyed.
-
Final Stirring: Allow the mixture to stir for several hours (or overnight) at room temperature after the final addition to ensure the reaction is complete.
-
Neutralization and Disposal: The resulting mixture can then be neutralized and disposed of as hazardous waste according to your institution's guidelines.
Caption: Experimental workflow for quenching usable this compound.
Protocol 2: Deactivation of Suspected Peroxidized (Yellow/Brown) this compound
WARNING: This procedure should ONLY be performed by trained EHS professionals or bomb disposal personnel. It is provided for informational purposes and is NOT recommended for general laboratory staff. The primary risk is detonation from friction, shock, or heat.
Objective: To stabilize the material for safe transport and disposal.
Materials:
-
Remote handling equipment (if available).
-
Blast shield.
-
Large volume of inert solvent (e.g., kerosene (B1165875) or toluene).[6]
-
Diluted ethanol (e.g., 50% in toluene).
-
Non-sparking tools.
Procedure:
-
Isolation: Isolate the area. Ensure no personnel are nearby without proper protection (e.g., behind a blast shield).
-
Solvent Immersion: If possible without moving or disturbing the container, place it within a larger, robust secondary container. From a safe distance, very slowly and gently flood the primary container by covering the discolored solid with a large volume of an inert solvent like kerosene or toluene.[6] This helps to desensitize the shock-sensitive peroxides.
-
Slow Quenching: Once the material is fully immersed and has soaked for a significant period, a dilute solution of ethanol in toluene can be added extremely slowly with remote stirring if possible.[6] The temperature must be carefully monitored.
-
Professional Disposal: The stabilized material should then be collected by hazardous waste professionals for final disposal.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Spontaneous Ignition Temp. (Dry Air) | > 450°C (842°F) | [3][7] |
| Melting Point | 210°C | [2] |
| Boiling Point | 400°C | [2] |
| Storage Time Limit (Opened) | < 1 year recommended | [3] |
| Emergency Quenching Agent | Dry Sand, Soda Ash, Class D Powder | [3] |
| Prohibited Quenching Agents | Water, CO₂, Halogenated Agents | [3] |
References
- 1. uwm.edu [uwm.edu]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. This compound - Chemical Protocols (ERM) - SUU [suu.edu]
- 5. wcu.edu [wcu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Workup Procedures for Reactions Involving Sodium Amide
This guide provides essential information, troubleshooting advice, and frequently asked questions regarding the safe handling and workup procedures for chemical reactions that utilize sodium amide (NaNH₂). It is intended for researchers, scientists, and professionals in drug development and other chemical sciences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (NaNH₂), also known as sodamide, is a strong base widely used in organic synthesis, particularly for deprotonation and elimination reactions.[1] Its primary hazards stem from its extreme reactivity. It reacts violently with water, producing flammable ammonia (B1221849) gas and corrosive sodium hydroxide (B78521).[2][3] Furthermore, upon exposure to air or during prolonged storage, it can form shock-sensitive and explosive peroxides.[2][3][4] This is often indicated by a yellow or brown discoloration of the solid.[2][5]
Q2: How should I safely quench a reaction containing unreacted this compound?
A2: The safest method is to cool the reaction vessel (e.g., in an ice bath) and slowly add a proton source under an inert atmosphere. A common and recommended procedure is the cautious, portion-wise addition of a dilute solution of ethanol (B145695) in an inert solvent like toluene (B28343) or benzene.[5] Alternatively, an alcoholic solution containing a weak acid like acetic acid can be used, but this is also highly exothermic and requires careful temperature control.[6] Never add water directly to a reaction mixture containing a significant amount of this compound.
Q3: What are the visual signs of degraded and dangerous this compound?
A3: Fresh, pure this compound is a white or grayish solid.[2] The development of a yellow or brown color is a critical warning sign that indicates the formation of explosive peroxide compounds.[2][5][6] Such discolored samples represent a serious explosion risk and should not be handled, ground, or moved.[3][4] If you encounter a container of discolored this compound, do not attempt to open or dispose of it yourself. Contact your institution's Environmental Health and Safety (EHS) office immediately.[3]
Q4: Why is it dangerous to use water to quench a this compound reaction?
A4: this compound reacts violently and exothermically with water in a rapid acid-base reaction to produce sodium hydroxide and ammonia gas (NaNH₂ + H₂O → NaOH + NH₃).[2] Adding water directly to the reaction can cause a sudden and uncontrolled release of heat and gas, leading to splashing of corrosive materials, pressure buildup, and potentially a fire or explosion.[3][7]
Q5: How do I dispose of excess or old this compound?
A5: Unused and unneeded quantities should be disposed of immediately.[3] For non-peroxidized waste, a safe disposal method involves creating a slurry of the this compound in an inert hydrocarbon solvent (like toluene or kerosene) and then slowly and carefully adding dilute ethanol with stirring to neutralize it.[5] The resulting mixture can then be handled as a standard alkaline waste stream. For aged, yellowed, or brown this compound, do not attempt disposal. This is considered highly hazardous waste, and your EHS department must be contacted for specialized disposal procedures.[3]
Troubleshooting Guide
Problem: My reaction mixture turned yellow or brown upon adding this compound.
-
Answer: This coloration indicates the presence of dangerous, shock-sensitive peroxides that may have formed in your this compound reagent due to improper or prolonged storage.[2][5] This represents a significant explosion hazard. Do not proceed with the reaction. Do not heat, grind, or disturb the flask. Cordon off the area and contact your EHS office immediately for emergency disposal.[3]
Problem: The workup procedure is violently exothermic and releasing a large volume of gas.
-
Answer: This is an expected, though potentially dangerous, outcome if the quenching agent is added too quickly. The reaction of this compound with any protic substance (like alcohol or water) is highly exothermic and releases ammonia gas.[6] To manage this, ensure the reaction flask is cooled in an ice bath and add the quenching agent very slowly, dropwise or in small portions, with vigorous stirring to dissipate the heat and control the rate of gas evolution.
Problem: My reaction did not go to completion according to TLC or other analysis.
-
Answer: There are several potential causes:
-
Inactive Reagent: Your this compound may have degraded due to exposure to air and moisture during storage, reducing its basicity. Use a fresh bottle or a newly opened container for best results.
-
Insufficient Equivalents: this compound can react with any trace acidic protons in your solvent or on your glassware. Ensure your apparatus is properly dried and consider using a slight excess of the reagent. For terminal alkynes, three equivalents may be necessary if the goal is to form the alkyne, as the product itself is acidic enough to consume one equivalent of the base.[1]
-
Poor Solubility: this compound is poorly soluble in most organic solvents other than liquid ammonia.[2] Using a dispersion in a hydrocarbon solvent is common, but inefficient stirring can lead to incomplete reaction.[8]
-
Problem: I am observing a significant amount of elimination side-products.
-
Answer: this compound is an extremely strong and sterically small base, which makes it effective at promoting elimination (E2) reactions.[1] If you are attempting a substitution (SN2) reaction with a substrate that has protons on an adjacent carbon, elimination can be a major competing pathway. Consider using a more sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a less basic nucleophile if substitution is the desired outcome.[1]
Data Presentation
Table 1: Properties and Safety Information for this compound
| Property | Value | Citation(s) |
| Chemical Formula | NaNH₂ | [2] |
| Molar Mass | 39.01 g/mol | [6] |
| Appearance | White or grayish solid | [2][6] |
| Melting Point | 210 °C (410 °F) | [2] |
| pKa (of conjugate acid, NH₃) | ~38 | [1] |
| Reactivity with Water | Violent, produces NaOH and NH₃ | [2] |
| Primary Hazards | Flammable solid, water-reactive, corrosive, forms explosive peroxides upon exposure to air | [3][7] |
| Incompatible Materials | Water, acids, alcohols, oxygen, carbon dioxide, halogens, halogenated solvents, oxidizing agents | [3] |
| Recommended Fire Extinguisher | Class D (e.g., Met-L-X, dry sand) | [3] |
| Storage Conditions | Tightly sealed container under an inert gas (e.g., Argon, Nitrogen), away from moisture | [2][3][6] |
Experimental Protocols
Protocol 1: Standard Quenching of a Reaction Mixture Containing this compound
-
Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice/water bath.
-
Prepare Quenching Solution: Prepare a solution of 10% ethanol in an inert solvent (e.g., toluene).
-
Slow Addition: With vigorous stirring, add the ethanol/toluene solution to the reaction mixture dropwise via an addition funnel. Monitor the internal temperature and the rate of gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Complete the Quench: Continue adding the quenching solution until gas evolution ceases, indicating that all residual this compound has been consumed.
-
Aqueous Workup: Once the quench is complete, slowly add water to dissolve the resulting sodium salts. The mixture can then be transferred to a separatory funnel for standard aqueous extraction procedures (e.g., washing with water, brine, and drying the organic layer).[9]
Protocol 2: Safe Destruction of Excess Solid this compound (Non-Peroxidized)
Caution: This procedure should only be performed by trained personnel in a properly functioning chemical fume hood. Wear appropriate personal protective equipment (fire-retardant lab coat, safety glasses, and impervious gloves).[3]
-
Inert Solvent Slurry: In a flask of appropriate size equipped with a stirrer, suspend the waste this compound in a dry, inert hydrocarbon solvent such as toluene or kerosene.[5] The volume of the solvent should be sufficient to ensure good stirring.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Slow Addition of Alcohol: Slowly add anhydrous ethanol dropwise to the stirred slurry. A large amount of gas (ammonia and hydrogen) will be evolved.[5] The rate of addition must be controlled to prevent an excessive temperature increase or frothing.
-
Completion: Continue adding ethanol until gas evolution stops completely.
-
Final Quench: Once the reaction has subsided, very cautiously add a 1:1 mixture of ethanol and water to ensure all reactive material is destroyed.
-
Disposal: The resulting solution can be neutralized and disposed of as aqueous chemical waste according to your institution's guidelines.
Mandatory Visualizations
Caption: Experimental workflow for a typical reaction involving this compound.
Caption: Troubleshooting decision tree for common this compound workup issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Sciencemadness Discussion Board - Has anyone made sodamide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Technical Support Center: Scale-Up of Reactions Using Sodium Amide
Welcome to the Technical Support Center for the scale-up of chemical reactions involving sodium amide (NaNH₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with transitioning from laboratory-scale to industrial-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety information to ensure the safe and efficient use of this compound in your large-scale projects.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of reactions using this compound in a practical question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TSG-001 | My reaction yield has significantly dropped upon scale-up. | Inadequate Mixing/Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions or decomposition.[1] Moisture Contamination: this compound is extremely reactive with water. Trace moisture in reagents, solvents, or from the reactor environment can consume the base and reduce its effectiveness.[2] Impure this compound: The quality of commercial this compound can vary. Impurities may interfere with the reaction.[3] Poor Temperature Control: Exothermic reactions are more difficult to manage on a larger scale. Poor heat dissipation can lead to side reactions or product degradation.[1] | Improve Agitation: Ensure vigorous mechanical stirring to maintain a homogeneous suspension. Consider the use of baffles in the reactor. For additions, use a dip pipe to introduce reagents into a region of high turbulence, such as near the agitator tip.[4] Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Purge the reactor with an inert gas (nitrogen or argon) before and during the reaction.[2] Verify Reagent Quality: Use a reputable supplier and consider titrating a small sample of the this compound to determine its activity before use. Enhance Heat Transfer: Utilize a reactor with a high surface area-to-volume ratio or employ a reactor jacket with a reliable temperature control unit. Consider slower, subsurface addition of the limiting reagent to better manage any exotherms.[1] |
| TSG-002 | I'm observing significant side product formation, such as over-amination in my Chichibabin reaction. | Excess this compound: Using a large excess of this compound can lead to multiple aminations on the substrate.[5] High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.[5] Incorrect Reagent Addition: The order and rate of reagent addition can influence selectivity. | Optimize Stoichiometry: Carefully control the stoichiometry of this compound. Use the minimum effective amount required for the reaction. Control Temperature: Run the reaction at the lowest effective temperature. Monitor the internal reaction temperature closely.[6] Controlled Addition: Add the this compound portion-wise or as a slurry to maintain a low instantaneous concentration. |
| TSG-003 | The this compound is difficult to handle and forms clumps in the reactor, leading to poor dispersion. | Hygroscopic Nature: this compound readily absorbs atmospheric moisture, causing it to become sticky and clump. Poor Solid Handling Technique: Improper transfer of the solid can lead to blockages and uneven distribution in the reactor.[7] | Handle Under Inert Atmosphere: Whenever possible, handle this compound in a glove box or under a continuous stream of inert gas.[8] Use a Powder Transfer System: For large-scale operations, utilize a contained powder transfer system to charge the reactor. This minimizes exposure to air and ensures a controlled addition.[9][10] Consider preparing a slurry of this compound in an inert, anhydrous solvent (e.g., toluene, heptane) for easier and safer addition. |
| TSG-004 | The reaction mixture has become a thick, unmanageable slurry. | Precipitation of Products or Byproducts: The desired product or a byproduct may be insoluble in the reaction solvent, leading to a thick slurry.[11] High Solids Loading: The initial concentration of this compound or other solid reagents may be too high. | Solvent Selection: Choose a solvent in which all components (or at least the key intermediates) have reasonable solubility. Consider a solvent mixture if necessary. Reduce Concentration: Decrease the initial concentration of the solid reagents. A more dilute reaction may be necessary at scale. Agitator Design: Ensure the reactor is equipped with an agitator designed for handling slurries, such as an anchor or turbine stirrer, to maintain suspension.[11] |
| TSG-005 | I'm concerned about the potential for a runaway reaction. | Exothermic Reaction: Many reactions involving this compound are highly exothermic. The reduced surface area-to-volume ratio in large reactors makes heat removal less efficient.[7] Accumulation of Unreacted Reagents: Adding a reagent too quickly or at too low a temperature can lead to its accumulation. A subsequent, uncontrolled reaction can then occur.[3] | Perform Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution.[12] Controlled Dosing: Add the most reactive reagent slowly and at a controlled rate. Ensure that the rate of addition does not exceed the cooling capacity of the reactor.[3] Establish Emergency Procedures: Have a clear and practiced emergency shutdown procedure in place. This may include a quench system or a method for rapid cooling. |
Section 2: Frequently Asked Questions (FAQs)
Safety and Handling
-
Q1: What are the primary hazards associated with this compound?
-
A1: this compound is a highly reactive and hazardous material. The primary hazards include:
-
Violent reaction with water: It reacts violently with water, releasing flammable hydrogen gas and ammonia (B1221849).[13]
-
Spontaneous ignition: It can ignite spontaneously in moist air.[13]
-
Formation of explosive peroxides: Upon exposure to air or prolonged storage, this compound can form shock-sensitive and explosive peroxides. This is often indicated by a yellow or brownish discoloration of the typically white to grayish powder.[13]
-
Corrosive: It is highly corrosive to the skin, eyes, and respiratory tract.[13]
-
-
-
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
-
A2: A comprehensive risk assessment should be performed before handling this compound. At a minimum, the following PPE is recommended:
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).
-
Ensure a safety shower and eyewash station are readily accessible.[14]
-
-
-
Q3: How should I store this compound?
-
A3: this compound should be stored in a cool, dry, well-ventilated area, away from water, acids, and oxidizing agents. It must be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[14] Containers should be dated upon receipt and opening.
-
-
Q4: How can I detect the presence of peroxides in this compound?
-
A4: A visual inspection is the first step. If the this compound is yellow or brown, it should be considered to contain explosive peroxides and should not be handled. Contact your institution's environmental health and safety department immediately for disposal.[13] Do not attempt to test for peroxides using standard test strips, as this can initiate an explosion.
-
-
Q5: How should I dispose of excess or old this compound?
-
A5: Unused or potentially peroxide-containing this compound is extremely hazardous. Disposal should only be handled by trained professionals. A common method for deactivating small quantities of fresh this compound is to slowly and carefully add it to a cooled, stirred solution of a proton donor, such as isopropanol (B130326), in an inert solvent like toluene.[15] This process is highly exothermic and releases ammonia gas, so it must be done in a well-ventilated fume hood with appropriate cooling. For large quantities or aged material, consult your institution's hazardous waste disposal procedures.
-
Reaction and Scale-Up
-
Q6: What solvents are compatible with this compound for large-scale reactions?
-
A6: this compound is poorly soluble in most organic solvents.[2] It is typically used as a suspension. Common inert solvents for creating slurries include high-boiling hydrocarbons like toluene, xylene, and heptane.[15] Anhydrous liquid ammonia is the solvent in which it is most soluble and is often used for its preparation and in certain reactions like the Birch reduction.
-
-
Q7: How can I monitor the progress of my this compound reaction at scale?
-
A7: Monitoring can be challenging due to the heterogeneous nature of many this compound reactions. Techniques that can be employed include:
-
In-process control (IPC) sampling: Carefully quench a small, representative sample of the reaction mixture and analyze it by GC, HPLC, or TLC to determine the consumption of starting material and formation of product.
-
Process Analytical Technology (PAT): For some reactions, in-situ monitoring using techniques like FTIR or Raman spectroscopy may be possible to track the concentration of key species in real-time.
-
Calorimetry: Monitoring the heat flow from the reaction can indicate the reaction rate and help determine its completion.[16]
-
-
-
Q8: What is the best way to quench a large-scale reaction containing this compound?
-
A8: Quenching must be done with extreme caution due to the highly exothermic nature of the reaction between this compound and protic reagents.
-
Controlled addition of a proton source: Slowly and carefully add a proton donor, such as isopropanol or ethanol, at a low temperature (e.g., 0 °C or below).[2]
-
Use of a less reactive quenching agent: For very large scales, a less reactive quenching agent, such as a saturated aqueous solution of ammonium (B1175870) chloride, can be added slowly after initial quenching with an alcohol.[2]
-
Ensure adequate cooling: The reactor's cooling system must be able to handle the heat generated during the quench.
-
-
Section 3: Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | NaNH₂ | [3] |
| Molecular Weight | 39.01 g/mol | [3] |
| Appearance | White to grayish crystalline powder | [3] |
| Melting Point | 210 °C (410 °F) | [17] |
| Boiling Point | 400 °C (752 °F) | [17] |
| Density | 1.39 g/cm³ | [17] |
| pKa (of conjugate acid, NH₃) | ~38 | [17] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Reference |
| Liquid Ammonia | 0.004 g / 100 mL | -33 °C | [17] |
| Toluene | Insoluble | Ambient | [15] |
| Heptane | Insoluble | Ambient | [15] |
| Tetrahydrofuran (THF) | Insoluble (reacts slowly) | Ambient | - |
| Water | Decomposes violently | Ambient | [13] |
| Ethanol | Decomposes violently | Ambient | [15] |
Table 3: Typical Specifications of Commercial this compound
| Parameter | Specification | Reference |
| Assay | ≥ 95% | [18] |
| Appearance | Greyish white powder | [18] |
| Common Impurities | Sodium hydroxide, sodium carbonate, metallic iron | [3] |
Section 4: Experimental Protocols
Protocol 1: Safe Charging of a Large-Scale Reactor with this compound Powder
WARNING: This procedure should only be performed by trained personnel in a facility designed for handling hazardous materials. A thorough risk assessment must be conducted before proceeding.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all air and moisture. Maintain a positive pressure of the inert gas throughout the procedure.
-
Start the reactor's cooling system and bring the jacket to the desired initial temperature.
-
Ensure the agitator is running at a speed sufficient to create a vortex for solid incorporation but not so fast as to cause excessive splashing.
-
-
Powder Transfer:
-
Use a contained powder transfer system (e.g., a glove box isolator connected to the reactor) to handle the this compound.[19] This minimizes operator exposure and prevents contact of the reagent with air.
-
If a powder transfer system is not available, the this compound should be weighed in a glove box into a sealed container suitable for transfer.
-
The this compound should be added to the reactor through a dedicated solids charging port.
-
-
Addition to the Reactor:
-
Add the this compound powder to the reactor at a controlled rate.[9]
-
Monitor the internal temperature and pressure of the reactor closely during the addition.
-
If a significant exotherm is observed, stop the addition immediately and apply cooling until the temperature is under control.
-
-
Post-Addition:
-
Once the addition is complete, securely close the solids charging port.
-
Continue to monitor the reactor temperature and pressure to ensure stability.
-
Proceed with the addition of other reagents as per the reaction protocol.
-
Protocol 2: Controlled Quenching of a Large-Scale this compound Reaction
WARNING: This is a highly exothermic procedure. Ensure the reactor's cooling system is fully operational and capable of handling the expected heat load.
-
Preparation for Quench:
-
Cool the reaction mixture to the desired quenching temperature (typically ≤ 0 °C).
-
Prepare a quenching solution of a suitable alcohol (e.g., isopropanol or ethanol) in an inert, anhydrous solvent (e.g., toluene). The amount of alcohol should be sufficient to react with all the remaining this compound.
-
Ensure an adequate supply of cooling fluid to the reactor jacket.
-
-
Quenching Procedure:
-
Slowly add the quenching solution to the reaction mixture via a dip tube below the surface of the liquid.
-
Maintain the internal temperature of the reactor within the specified range by adjusting the addition rate and/or the cooling jacket temperature.
-
Monitor the gas evolution from the reactor. The rate of hydrogen and ammonia evolution can be an indicator of the quenching rate.
-
After the initial quench with alcohol is complete and the exotherm has subsided, a more robust quenching agent, such as a saturated aqueous solution of ammonium chloride, can be slowly added if required by the workup procedure.
-
-
Post-Quench:
-
Allow the reaction mixture to slowly warm to room temperature with continued stirring.
-
Proceed with the workup and product isolation as per the established protocol.
-
Section 5: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. scribd.com [scribd.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. amt.uk [amt.uk]
- 8. uwm.edu [uwm.edu]
- 9. decbectochem.com [decbectochem.com]
- 10. dec-group.net [dec-group.net]
- 11. amt.uk [amt.uk]
- 12. americanelements.com [americanelements.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. wcu.edu [wcu.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound - Sciencemadness Wiki [sciencemadness.org]
- 18. 7782-92-5 CAS | SODAMIDE | Amides | Article No. 5752D [lobachemie.com]
- 19. Contained powder transfer system for reactor charging - Hosokawa [hosokawa.co.uk]
Validation & Comparative
A Comparative Guide to Sodium Amide and Sodium Hydride as Bases in Organic Synthesis
In the realm of organic synthesis, the selection of an appropriate base is paramount to the success of a reaction. For transformations requiring the deprotonation of weakly acidic protons, strong bases are indispensable. Among the most common and powerful options available to researchers are sodium amide (NaNH₂) and sodium hydride (NaH). While both serve as potent bases, their distinct chemical properties, reactivity profiles, and handling requirements dictate their suitability for specific applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a reagent often provide the first layer of insight into its potential applications and limitations. Both NaNH₂ and NaH are ionic compounds that deliver a strongly basic anion, the amide (NH₂⁻) and hydride (H⁻) respectively.
Table 1: Physicochemical Data of this compound vs. Sodium Hydride
| Property | This compound (NaNH₂) | Sodium Hydride (NaH) |
| Molar Mass | 39.01 g/mol [1] | 23.998 g/mol [2] |
| Appearance | White to gray solid/powder[1] | White to gray solid/powder[2] |
| pKa of Conjugate Acid | ~38 (for Ammonia (B1221849), NH₃)[1][3] | ~36 (for Hydrogen, H₂) |
| Melting Point | 210 °C (410 °F)[1] | Decomposes at 638 °C[2] |
| Boiling Point | 400 °C (752 °F)[1] | N/A |
| Solubility | Reacts with water and ethanol.[1] Poorly soluble in most organic solvents except for liquid ammonia.[1] | Insoluble in all solvents; used as a suspension.[2][4] Reacts violently with water.[2] |
| Key Hazards | Violently reactive with water.[1] Can form explosive peroxides on storage.[1] | Flammable solid, can ignite in air.[2] Reacts violently with water to produce flammable H₂ gas.[2][5] |
The pKa of the conjugate acid is a direct measure of the base's strength; a higher pKa indicates a weaker conjugate acid and therefore a stronger base. With ammonia's pKa at approximately 38, this compound is a slightly stronger base than sodium hydride, whose conjugate acid (H₂) has a pKa of about 36.[1][3]
Reactivity and Synthetic Applications
The choice between NaNH₂ and NaH often hinges on the specific transformation, the solvent system, and the potential for side reactions.
Basicity and Deprotonation
Both reagents are strong enough to deprotonate a wide range of weak acids, including terminal alkynes (pKa ~25), alcohols, and carbon acids like ketones and esters at the α-position.[2][3][6]
-
This compound (NaNH₂): It is exceptionally effective for the deprotonation of terminal alkynes to form acetylides, which are potent nucleophiles for C-C bond formation.[3][7] It is also the reagent of choice for double dehydrohalogenation reactions to synthesize alkynes from vicinal or geminal dihalides.[3]
-
Sodium Hydride (NaH): NaH is widely employed to generate enolates from ketones and esters for subsequent alkylation or condensation reactions.[2][8] It is a cornerstone reagent for classic named reactions such as the Claisen, Dieckmann, Stobbe, and Darzens condensations.[2][4] The use of a stronger base like NaH can often increase the yields of these condensation reactions compared to weaker bases like sodium ethoxide.[9][10]
Nucleophilicity vs. Reducibility
A critical point of differentiation is their behavior beyond that of a simple Brønsted-Lowry base.
-
This compound (NaNH₂): The amide anion is a competent nucleophile. This can be a significant disadvantage, leading to undesired side reactions, such as promoting elimination when substitution is desired in reactions with alkyl halides.[3] Therefore, it is generally avoided when a non-nucleophilic strong base is required.[3]
-
Sodium Hydride (NaH): The hydride ion is a poor nucleophile but can act as a reducing agent. While typically used as a base, NaH in combination with alkali metal iodides (like NaI or LiI) can reduce functional groups such as amides to aldehydes and nitriles to alkanes.[2][11][12] This dual reactivity is a key consideration in reaction planning.
Table 2: Comparison of Primary Applications in Organic Synthesis
| Reaction Type | Preferred Reagent | Rationale / Comments |
| Deprotonation of Terminal Alkynes | NaNH₂ or NaH | NaNH₂ in liquid ammonia is a classic, highly effective method.[3][6] NaH in THF or DMF is also a common and effective alternative.[6] |
| Double Dehydrohalogenation (Alkyne Synthesis) | NaNH₂ | Highly effective for forming alkynes from dihalides, often requiring 2-3 equivalents.[1][3] |
| Claisen & Dieckmann Condensations | NaH | The standard, widely used base for these reactions. The H₂ byproduct is a gas and is easily removed from the reaction.[2][4] |
| General Enolate Formation & Alkylation | NaH | A common, non-nucleophilic choice for deprotonating ketones, esters, and other carbon acids for subsequent alkylation.[2][5] |
| Reactions Requiring a Non-Nucleophilic Base | NaH | The hydride ion is a poor nucleophile, minimizing unwanted substitution or addition side reactions.[8] |
| Chichibabin Reaction | NaNH₂ | A classic reaction for the amination of pyridine (B92270) and related heterocycles.[1] |
Experimental Protocols and Handling
Safety and proper handling are critical when working with these reactive compounds. Both must be handled under an anhydrous, inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with atmospheric moisture.
General Workflow for Deprotonation
The following diagram illustrates the general workflow for a deprotonation reaction using either this compound or sodium hydride.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium hydride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 11. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Sodium Amide and LDA for Enolate Formation
In the realm of organic synthesis, the formation of enolates is a cornerstone for constructing carbon-carbon bonds. The choice of base for the deprotonation of a carbonyl compound is critical, as it dictates the regioselectivity and overall success of the reaction. This guide provides a detailed comparison of two strong bases, sodium amide (NaNH₂) and lithium diisopropylamide (LDA), for enolate formation, offering insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A fundamental understanding of the properties of each base is essential for their effective application.
| Property | This compound (NaNH₂) | Lithium Diisopropylamide (LDA) |
| Molar Mass | 39.01 g/mol [1] | 107.12 g/mol [2] |
| pKa of Conjugate Acid | ~38 (Ammonia)[1][3][4] | ~36 (Diisopropylamine)[2][5][6] |
| Appearance | White or grayish solid[1] | Colorless solid, typically used in solution[5][6] |
| Solubility | Reacts with water; slightly soluble in liquid ammonia[1]. Insoluble in many organic solvents.[7][8][9][10] | Soluble in non-polar organic solvents like THF and ether.[2][6][7] |
| Hazards | Reacts violently with water[1]. Can form explosive peroxides upon prolonged contact with air.[1] | Solutions are generally not pyrophoric, but solid LDA is.[5] Highly sensitive to air and moisture.[11] |
Performance in Enolate Formation
The performance of NaNH₂ and LDA in enolate formation is dictated by their basicity, steric hindrance, and solubility.
Basicity and Reactivity: Both this compound and LDA are strong bases capable of deprotonating carbonyl compounds to form enolates.[7][8][9][10] With the pKa of its conjugate acid (ammonia) being around 38, this compound is a slightly stronger base than LDA, whose conjugate acid (diisopropylamine) has a pKa of approximately 36.[2][3][6] This high basicity ensures a rapid and complete conversion of the carbonyl compound to its enolate.[7][8][9][10]
Steric Hindrance and Regioselectivity: The most significant difference between the two bases lies in their steric bulk. LDA is a sterically hindered base due to the two bulky isopropyl groups attached to the nitrogen atom.[5][12] This steric hindrance makes LDA non-nucleophilic, preventing it from adding to the carbonyl group, which can be a competing side reaction with other strong bases.[2][6][12]
This steric bulk is also the primary determinant of the regioselectivity of deprotonation in unsymmetrical ketones. LDA preferentially abstracts a proton from the less sterically hindered α-carbon, leading to the formation of the kinetic enolate .[5][13][14] This process is typically carried out at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic enolate.[14][15]
In contrast, this compound is a smaller, less sterically hindered base.[15] This allows it to abstract a proton from the more substituted α-carbon, leading to the formation of the more thermodynamically stable enolate. Weaker bases or higher temperatures that allow for equilibrium favor the thermodynamic enolate .[13]
Quantitative Data on Regioselectivity
The choice of base has a profound impact on the ratio of kinetic to thermodynamic enolates formed. The following table illustrates the typical regioselectivity observed in the deprotonation of 2-methylcyclohexanone.
| Base | Conditions | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LDA | THF, -78°C | >95 | <5 |
| NaNH₂ | Liquid NH₃ | <30 | >70 |
Note: The yields are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Formation of the Kinetic Enolate using LDA (in situ preparation):
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.
-
Reagents: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by diisopropylamine. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
LDA Formation: An equimolar amount of n-butyllithium is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of LDA.[2][6]
-
Enolate Formation: The carbonyl compound, dissolved in a small amount of anhydrous THF, is added dropwise to the LDA solution at -78 °C. The reaction is typically complete within 1-2 hours.[11]
-
Quenching: The reaction is quenched by the addition of an electrophile (e.g., an alkyl halide) or a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is extracted, dried, and concentrated to yield the product.
Formation of the Thermodynamic Enolate using this compound:
-
Apparatus: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dry ice condenser.
-
Reagents: Liquid ammonia (B1221849) is condensed into the flask. A catalytic amount of iron(III) nitrate (B79036) is added.
-
NaNH₂ Formation (optional, if not using commercial): Small pieces of sodium metal are added portion-wise until the blue color of the solvated electron persists, indicating the formation of this compound.[4][16]
-
Enolate Formation: The carbonyl compound is added to the stirred suspension of this compound in liquid ammonia. The reaction is stirred for several hours to allow for equilibration to the thermodynamic enolate.
-
Quenching: An electrophile is added to the reaction mixture.
-
Work-up: The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the reaction pathways and experimental workflow.
Caption: Regioselective enolate formation pathways.
Caption: General experimental workflow for enolate formation.
Conclusion
Both this compound and LDA are powerful bases for generating enolates, but their applications are guided by their distinct properties.
-
Choose LDA when the goal is to form the kinetic enolate from an unsymmetrical carbonyl compound. Its steric bulk and non-nucleophilic nature make it the reagent of choice for reactions requiring high regioselectivity at the less substituted α-carbon under non-equilibrating conditions.
-
Choose this compound when the formation of the thermodynamic enolate is desired. Its smaller size allows for deprotonation at the more substituted, thermodynamically favored position. It is also a more economical choice, though its poor solubility in many organic solvents and safety considerations must be taken into account.
Ultimately, a thorough understanding of the principles of kinetic versus thermodynamic control, coupled with careful consideration of the substrate and desired outcome, will enable the judicious selection of the appropriate base for successful enolate-mediated transformations.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Lithium_diisopropylamide [chemeurope.com]
- 3. Illustrated Glossary of Organic Chemistry - this compound (sodamide) [chem.ucla.edu]
- 4. This compound (NaNH2) [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. guidechem.com [guidechem.com]
- 12. fiveable.me [fiveable.me]
- 13. scribd.com [scribd.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
Spectroscopic and Chemical Approaches for the Confirmation of Sodium Amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical techniques for the confirmation of sodium amide (NaNH₂), a crucial reagent in organic synthesis and various industrial processes. We will delve into spectroscopic methods, offering detailed experimental protocols and data, and compare them with alternative chemical tests. This objective evaluation aims to equip researchers with the knowledge to select the most appropriate method for their specific needs, ensuring accuracy and reliability in their work.
Spectroscopic Analysis: A Powerful Toolkit for Structural Elucidation
Spectroscopic techniques offer a non-destructive and highly informative approach to confirming the presence and purity of this compound. By probing the interaction of electromagnetic radiation with the molecule, these methods provide a unique fingerprint based on its vibrational and structural properties.
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Characteristic Value/Peak (cm⁻¹) | Reference |
| Infrared (IR) Spectroscopy | N-H Symmetric Stretch | 3212 | [1] |
| N-H Asymmetric Stretch | 3259 | [1] | |
| H-N-H Bending Mode | 1530 | [1] | |
| Raman Spectroscopy | N-H Symmetric Stretch | 3210 | [1] |
| N-H Asymmetric Stretch | 3261 | [1] | |
| H-N-H Bending Mode | 1536 | [1] | |
| X-ray Diffraction (XRD) | Crystal System | Orthorhombic | [2] |
| Space Group | Fddd | [2] |
Experimental Protocols
Infrared (IR) Spectroscopy:
-
Sample Preparation: Due to the highly reactive nature of this compound with atmospheric moisture, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox). A small amount of the solid sample is typically ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR region (4000-400 cm⁻¹). A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of this compound.
-
Analysis: The presence of characteristic absorption bands corresponding to the N-H stretching and bending vibrations confirms the presence of the amide group.
Raman Spectroscopy:
-
Sample Preparation: Similar to IR spectroscopy, the sample must be handled under inert conditions. The solid sample can be placed in a sealed capillary tube or on a microscope slide within a controlled environment.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed.
-
Analysis: The Raman spectrum will show peaks corresponding to the vibrational modes of the amide ion (NH₂⁻). The positions of these peaks are complementary to those observed in the IR spectrum.[3][4]
X-ray Diffraction (XRD):
-
Sample Preparation: A fine powder of the this compound sample is loaded into a sample holder suitable for powder XRD analysis, ensuring an inert atmosphere is maintained.
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα) is used.
-
Data Acquisition: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with known diffraction patterns for this compound from databases. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data for this compound is not readily available in the reviewed literature, general principles for amide analysis can be applied.
-
¹H NMR: Due to the quadrupolar nature of the ¹⁴N nucleus, the protons of the amide group are expected to show a broad signal. The chemical shift would be influenced by the solvent and concentration.
-
¹⁵N NMR: This technique can provide more direct information about the nitrogen environment. The chemical shift for a primary amide typically falls within a specific range.[5][6] However, acquiring ¹⁵N NMR spectra can be time-consuming due to the low natural abundance of the ¹⁵N isotope.
Mass Spectrometry (MS): Direct analysis of this compound by mass spectrometry is challenging due to its low volatility and high reactivity. However, for organic compounds containing an amide functional group, mass spectrometry is a powerful tool for structural elucidation.
-
Fragmentation Pattern: In electron ionization (EI) mass spectrometry, primary amides often show a characteristic peak at m/z 44, corresponding to the [CONH₂]⁺ fragment.[7] The molecular ion peak may or may not be observed.
Alternative Confirmation Methods: Chemical Tests
For situations where spectroscopic instrumentation is unavailable, or for a rapid preliminary identification, classical chemical tests can be employed. These methods are generally destructive and less specific than spectroscopic techniques.
Table 2: Comparison of Chemical Tests for Amide Confirmation
| Test | Reagent(s) | Positive Observation | Limitations |
| Hydrolysis with Sodium Hydroxide (B78521) | Sodium Hydroxide solution, heat | Evolution of ammonia (B1221849) gas (pungent smell, turns moist red litmus (B1172312) paper blue) | Amines do not react with NaOH.[8] Some other nitrogen-containing compounds might interfere. |
| Soda-Lime Test | Soda-lime (NaOH + CaO), heat | Evolution of ammonia gas | Similar to hydrolysis, lacks high specificity. |
| Hinsberg Test | Benzenesulfonyl chloride, NaOH | No reaction (for primary amides) | Used to differentiate primary, secondary, and tertiary amines; primary amides do not react. |
Experimental Protocols
Hydrolysis with Sodium Hydroxide:
-
Place a small amount of the sample in a test tube.
-
Add a few milliliters of dilute sodium hydroxide solution.
-
Gently heat the mixture.
-
Carefully smell for the characteristic pungent odor of ammonia.
-
Hold a piece of moist red litmus paper at the mouth of the test tube; a color change to blue indicates the presence of ammonia.
Workflow for Confirmation of this compound
The following diagram illustrates a logical workflow for the comprehensive analysis of a sample suspected to be this compound.
Caption: Workflow for the confirmation of this compound.
Conclusion
The confirmation of this compound can be achieved through a variety of spectroscopic and chemical methods. For unambiguous identification and structural verification, a combination of IR, Raman, and XRD spectroscopy is highly recommended. These techniques provide detailed information about the vibrational modes and crystal structure of the compound. While NMR and Mass Spectrometry are powerful tools for the analysis of organic amides, their direct application to the inorganic salt this compound presents challenges. Chemical tests, although less specific, offer a rapid and accessible means for preliminary identification. The choice of method will ultimately depend on the available instrumentation, the required level of certainty, and the nature of the research question.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. praxilabs.com [praxilabs.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 3D15N/15N/1H Chemical Shift Correlation Experiment Utilizing an RFDR-based 1H/1H Mixing Period at 100 kHz MAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Amide Bases in Organic Reactions: Performance and Selection
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. Amide bases, a class of strong, non-nucleophilic bases, are indispensable tools for a variety of transformations, most notably the deprotonation of carbon acids to form carbanions and enolates. This guide provides a comparative analysis of four commonly used amide bases: Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LiHMDS), Sodium Hexamethyldisilazide (NaHMDS), and Potassium Hexamethyldisilazide (KHMDS). We will delve into their relative performance with supporting data, outline experimental protocols for their comparison, and visualize key concepts to aid in base selection for your specific synthetic needs.
Key Performance Characteristics of Common Amide Bases
The efficacy of an amide base is influenced by several factors, including the steric bulk of the amide, the nature of the counterion (Li⁺, Na⁺, K⁺), the solvent, and the reaction temperature. These factors collectively dictate the regioselectivity and stereoselectivity of reactions.
A crucial application of amide bases is the formation of enolates from unsymmetrical ketones. The choice of base can determine whether the kinetic or the thermodynamic enolate is formed. Kinetic enolates are formed faster by deprotonation of the less sterically hindered α-proton, while thermodynamic enolates are the more stable, more substituted enolates.
Table 1: Properties of Common Amide Bases
| Amide Base | Abbreviation | pKa of Conjugate Acid | Key Features |
| Lithium Diisopropylamide | LDA | ~36 | Highly sterically hindered, favors kinetic enolates, widely used. |
| Lithium Hexamethyldisilazide | LiHMDS | ~26 | Sterically demanding, good for kinetic control, less basic than LDA. |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 | Similar to LiHMDS, cation can influence aggregation and reactivity.[1] |
| Potassium Hexamethyldisilazide | KHMDS | ~26 | More reactive than LiHMDS/NaHMDS, can favor thermodynamic products under certain conditions.[2] |
Comparative Performance in Ketone Deprotonation
The deprotonation of an unsymmetrical ketone, such as 2-methylcyclohexanone (B44802), serves as a classic example to illustrate the differing regioselectivity of amide bases. The ratio of the resulting kinetic and thermodynamic enolates is highly dependent on the base employed.
Table 2: Regioselectivity in the Deprotonation of 2-Methylcyclohexanone
| Base | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LDA | 99 | 1 |
| KHMDS | 95 | 5 |
Data sourced from a presentation by the Macmillan Group, March 12, 2008.[2]
As the data indicates, the highly hindered LDA overwhelmingly favors the formation of the kinetic enolate.[3] KHMDS, while still favoring the kinetic product, shows a slightly increased proportion of the thermodynamic enolate, which can be attributed to factors such as its higher reactivity and different aggregation state in solution.[2]
The Influence of the Alkali Metal Cation
The nature of the alkali metal cation (Li⁺, Na⁺, K⁺) plays a significant role in the structure and reactivity of the amide base.[4] Lithium amides often form aggregates in solution, which can influence their effective steric bulk and reactivity.[5] Sodium and potassium amides can exhibit different patterns of aggregation and solvation, leading to variations in reactivity and selectivity.[1][6] For instance, the larger potassium cation in KHMDS can lead to more ionic character in the metal-nitrogen bond and less aggregation, contributing to its increased reactivity compared to its lithium and sodium counterparts.[6]
Experimental Protocols for Comparative Analysis
To objectively compare the performance of different amide bases, a standardized experimental protocol is crucial. The following outlines a general procedure for the deprotonation of an unsymmetrical ketone followed by alkylation, which can be adapted to compare LDA, LiHMDS, NaHMDS, and KHMDS.
Objective: To compare the regioselectivity and yield of the alkylation of 2-methylcyclohexanone using different amide bases.
Materials:
-
2-Methylcyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Amide bases (LDA, LiHMDS, NaHMDS, KHMDS) as solutions in a suitable solvent or as solids.
-
Alkylating agent (e.g., Methyl iodide)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard laboratory glassware and workup reagents.
General Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a septum is used.
-
Reaction Setup: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Ketone: 2-Methylcyclohexanone (1.0 equivalent) is added dropwise to the cooled solvent.
-
Addition of Amide Base: The amide base (1.1 equivalents) is added dropwise to the ketone solution at -78 °C. The reaction mixture is stirred for a specified time (e.g., 1 hour) to allow for complete enolate formation.
-
Alkylation: The alkylating agent (1.2 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by gas chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the two regioisomeric alkylated products and the overall yield.
This protocol should be performed under identical conditions (concentrations, temperatures, reaction times) for each amide base to ensure a valid comparison.
Visualizing Reaction Pathways and Workflows
Diagram 1: Kinetic vs. Thermodynamic Enolate Formation
Caption: Pathway selection in ketone deprotonation.
Diagram 2: Experimental Workflow for Amide Base Comparison
Caption: Workflow for comparing amide base performance.
Conclusion
The choice of an amide base in organic synthesis is a critical decision that can significantly impact the outcome of a reaction. Sterically hindered bases like LDA are the reagents of choice for generating kinetic enolates with high regioselectivity. LiHMDS offers a less basic alternative, while the sodium and potassium analogues, NaHMDS and KHMDS, provide further options with distinct reactivity profiles influenced by their respective cations. By understanding the interplay of sterics, cation effects, and reaction conditions, and by employing standardized comparative experiments, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets.
References
- 1. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkali Metal Cations Impact the Selectivity of Radical‐Mediated Electrochemical C─H Chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - How does base size affect the ratio of kinetic/thermodynamic enolate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Showdown: A Comparative Guide to Reactions Involving Sodium Amide
For researchers, scientists, and professionals in drug development, understanding the kinetics of reactions is paramount for process optimization, yield maximization, and ensuring safety. This guide provides a comparative analysis of the kinetic studies of three key reactions involving sodium amide (NaNH₂): the Chichibabin reaction, the ammonolysis of esters, and the Haller-Bauer reaction. While comprehensive kinetic data is not uniformly available for all these reactions, this guide synthesizes the existing knowledge on their mechanisms, influencing factors, and available quantitative data to offer valuable insights.
At a Glance: Kinetic Comparison of this compound Reactions
| Reaction | Typical Substrates | Key Kinetic Features | Factors Influencing Rate |
| Chichibabin Reaction | Pyridine (B92270) and other nitrogen-containing heterocycles | - Nucleophilic aromatic substitution. - Formation of a σ-adduct (Meisenheimer-like intermediate) is often the rate-determining step.[1] - Reaction progress can be monitored by hydrogen gas evolution. | - Basicity of the heterocycle: An optimal pKa range of 5-8 is ideal.[1] - Substituents: Electron-withdrawing groups generally inhibit the reaction.[1] - Ease of hydride elimination: Aromatization of the ring is a key driving force.[1] - Temperature and Solvent: Higher temperatures in aprotic solvents are typical. |
| Ammonolysis of Esters | Alkyl benzoates, phenylacetates | - Nucleophilic acyl substitution. - Proceeds via a tetrahedral intermediate.[2][3] - Reaction rates are sensitive to the leaving group's stability. | - Leaving group (alkoxide): More acidic corresponding alcohols lead to faster reactions.[2] - Catalysis: Ammonium ions can catalyze the reaction.[2] - Solvent: Liquid ammonia (B1221849) is the reaction medium. |
| Haller-Bauer Reaction | Non-enolizable ketones (e.g., benzophenone) | - Nucleophilic addition to the carbonyl group followed by carbon-carbon bond cleavage. - Proceeds via carbanionic intermediates.[4] | - Substrate structure: The stability of the potential carbanionic leaving group is crucial. - Reaction conditions: Typically carried out in boiling aromatic solvents like benzene (B151609) or toluene.[5] |
Quantitative Kinetic Data: Ammonolysis of Esters in Liquid Ammonia
The ammonolysis of esters in liquid ammonia has been subjected to quantitative kinetic analysis. The following table summarizes the pseudo-first-order rate constants for the reaction of various esters.
| Ester | Leaving Group (Alcohol) | pKa of Alcohol (in water) | kobs (s-1) |
| Benzoates | |||
| Ethyl | 15.93 | 3.36 x 10-8 | |
| Methyl | 15.50 | 1.07 x 10-7 | |
| Phenylacetates | |||
| Ethyl | 15.93 | 1.81 x 10-7 | |
| 2-Methoxyethyl | 14.80 | 3.47 x 10-7 |
Data sourced from a study on the ammonolysis of esters in liquid ammonia.[2]
Reaction Mechanisms and Pathways
The distinct mechanisms of these reactions govern their kinetic behavior.
Chichibabin Reaction Pathway
The Chichibabin reaction proceeds via a nucleophilic aromatic substitution mechanism. The key steps involve the nucleophilic attack of the amide ion on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate (σ-adduct), followed by the elimination of a hydride ion to restore aromaticity.
Caption: The reaction pathway of the Chichibabin reaction.
Ammonolysis of Esters Workflow
The ammonolysis of esters follows a nucleophilic acyl substitution pathway. The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the alkoxide leaving group and the formation of the amide.
Caption: Experimental workflow for the ammonolysis of esters.
Experimental Protocols for Kinetic Studies
Detailed experimental protocols are crucial for obtaining reliable kinetic data. The following provides a general framework for studying the kinetics of reactions involving this compound, particularly in liquid ammonia.
General Experimental Setup for Reactions in Liquid Ammonia
Kinetic studies in liquid ammonia require specialized equipment to handle the low temperatures and high pressures.
-
Reactor Setup: A high-pressure batch reactor, typically made of stainless steel, is used.[6] The reactor should be equipped with a thermocouple for temperature monitoring and valves for charging reactants and taking samples.
-
Reactant Preparation and Charging:
-
This compound is typically prepared in situ or handled under an inert atmosphere due to its high reactivity with moisture.
-
The substrate (e.g., ester, pyridine derivative) is added to the reactor.
-
Anhydrous liquid ammonia is then condensed into the reactor.[6]
-
-
Reaction Monitoring:
-
The reaction is brought to the desired temperature.
-
Samples are withdrawn at specific time intervals using a high-pressure syringe or an online HPLC direct injection system.[6]
-
The reaction is quenched, and the concentrations of reactants and products are determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
The concentration data is plotted against time to determine the reaction order and the rate constant.
-
For pseudo-first-order conditions, a plot of ln([Reactant]) versus time will yield a straight line with a slope equal to -kobs.
-
Specific Considerations for Each Reaction
-
Chichibabin Reaction: Monitoring the evolution of hydrogen gas can be an additional method to follow the reaction progress.[7]
-
Ammonolysis of Esters: The reaction is typically run with a large excess of ammonia to ensure pseudo-first-order kinetics with respect to the ester.
-
Haller-Bauer Reaction: Due to the high temperatures often required, careful control of the reaction conditions is necessary to avoid side reactions. Analysis of both the amide and hydrocarbon products is needed for a complete kinetic picture.
Concluding Remarks
This guide highlights the current understanding of the kinetics of reactions involving this compound. While quantitative data for the ammonolysis of esters provides a solid foundation for comparison, further experimental studies are needed to fully elucidate the kinetic parameters of the Chichibabin and Haller-Bauer reactions. The provided mechanistic insights and experimental frameworks serve as a valuable resource for researchers designing and optimizing synthetic routes that utilize the powerful reactivity of this compound.
References
A Comparative Guide to Sodium Amide and Potassium Amide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of sodium amide (NaNH₂) and potassium amide (KNH₂) in key organic reactions. While both are potent bases utilized in a variety of synthetic transformations, their efficacy and optimal use cases can differ. This document summarizes available quantitative yield data, presents detailed experimental protocols for representative reactions, and illustrates relevant chemical pathways.
Data Presentation: A Comparative Overview of Reaction Yields
Direct comparative studies detailing the yields of this compound versus potassium amide across a broad spectrum of reactions under identical conditions are not extensively documented in the literature. However, by compiling data from various sources, we can provide a representative comparison for several key transformations.
| Reaction Type | Substrate | Reagent | Product | Reported Yield (%) | Citation |
| Preparation of Amide | Sodium Metal | Gaseous Ammonia (B1221849) | This compound | 90-95% | [1] |
| Preparation of Amide | Potassium Metal | Gaseous Ammonia | Potassium Amide | ~95% | [1] |
| Chichibabin Reaction | Pyridine (B92270) | This compound | 2-Aminopyridine | 70-85% | [2] |
| Chichibabin Reaction | Pyridine | Potassium Amide | 2-Aminopyridine | Moderate to Good | [1][3] |
| Dehydrohalogenation | 4,5-Dibromooctane | This compound | 4-Octyne | 75-85% (Expected) | [4] |
| Dehydrohalogenation | 1,2-Dibromopentane | This compound | 1-Pentyne | Not specified | [5] |
| Alkylation | Phenylacetonitrile & 2-Chloropyridine | This compound | 2-Pyridylphenylacetonitrile | High | [6] |
Note: The yield for the Chichibabin reaction with potassium amide is described qualitatively in the literature. It is noted for its utility with sensitive substrates at lower temperatures due to its higher solubility in liquid ammonia, a factor that can be crucial for maintaining the integrity of complex molecules during synthesis.[3]
Key Differences and Considerations
-
Basicity: Both this compound and potassium amide are exceptionally strong bases, far exceeding the basicity of hydroxides or alkoxides. This allows them to deprotonate weakly acidic protons, such as those on terminal alkynes and α- to nitriles and carbonyls.
-
Solubility: Potassium amide is more soluble than this compound in liquid ammonia. This property is particularly advantageous for reactions conducted at low temperatures, as it allows for homogeneous reaction conditions.[3]
-
Reactivity: While often used interchangeably, the choice between NaNH₂ and KNH₂ can influence reaction outcomes. For instance, in the Chichibabin reaction, the use of potassium amide in liquid ammonia can be beneficial for temperature-sensitive substrates.[3]
Experimental Protocols
Preparation of Sodium and Potassium Amide
A reliable method for the preparation of both sodium and potassium amide involves the reaction of the corresponding alkali metal with gaseous ammonia in the presence of an iron(III) nitrate (B79036) catalyst.
Experimental Protocol for the Preparation of this compound [1]
-
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube for ammonia, and a condenser. The outlet of the condenser is connected to a gas bubbler to monitor the flow of ammonia.
-
Reaction: The flask is charged with sodium metal and a catalytic amount of iron(III) nitrate. A stream of dry ammonia gas is passed through the flask while stirring. The reaction is initiated by gentle heating.
-
Monitoring: The reaction is monitored by the evolution of hydrogen gas. The completion of the reaction is indicated by the cessation of hydrogen evolution and the formation of a grayish-white solid.
-
Work-up: Once the reaction is complete, the excess ammonia is evaporated. The resulting this compound is a fine, grayish-white powder. The reported yield for this procedure is 90-95%.[1]
Note on Potassium Amide Preparation: A similar procedure can be followed for the preparation of potassium amide, yielding approximately 95%.[1]
The Chichibabin Reaction: Synthesis of 2-Aminopyridine
The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives.
Experimental Protocol for the Chichibabin Reaction with this compound [2][7]
-
Apparatus Setup: A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: this compound is suspended in an inert solvent such as toluene (B28343) or xylene in the reaction flask. Pyridine is then added dropwise from the addition funnel to the stirred suspension at a temperature of 110-130°C.
-
Monitoring: The progress of the reaction can be observed by the evolution of hydrogen gas and the formation of a colored intermediate.
-
Work-up: After the reaction is complete (typically after several hours), the mixture is cooled, and the excess this compound is carefully quenched with water. The product, 2-aminopyridine, is then extracted with an organic solvent. The typical yield for this reaction is 70-85%.[2]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and the signaling pathway for the Chichibabin reaction.
Caption: General experimental workflow for reactions involving sodium or potassium amide.
Caption: Simplified signaling pathway of the Chichibabin reaction.
Conclusion
Both this compound and potassium amide are powerful reagents in the organic chemist's toolkit. While this compound is more commonly cited in the literature for reactions like dehydrohalogenation, potassium amide offers advantages in terms of solubility, which can be critical for specific applications, particularly with sensitive substrates requiring lower reaction temperatures. The choice between these two reagents should be guided by the specific requirements of the reaction, including the nature of the substrate, desired reaction conditions, and safety considerations. Further head-to-head comparative studies would be invaluable to the scientific community to more definitively delineate the optimal applications for each of these important bases.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
"cost-benefit analysis of using sodium amide in industrial processes"
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is a critical decision that can significantly impact reaction efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of sodium amide (NaNH₂), a powerful but hazardous strong base, in various industrial processes. It objectively compares its performance with common alternatives, supported by available data and experimental considerations.
This compound: A Potent and Versatile Base
This compound, a white to grayish solid, is a highly reactive inorganic compound valued in organic synthesis for its strong basicity (the pKa of its conjugate acid, ammonia (B1221849), is ~38) and its relatively low nucleophilicity.[1][2] These properties make it an effective reagent for a variety of chemical transformations.
Key Industrial Applications:
-
Synthesis of Dyes: A notable application is in the production of indigo (B80030) dye, where it acts as a crucial component in the cyclization of N-phenylglycine.[1][2][3][4]
-
Production of Important Chemicals: this compound is utilized in the industrial synthesis of hydrazine (B178648) (N₂H₄) and sodium cyanide (NaCN).[5][6][7]
-
Organic Synthesis: It is widely employed for dehydrohalogenation reactions to form alkynes, and for the deprotonation of weak carbon and nitrogen acids like terminal alkynes, ketones, and indoles.[1][2][8]
-
Catalyst in Polymerization: It serves as a catalyst in polymerization processes for manufacturing synthetic fibers and plastics.[2]
-
Pharmaceutical Manufacturing: The strong basicity of this compound is leveraged in the synthesis of various pharmaceutical compounds, including antibiotics and antitumor agents.[2][9][10]
Cost-Benefit Analysis: this compound vs. Alternatives
The primary advantage of this compound lies in its high reactivity and efficacy as a strong base. However, its use is accompanied by significant safety concerns and handling challenges. A thorough cost-benefit analysis requires a comparison with other commonly used strong bases.
Alternatives to this compound:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base.
-
Sodium bis(trimethylsilyl)amide (NaHMDS): A strong, sterically hindered, non-nucleophilic base with good solubility in organic solvents.
-
Lithium diisopropylamide (LDA): A strong, non-nucleophilic base that is also highly soluble in organic solvents.[1]
| Feature | This compound (NaNH₂) | Sodium Hydride (NaH) | Sodium bis(trimethylsilyl)amide (NaHMDS) | Lithium diisopropylamide (LDA) |
| Approximate Cost | $300 - $1250 / kg[11] | $150 - $300 / kg | $500 - $1000 / kg | Prepared in-situ, but precursors are more expensive |
| pKa of Conjugate Acid | ~38 (Ammonia)[2][8] | ~36 (Hydrogen) | ~26 (Hexamethyldisilazane) | ~36 (Diisopropylamine) |
| Solubility | Poorly soluble in most organic solvents; used as a suspension.[1] | Insoluble in organic solvents. | Soluble in a wide range of aprotic organic solvents. | Soluble in ethereal solvents. |
| Key Advantages | High reactivity, low cost.[1][11] | Relatively low cost, byproduct (H₂) is easily removed. | High solubility, sterically hindered (less nucleophilic). | High solubility, non-pyrophoric in solution, well-understood reactivity. |
| Key Disadvantages | Highly reactive with water, forms explosive peroxides upon storage in air, poorly soluble.[1][12] | Flammable solid, reacts violently with water. | More expensive than NaNH₂ and NaH. | Typically prepared fresh before use, requires cryogenic temperatures. |
| Safety Concerns | HIGH. Reacts violently with water. Spontaneously flammable in moist air. Forms shock-sensitive and explosive peroxides.[12][13] | HIGH. Flammable solid, reacts violently with water to produce flammable hydrogen gas. | Moderate. Moisture-sensitive. | Moderate. Moisture-sensitive, requires careful handling of pyrophoric n-butyllithium for preparation. |
Experimental Protocols and Methodologies
The choice of base often depends on the specific reaction conditions and substrate. Below is a generalized experimental workflow for a dehydrohalogenation reaction, a common application for strong bases.
General Protocol for Dehydrohalogenation to form an Alkyne:
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: The vicinal or geminal dihalide is dissolved in an appropriate anhydrous solvent (e.g., liquid ammonia for NaNH₂, or THF for LDA and NaHMDS) in the reaction flask under an inert atmosphere.
-
Base Addition: The strong base (typically 2-3 equivalents) is added portion-wise or as a solution/slurry at a controlled temperature. For NaNH₂ in liquid ammonia, the reaction is often run at the boiling point of ammonia (-33 °C). For LDA, the reaction is typically carried out at low temperatures (e.g., -78 °C).
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). The organic product is then extracted with a suitable solvent, washed, dried, and purified by distillation or chromatography.
It is crucial to note that specific experimental conditions, such as temperature, reaction time, and solvent, will vary significantly depending on the chosen base and the substrate.
Visualizing the Decision Process
The selection of a base is a multi-faceted decision. The following diagram illustrates the logical relationships in this process.
Experimental Workflow for Comparing Base Efficiency
The following diagram outlines a typical workflow for comparing the efficiency of different bases in a given chemical reaction.
Conclusion
This compound remains a relevant and cost-effective strong base for specific industrial applications, particularly in large-scale manufacturing where cost is a primary driver. Its high reactivity can lead to excellent yields in reactions like alkyne synthesis and in the production of dyes and other bulk chemicals.
However, the significant safety hazards associated with this compound, including its violent reactivity with water and the formation of explosive peroxides, necessitate stringent handling procedures and specialized equipment. These safety requirements can add considerable indirect costs and may make alternatives like NaHMDS or LDA more attractive, especially in research and development settings or for the synthesis of high-value pharmaceuticals where safety, control, and reproducibility are paramount.
Ultimately, the decision to use this compound in an industrial process requires a careful and thorough evaluation of the economic benefits versus the inherent risks and handling complexities. For many modern applications, the trend is shifting towards safer, albeit often more expensive, alternatives that offer greater control and solubility in common organic solvents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (NaNH2) [benchchem.com]
- 3. This compound, known commercially as sodamide, is used in preparing indigo.. [askfilo.com]
- 4. homework.study.com [homework.study.com]
- 5. This compound (NaN{H_2}) , commonly called sodamide, is used in the in - askIITians [askiitians.com]
- 6. Sodium_amide [chemeurope.com]
- 7. alkalimetals.com [alkalimetals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reportprime.com [reportprime.com]
- 10. This compound Market Strengthened by Chemical Sector Expansion [news.market.us]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. research.uga.edu [research.uga.edu]
A Comparative Guide to Computational Modeling for Predicting Sodium Amide Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the ability to predict reaction pathways with accuracy and efficiency is paramount. Sodium amide (NaNH₂), a powerful and versatile reagent, is employed in a wide array of organic reactions, from aminations to eliminations. Computational modeling has emerged as an indispensable tool for elucidating the complex mechanisms of these reactions, offering insights that can guide experimental design and optimization. This guide provides an objective comparison of computational approaches for predicting this compound reaction pathways, supported by available experimental data.
Bridging Theory and Experiment: The Role of Computational Chemistry
Computational modeling, particularly Density Functional Theory (DFT), offers a window into the energetic landscapes of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most probable reaction pathways. This predictive power allows for the in silico screening of reaction conditions and substrates, saving valuable time and resources in the laboratory.
However, the accuracy of these predictions is highly dependent on the chosen computational methodology, including the functional and basis set. Therefore, a critical comparison with experimental data is essential to validate and refine these theoretical models.
Case Study 1: The Chichibabin Reaction - Amination of Pyridines
The Chichibabin reaction, the direct amination of pyridine (B92270) with this compound to form 2-aminopyridine (B139424), is a classic example of a this compound-mediated transformation.[1][2][3][4] Computational studies have been instrumental in clarifying its mechanism.
Computational Approach: Density Functional Theory (DFT)
A prominent computational method for investigating the Chichibabin reaction is Density Functional Theory (DFT). These studies typically focus on elucidating the reaction mechanism and explaining the observed regioselectivity.
Experimental Protocol: Typical Chichibabin Reaction
A representative experimental procedure for the Chichibabin reaction involves heating pyridine with this compound in an inert solvent like toluene (B28343) or xylene.[2] The reaction progress can be monitored by the evolution of hydrogen gas.[1] After the reaction is complete, an aqueous workup is performed to neutralize the reaction mixture and isolate the 2-aminopyridine product.[1]
Computational Protocol: DFT Study of the Chichibabin Reaction
A DFT study of the Chichibabin reaction would typically involve the following steps:
-
Geometry Optimization: The 3D structures of all species involved in the proposed reaction mechanism (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: The electronic energies of the optimized structures are calculated to determine the relative energies of each species along the reaction pathway.
-
Pathway Analysis: The calculated energies are used to construct a reaction energy profile, which visualizes the energy changes throughout the reaction and allows for the identification of the rate-determining step.
A DFT study on the Chichibabin reaction has proposed a mechanism involving the nucleophilic attack of the amide anion at the C2 position of pyridine, followed by the elimination of a hydride ion.[5] The calculations also explain the observed preference for amination at the 2-position over the 4-position.[5]
Data Comparison
| Product | Experimental Yield (%)[2] | Computational Prediction |
| 2-Aminopyridine | 70-85 | Thermodynamically and kinetically favored product |
| 4-Aminopyridine | Low to none | Higher energy transition state compared to 2-amination |
| 2,6-Diaminopyridine | Can be a side product with excess NaNH₂[2] | Formation pathway can be modeled to understand conditions leading to overamination |
Visualizing the Chichibabin Reaction Pathway
Caption: Proposed mechanism of the Chichibabin reaction.
Case Study 2: Dehydrohalogenation Reactions
This compound is a strong base commonly used to effect dehydrohalogenation reactions, leading to the formation of alkenes and alkynes. While specific DFT studies on this compound-mediated dehydrohalogenation are not as prevalent as for other bases, the principles of computational modeling remain applicable and can be benchmarked against experimental outcomes.
Computational Approach: Modeling Elimination Pathways
Computational models can be used to compare the energetic favorability of different elimination pathways, such as E1 versus E2, and to predict the regioselectivity (Zaitsev vs. Hofmann products).
Experimental Protocol: Dehydrohalogenation of an Alkyl Halide
A typical experimental setup would involve reacting an alkyl halide with this compound in a suitable solvent, such as liquid ammonia (B1221849) or an inert organic solvent. The product distribution (alkene isomers) can be determined by techniques like gas chromatography (GC).
Computational Protocol: DFT Study of Dehydrohalogenation
A computational investigation of a dehydrohalogenation reaction would entail:
-
Conformational Search: Identifying the low-energy conformations of the alkyl halide reactant.
-
Transition State Search: Locating the transition state structures for the possible E2 and E1 pathways. For E2, this would involve modeling the concerted removal of a proton and a halide.
-
Product Analysis: Optimizing the geometries of the resulting alkene isomers.
-
Energy Profile Construction: Plotting the relative energies to determine the preferred reaction pathway and predict the major product.
Data Comparison (Hypothetical Example)
| Product | Experimental Yield (%) | Computational Prediction (Relative Energy) |
| Zaitsev Product (more substituted alkene) | Typically favored | Lower energy transition state |
| Hofmann Product (less substituted alkene) | Minor product (unless sterically hindered) | Higher energy transition state |
Visualizing the Dehydrohalogenation Workflow
Caption: Workflow for comparing computational and experimental results.
Alternative Computational Approaches: Machine Learning
While DFT provides a detailed, physics-based understanding of reaction pathways, machine learning (ML) models offer a complementary, data-driven approach. These models are trained on large datasets of known reactions to predict outcomes, such as reaction yield, for new sets of reactants and conditions.
For complex reaction systems, ML can be a powerful tool for high-throughput screening. However, the accuracy of ML models is heavily dependent on the quality and diversity of the training data.
Conclusion
Computational modeling is a powerful asset for researchers working with this compound and other reactive species. DFT calculations can provide detailed mechanistic insights and predict reaction outcomes with increasing accuracy. When coupled with experimental validation, these computational tools can significantly accelerate the discovery and optimization of novel chemical transformations. As computational methods continue to advance, their role in predicting and understanding complex reaction pathways will undoubtedly expand, paving the way for more efficient and innovative chemical synthesis.
References
A Comparative Guide to the Characterization of Reaction Intermediates in Sodamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Sodium amide (NaNH₂), or sodamide, is a powerful strong base widely employed in organic synthesis for deprotonation and elimination reactions.[1][2] Its high reactivity often leads to the formation of transient, unstable reaction intermediates that are crucial to the reaction mechanism but challenging to detect and characterize. Understanding the nature of these intermediates is paramount for reaction optimization, impurity profiling, and ensuring process safety.
This guide provides a comparative overview of key experimental techniques used to characterize reaction intermediates in two prominent sodamide-mediated reactions: the formation of benzyne (B1209423) from halobenzenes and the Chichibabin amination of pyridines. We compare direct and indirect analytical methods, present available quantitative data, and provide detailed experimental protocols for cited techniques.
Characterization of the Benzyne Intermediate
The reaction of sodamide with halobenzenes, such as chlorobenzene (B131634), proceeds through a highly reactive benzyne intermediate via an elimination-addition mechanism.[3] Due to its fleeting lifetime, direct observation of benzyne under typical reaction conditions is difficult. Consequently, characterization heavily relies on indirect methods, primarily chemical trapping.
Comparison of Characterization Techniques for Benzyne
| Technique | Principle | Type of Data Obtained | Advantages | Limitations |
| Chemical Trapping | The highly reactive intermediate is intercepted by a "trapping agent" to form a stable, isolable adduct.[3] | Structural information of the adduct (Melting Point, IR, NMR, MS), which infers the structure of the intermediate. | Confirms the existence and structure of the intermediate; uses standard laboratory equipment. | Indirect evidence; trapping agent can alter the reaction pathway; adduct yield may not reflect the true intermediate concentration. |
| In-Situ FTIR Spectroscopy | Real-time monitoring of vibrational frequencies of functional groups in the reaction mixture using an ATR probe.[1][4] | Changes in reactant, product, and potential intermediate concentrations over time; kinetic data. | Provides direct, real-time data; non-invasive; allows for kinetic analysis.[5] | Benzyne concentration may be below the detection limit; spectral overlap with other species can complicate analysis. |
| Isotopic Labeling | Use of isotopically labeled starting materials (e.g., ¹⁴C) to trace the position of atoms in the final product. | Mechanistic insight into bond formation and breakage; confirms symmetrical nature of the intermediate. | Provides definitive mechanistic information. | Requires synthesis of labeled starting materials; analysis often requires mass spectrometry or NMR. |
Quantitative Data: Characterization of Benzyne Trapping Adducts
The evidence for the benzyne intermediate is strongly supported by the characterization of its Diels-Alder adduct with trapping agents like furan (B31954).[6][7]
| Trapping Agent | Adduct Formed | Melting Point (°C) | Key Spectroscopic Data (of Adduct) | Yield (%) |
| Furan | 1,4-dihydronaphthalene-1,4-endoxide | 55-57 | IR (cm⁻¹): 1688.6, 1597.1 (Aromatic C-C)[6][7] | Low[7] |
| Tetraphenylcyclopentadienone | 1,2,3,4-tetraphenylnaphthalene | 196-199 | ¹H NMR: Shows characteristic aromatic proton signals.[6] | Higher than furan adduct[7] |
Experimental Protocols
Protocol 1: Chemical Trapping of Benzyne with Furan [6][7]
-
Apparatus: Set up a 100 mL round-bottomed flask equipped with a reflux condenser.
-
Reagents: Add 10 mL of furan and 10 mL of 1,2-dimethoxyethane (B42094) to the flask.
-
Reaction Initiation: Prepare two separate solutions: (A) chlorobenzene in 1,2-dimethoxyethane and (B) this compound in 1,2-dimethoxyethane.
-
Addition: While heating the furan solution under steam, add 2 mL of each solution (A and B) alternately through the condenser at 8-10 minute intervals.
-
Observation: The solution will turn a dark orange color.
-
Workup: After the addition is complete, wash the reaction mixture twice with 15 mL of distilled water.
-
Isolation: The product, 1,4-dihydronaphthalene-1,4-endoxide, can be isolated and purified.
-
Analysis: Characterize the adduct using melting point, IR, NMR, and GC-MS to confirm its structure.[6][7]
Protocol 2: General Procedure for In-Situ FTIR Monitoring [4]
-
Setup: Equip a reaction vessel with an in-situ FTIR-ATR probe (e.g., ReactIR).
-
Background Spectrum: Collect a background spectrum of the solvent and reactants before initiating the reaction.
-
Reaction Initiation: Add this compound to the solution to begin the reaction.
-
Data Acquisition: Continuously collect IR spectra at regular intervals throughout the reaction.
-
Analysis: Monitor the decrease in reactant peaks and the increase in product peaks. Analyze the spectra for unique absorption bands that may correspond to transient intermediates.
Visualizations
References
- 1. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. google.com [google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling Sodium Amide Reaction Mechanisms: A Comparative Guide Based on Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of fundamental organic reactions is paramount. Sodium amide (NaNH₂), a powerful base, is a cornerstone reagent in synthetic chemistry, utilized in a variety of transformations including ammonia (B1221849) decomposition, dehydrohalogenation, and amination reactions. Elucidating the precise pathways of these reactions is crucial for optimizing conditions and expanding their synthetic utility. Isotopic labeling studies have emerged as a powerful tool, providing invaluable insights into reaction intermediates and transition states by observing the kinetic consequences of isotopic substitution.
This guide provides a comparative analysis of this compound reaction mechanisms, leveraging experimental data from isotopic labeling studies to contrast different mechanistic pathways. We will delve into the ammonia decomposition reaction, E2 dehydrohalogenation, and the Chichibabin reaction, presenting quantitative data, detailed experimental protocols, and visual representations of the mechanistic rationale.
Comparing Reaction Mechanisms Through the Lens of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a key metric derived from isotopic labeling studies. It is the ratio of the reaction rate of a substrate with a lighter isotope to that of the same substrate with a heavier isotope (e.g., kH/kD). A significant primary KIE (typically > 2) indicates that the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.
| Reaction | Isotopic Label | Observed Kinetic Isotope Effect (KIE) | Mechanistic Implication |
| Ammonia Decomposition | D in NH₃ and NaNH₂ | Significant KIE observed[1] | N-H bond cleavage is involved in the rate-determining step, distinguishing it from transition metal-catalyzed mechanisms. |
| E2 Dehydrohalogenation | D at the β-carbon | kH/kD ≈ 6.7 (with NaOEt as base)[2][3] | C-H bond cleavage is concerted with the departure of the leaving group in a single, bimolecular rate-determining step. |
| Chichibabin Reaction | N/A (in retrieved data) | Data not available in searched literature | The mechanism is believed to involve nucleophilic addition followed by hydride elimination, but quantitative KIE data to pinpoint the rate-determining step is not readily available. |
In-Depth Mechanistic Analysis
Ammonia Decomposition: A Departure from Traditional Catalysis
The decomposition of ammonia (NH₃) into nitrogen and hydrogen is a critical industrial process. While often catalyzed by transition metals, this compound presents an alternative pathway. Isotopic labeling studies using deuterated ammonia (ND₃) and this compound (NaND₂) have revealed a significant kinetic isotope effect, suggesting a mechanism where the cleavage of the N-H bond is a key part of the rate-determining step.[1] This stands in contrast to many transition metal-catalyzed systems where the rate-determining step is often the desorption of N₂ from the catalyst surface.
Experimental Workflow for Ammonia Decomposition Isotopic Study:
References
A Comparative Guide to the Efficacy of Sodium Amide in Key Organic Transformations
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic organic chemistry, the choice of a suitable base is paramount to the success of a transformation. Sodium amide (NaNH₂), a powerful and highly reactive base, has long been a staple in the organic chemist's toolkit. This guide provides an objective comparison of this compound's performance against other common strong bases in several key organic transformations, supported by experimental data and detailed protocols.
Overview of this compound's Reactivity
This compound is a strong, non-nucleophilic base with a pKa of approximately 38 (for its conjugate acid, ammonia).[1] Its high basicity makes it particularly effective for deprotonating weakly acidic protons, such as those on terminal alkynes, and for promoting elimination and condensation reactions.[1][2] However, its use has been somewhat superseded by other bases like sodium hydride (NaH), lithium diisopropylamide (LDA), and sodium bis(trimethylsilyl)amide (NaHMDS) due to its poor solubility in many organic solvents and potential safety hazards.[1] This guide will delve into specific applications to provide a clearer picture of its relative effectiveness.
I. Dehydrohalogenation: Synthesis of Alkynes
The synthesis of alkynes via double dehydrohalogenation of vicinal or geminal dihalides is a classic application of strong bases. This compound is highly effective in this transformation, often favoring the formation of terminal alkynes over internal isomers.[3]
Comparative Performance in Alkyne Synthesis
| Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Styrene (B11656) dibromide | NaNH₂ | Liquid NH₃ | Not specified | 2 hours | 45-52 | [3] |
| β-Bromostyrene | Molten KOH | None | 200-230 | Not specified | 67 | [3] |
| 1,2-Dibromopentane | NaNH₂ | Liquid NH₃ | Not specified | Not specified | Good (qualitative) | [3] |
| 1,2-Dibromopentane | KOH | Not specified | High | Not specified | Rearrangement to internal alkyne | [4] |
As the data suggests, while both this compound and potassium hydroxide (B78521) can effect the dehydrohalogenation, this compound in liquid ammonia (B1221849) is particularly useful for preparing terminal alkynes from vicinal dihalides, minimizing rearrangement to more stable internal alkynes that can occur with bases like KOH at high temperatures.[3][4]
Experimental Protocol: Synthesis of Phenylacetylene (B144264) from Styrene Dibromide
Materials:
-
Styrene dibromide
-
This compound (prepared in situ from sodium and liquid ammonia)
-
Liquid ammonia
-
Concentrated ammonium (B1175870) hydroxide
-
Water
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, prepare a suspension of this compound in liquid ammonia.
-
Slowly add finely powdered styrene dibromide to the stirred this compound suspension over approximately 1 hour.
-
Continue stirring the reaction mixture for an additional 2 hours.
-
Quench the reaction by the careful addition of concentrated ammonium hydroxide, followed by water.
-
Isolate the phenylacetylene product via steam distillation.
-
Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and purify by distillation.[3]
II. Nucleophilic Aromatic Substitution: The Chichibabin Reaction
The Chichibabin reaction is the direct amination of pyridine (B92270) and its derivatives using this compound to produce 2-aminopyridines.[5][6][7] This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles.[5]
Performance in the Chichibabin Reaction
While direct comparisons with other bases in the classic Chichibabin reaction are scarce due to the specific reactivity of the amide ion, variations in reaction conditions and substrates significantly impact the yield.
| Substrate | Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | NaNH₂ | Toluene/Xylene | Boiling | Not specified | Good (qualitative) | |
| Pyridine | NaH/LiI/n-Butylamine | THF | 85 | 7 | 93 | |
| 4-tert-Butylpyridine | NaNH₂ | Xylene | Atmospheric Pressure | Not specified | 11 | [8] |
| 4-tert-Butylpyridine | NaNH₂ | Xylene | 350 psi N₂ | Not specified | 74 | [8] |
Recent advancements have shown that a composite of sodium hydride and lithium iodide can promote the Chichibabin amination with primary amines under milder conditions than traditional high-temperature methods using this compound.[9]
Experimental Protocol: Chichibabin Reaction of Pyridine with NaH/LiI
Materials:
-
Pyridine
-
Sodium hydride (NaH)
-
Lithium iodide (LiI)
-
n-Butylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ice-cold water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a sealed tube containing pyridine, sodium hydride, and lithium iodide in anhydrous THF, add n-butylamine at room temperature under a nitrogen atmosphere.
-
Seal the tube and stir the reaction mixture at 85 °C for 7 hours.
-
Cool the reaction mixture to 0 °C and quench with ice-cold water.
-
Extract the organic materials with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo to obtain the product.[9]
III. Condensation Reactions: Claisen and Dieckmann
This compound is a potent base for promoting Claisen and Dieckmann condensations, which are crucial carbon-carbon bond-forming reactions for the synthesis of β-keto esters and cyclic β-keto esters, respectively. Stronger bases like this compound can often lead to higher yields compared to weaker bases like sodium ethoxide.[10]
Comparative Performance in the Dieckmann Condensation
The intramolecular Dieckmann condensation provides a good platform for comparing the efficacy of different bases.
| Diester | Base | Solvent | Temperature | Yield (%) | Reference |
| Diethyl adipate (B1204190) | Sodium ethoxide | Toluene | Reflux | 82 | [11] |
| Diethyl adipate | Sodium hydride | Toluene | Reflux | 72 | [11] |
| Diethyl adipate | This compound | Xylene | Reflux | 75 | [11] |
| Diethyl pimelate (B1236862) | Potassium tert-butoxide | Solvent-free | Room Temp | 69 | [12] |
The data indicates that while sodium ethoxide gives a slightly higher yield for the cyclization of diethyl adipate in toluene, this compound is also a very effective base for this transformation. The choice of base can be influenced by factors such as solubility and desired reaction conditions.
Experimental Protocol: Crossed Claisen Condensation of Ethyl Acetate and Ethyl Benzoate
Materials:
-
Ethyl benzoate
-
Ethyl acetate
-
Sodium ethoxide (or a stronger base like this compound)
-
Ethanol (if using sodium ethoxide)
-
Aqueous acid (for workup)
Procedure:
-
Prepare a solution of the base (e.g., sodium ethoxide in ethanol).
-
To this solution, add the ester that cannot form an enolate (ethyl benzoate).
-
Slowly add the enolizable ester (ethyl acetate) to the reaction mixture. This minimizes the self-condensation of ethyl acetate.[13]
-
After the reaction is complete, neutralize the mixture with aqueous acid to protonate the resulting β-keto ester enolate.
-
Extract the product, dry the organic layer, and purify as necessary.[1]
Note: While a detailed protocol with this compound for this specific crossed Claisen was not found, the general principle of using a stronger, non-alkoxide base involves its addition to the reaction mixture followed by the esters, often in an aprotic solvent like THF.
References
- 1. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. KOtBu-Promoted Transition-Metal-Free Transamidation of Primary and Tertiary Amides with Amines [organic-chemistry.org]
- 11. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Lookchem [lookchem.com]
- 12. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Sodium Amide and Other Strong Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a strong base is pivotal for the success of numerous reactions, including deprotonations, eliminations, and condensations. Sodium amide (NaNH₂), a long-standing reagent, is frequently compared with other potent bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), and sodium hexamethyldisilazide (NaHMDS). This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate base for specific synthetic transformations.
Key Performance Indicators: A Comparative Overview
The effectiveness of a strong base is dictated by several factors including its basicity (pKa of the conjugate acid), steric hindrance, solubility, and nucleophilicity. This compound is a powerful, non-nucleophilic base, particularly effective for deprotonating weak carbon acids.[1] However, its poor solubility in many organic solvents has led to the wider adoption of alternatives like LDA and NaHMDS.[2][3]
The following sections delve into specific applications and present available comparative data.
Deprotonation and Metalation of Arenes: A Case Study in Borylation
The regioselective functionalization of arenes is a cornerstone of modern synthetic chemistry. A study on the deprotonation/borylation of anisole (B1667542) provides a direct comparison of the efficacy of different sodium amides.
Table 1: Comparison of Strong Bases in the Deprotonation/Borylation of Anisole [4]
| Base/Reagent | Lewis Donor | Electrophile | Yield (%) |
| NaTMP | PMDETA | B(OiPr)₃ | 95 |
| LiTMP | PMDETA | B(OiPr)₃ | 13 |
| NaHMDS | PMDETA | B(OiPr)₃ | <5 |
| NaCH₂SiMe₃ | PMDETA | B(OiPr)₃ | 21 |
Yields were calculated by ¹H NMR spectroscopy using C₆Me₆ (10 mol %) as an internal standard.
This data clearly demonstrates the superior performance of NaTMP (sodium 2,2,6,6-tetramethylpiperidide), a this compound derivative, over NaHMDS in this specific transformation, highlighting the significant impact of the amide structure on reactivity.[4] The lower basicity of NaHMDS is cited as a reason for its failure to promote the reaction effectively.[4]
Experimental Protocol: Deprotonation/Borylation of Anisole[4]
In a nitrogen-filled glovebox, a solution of the corresponding alkali-metal amide (0.5 mmol) in hexane (B92381) (2 mL) was added to a solution of anisole (0.5 mmol) and PMDETA (0.5 mmol) in hexane (2 mL). The reaction mixture was stirred at room temperature for 12 hours. Following this, a solution of B(OiPr)₃ (0.75 mmol) in hexane (1 mL) was added, and the mixture was stirred for an additional 30 minutes. The resulting mixture was then filtered, and the solvent was removed under vacuum. The yield of the product, sodium (2-methoxyphenyl)triisopropoxyborate, was determined by ¹H NMR spectroscopy using hexamethylbenzene (B147005) as an internal standard.
Alkyne Synthesis via Dehydrohalogenation
The synthesis of alkynes from vicinal or geminal dihalides through double dehydrohalogenation is a classic application of strong bases. This compound is a highly effective reagent for this transformation.[5]
While direct quantitative comparisons in terms of yield under identical conditions are scarce in the readily available literature, qualitative comparisons highlight key differences in selectivity.
When preparing terminal alkynes, a very strong base like this compound is often necessary to drive the reaction to completion. The initially formed terminal alkyne is acidic enough (pKa ≈ 25) to be deprotonated by this compound, forming a sodium acetylide salt.[6][7] This effectively removes the product from the equilibrium and prevents potential side reactions or rearrangements.
In contrast, using a weaker base, such as potassium hydroxide (B78521) (KOH), can lead to the isomerization of the initially formed terminal alkyne to a more stable internal alkyne.[7]
Experimental Protocol: Phenylacetylene (B144264) Synthesis from (1,2-Dibromoethyl)benzene[5]
To a three-necked flask equipped with a stirrer, dropping funnel, and a condenser is added 200 mL of liquid ammonia (B1221849). A small piece of metallic sodium is added, followed by a crystal of ferric nitrate (B79036) to catalyze the formation of this compound. Through the dropping funnel, 34.5 g (1.5 mol) of metallic sodium is added in small pieces over 1.5 hours. After the blue color of the solution has disappeared, a solution of 132 g (0.5 mol) of (1,2-dibromoethyl)benzene (B150757) in 100 mL of absolute ether is added dropwise over one hour. The mixture is stirred for an additional two hours, after which the ammonia is allowed to evaporate. 100 mL of water is then cautiously added to decompose the excess this compound. The mixture is extracted with ether, the ethereal solution is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting phenylacetylene is then purified by vacuum distillation.
Enolate Formation
Strong, sterically hindered bases are crucial for the regioselective formation of enolates from unsymmetrical ketones. Lithium diisopropylamide (LDA) is the archetypal base for generating the kinetic enolate by rapidly deprotonating the less sterically hindered α-proton.[2] While this compound can also be used for enolate formation, its high reactivity and potential for side reactions can sometimes be a disadvantage.[8]
A newer this compound, sodium isopropyl(trimethylsilyl)amide (NaPTA), has been shown to be kinetically more reactive than LDA in several metalation reactions.[9]
Summary and Recommendations
| Base | Key Advantages | Key Disadvantages | Best For |
| **this compound (NaNH₂) ** | Very strong base, low cost, effective for double dehydrohalogenations.[1][5] | Poor solubility in many organic solvents, can be overly reactive leading to side reactions.[2][8] | Alkyne synthesis, deprotonation of very weak acids. |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base, reaction by-product (H₂) is a gas.[3] | Insoluble, heterogeneous reactions can be slow. | Deprotonation of alcohols, formation of ylides. |
| Lithium Diisopropylamide (LDA) | Strong, sterically hindered, excellent for kinetic enolate formation, soluble in ethereal solvents.[2][3] | Thermally unstable, can act as a nucleophile in some cases. | Regioselective enolate formation. |
| Sodium Hexamethyldisilazide (NaHMDS) | Strong, sterically hindered, good solubility in a range of solvents, commercially available as a solid.[3][10] | Less basic than LDA and some other sodium amides.[4] | A versatile base for a wide range of deprotonation reactions. |
The selection of a strong base is a critical parameter in the design of a synthetic route. While this compound remains a valuable reagent, particularly for specific applications like alkyne synthesis, its broader use has been somewhat superseded by more soluble and often more selective alternatives like LDA and NaHMDS. The emergence of new this compound reagents like NaPTA highlights the ongoing efforts to harness the high reactivity of organosodium compounds while improving their handling and selectivity. Researchers should carefully consider the specific requirements of their reaction, including the acidity of the substrate, the desired regioselectivity, and potential side reactions, when choosing the optimal strong base.
References
- 1. This compound (NaNH2) [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. Enhancing Metalating Efficiency of the this compound NaTMP in Arene Borylation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - Reactions of alkynes with sodium/ammonia vs this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gauthmath.com [gauthmath.com]
- 9. Sodium Isopropyl(trimethylsilyl)amide (NaPTA): A Stable and Highly Soluble Lithium Diisopropylamide Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Regioselectivity and Stereoselectivity of Sodium Amide (NaNH₂) Reactions
For researchers, scientists, and drug development professionals, understanding and controlling the selectivity of chemical reactions is paramount. Sodium amide (NaNH₂), a powerful and versatile reagent, is widely employed for deprotonation and nucleophilic substitution reactions. This guide provides an in-depth comparison of the regioselectivity and stereoselectivity of NaNH₂ reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in reaction design and optimization.
Regioselectivity of NaNH₂ Reactions
This compound exhibits distinct regioselectivity in several key organic transformations, most notably in the synthesis of alkynes through dehydrohalogenation and in the amination of heterocyclic compounds like pyridine (B92270).
Alkyne Synthesis via Dehydrohalogenation
The double dehydrohalogenation of vicinal and geminal dihalides is a common method for synthesizing alkynes. The choice of base in this elimination reaction significantly influences the position of the resulting triple bond. This compound is a strong base that is particularly effective in these reactions.[1][2][3][4] When reacting with dihalides that can form either a terminal or an internal alkyne, NaNH₂ predominantly yields the terminal alkyne.[5] This preference is attributed to the high basicity of NaNH₂, which is sufficient to deprotonate the weakly acidic terminal alkyne (pKa ≈ 25).[6] This acid-base reaction forms a sodium acetylide salt, effectively shifting the equilibrium of the reaction toward the formation of the terminal alkyne.[5] In contrast, weaker bases like potassium hydroxide (B78521) (KOH) tend to favor the formation of the more thermodynamically stable internal alkyne.[5]
Table 1: Comparison of Regioselectivity in Alkyne Synthesis
| Substrate | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Styrene (B11656) dibromide | NaNH₂ | Liquid NH₃ | Not specified | Phenylacetylene (B144264) | 45-52 | [7] |
| β-Bromostyrene | Molten KOH | None | 200-230 | Phenylacetylene | 67 | [7] |
| 1,2-Dibromopentane | NaNH₂ | Liquid NH₃ | Not specified | 1-Pentyne | Good (qualitative) | [7] |
| 1,2-Dibromobutane | KOH | Ethanol | High | 1-Butyne and 2-Butyne | 2-Butyne is major | [8] |
The regioselectivity of NaNH₂ in forming terminal alkynes is a valuable tool in organic synthesis, allowing for the specific preparation of this important functional group.
Mechanism of Terminal Alkyne Formation
The formation of a terminal alkyne from a vicinal dihalide using NaNH₂ proceeds through a sequential E2 elimination mechanism. The strong amide anion first abstracts a proton, leading to the formation of a vinyl halide intermediate. A second elimination reaction then generates the alkyne. If a terminal alkyne is formed, the excess NaNH₂ deprotonates the acidic terminal proton to form a stable acetylide salt, which is then protonated during workup to yield the final product.
Figure 1: Stepwise mechanism of terminal alkyne synthesis using NaNH₂.
Chichibabin Reaction
The Chichibabin reaction is a classic example of nucleophilic aromatic substitution where this compound is used to introduce an amino group onto a pyridine ring.[9] This reaction demonstrates remarkable regioselectivity, with the amino group preferentially adding to the C2 position of the pyridine ring.[10][11] The reaction proceeds through the addition of the amide anion to the electron-deficient C2 carbon, forming a σ-complex (a Meisenheimer-type intermediate), followed by the elimination of a hydride ion.[9]
Table 2: Regioselectivity in the Chichibabin Reaction
| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Pyridine | NaNH₂ | Toluene | 110 | 2-Aminopyridine | ~70-80 | [12] |
| 4-Methylpyridine | NaNH₂ | Xylene | 140 | 2-Amino-4-methylpyridine | High | [11] |
| 3-Phenylpyridine | NaNH₂/LiI | THF | 85 | 2-Amino-5-phenylpyridine (major) | - | [13] |
The high regioselectivity for the C2 position is attributed to the coordination of the sodium ion to the pyridine nitrogen, which increases the electrophilicity of the adjacent carbons.
Mechanism of the Chichibabin Reaction
The mechanism involves the nucleophilic attack of the amide ion at the C2 position of the pyridine ring, followed by the elimination of a hydride ion, which then reacts with an acidic proton source to liberate hydrogen gas.
Figure 2: Simplified mechanism of the Chichibabin reaction.
Stereoselectivity of NaNH₂ Reactions
The stereochemical outcome of reactions involving this compound is primarily dictated by the inherent stereospecificity of the underlying reaction mechanism, particularly in E2 elimination reactions.
Stereospecificity in E2 Eliminations
The double dehydrohalogenation to form alkynes proceeds via two consecutive E2 eliminations. The E2 mechanism is stereospecific, requiring an anti-periplanar arrangement of the proton to be abstracted and the leaving group.[14] This means that the stereochemistry of the starting dihalide will directly influence the stereochemistry of the intermediate vinyl halide and the final alkyne.
For example, the elimination of HBr from a diastereomeric starting material will lead to different stereoisomeric products. This is not a feature of NaNH₂ inducing stereoselectivity, but rather the reagent facilitating a stereospecific mechanism.
Table 3: Stereospecificity of E2 Elimination
| Starting Material Stereochemistry | Required Conformation for E2 | Product Stereochemistry |
| (1R,2R)-1,2-dibromo-1,2-diphenylethane | Anti-periplanar H and Br | (E)-1-bromo-1,2-diphenylethene |
| (1R,2S)-1,2-dibromo-1,2-diphenylethane | Anti-periplanar H and Br | (Z)-1-bromo-1,2-diphenylethene |
Currently, there is a lack of experimental data demonstrating the ability of NaNH₂ to induce significant diastereoselectivity or enantioselectivity in its reactions. Asymmetric synthesis using NaNH₂ in combination with chiral ligands is not a commonly reported strategy. Therefore, when planning syntheses with NaNH₂, the focus should be on the inherent stereochemical pathways of the reaction rather than expecting the base to control the stereochemical outcome.
Visualization of Stereospecific E2 Elimination
The following diagram illustrates the required anti-periplanar geometry for an E2 elimination reaction.
Figure 3: Newman projections showing anti- and syn-periplanar conformations.
Experimental Protocols
Synthesis of Phenylacetylene from Styrene Dibromide[15]
Materials:
-
5-L three-necked flask
-
High-speed mechanical stirrer
-
Liquid ammonia (B1221849) (2 L)
-
Ferric nitrate (B79036) hydrate (B1144303) (2 g)
-
Sodium (100 g, 4.35 g atoms)
-
Aniline (B41778) (2 g)
-
Styrene dibromide (528 g, 2 moles), finely powdered and dry
-
Concentrated ammonium (B1175870) hydroxide (600 mL)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Equip the 5-L three-necked flask with a high-speed mechanical stirrer.
-
Add liquid ammonia (2 L) and ferric nitrate hydrate (2 g) to the flask.
-
Gradually add sodium (100 g) in small pieces to the stirred liquid ammonia over about 45 minutes.
-
After the sodium has reacted, add aniline (2 g).
-
Gradually add finely powdered, dry styrene dibromide (528 g) to the vigorously stirred mixture over about 1 hour.
-
Continue stirring for 2 hours after the addition is complete.
-
Add concentrated ammonium hydroxide (600 mL), followed by 1 L of distilled water.
-
Allow the mixture to stand until the frost on the outside of the flask has melted.
-
Steam-distill the aqueous solution until no more oil passes over (approximately 6 hours).
-
Separate the phenylacetylene from the distillate, wash it several times with distilled water to remove ammonia.
-
Dry the product over anhydrous magnesium sulfate and distill under reduced pressure.
Yield: 45-52%
Synthesis of 2-Aminopyridine via Chichibabin Reaction[12]
Materials:
-
Pyridine
-
This compound (NaNH₂)
-
Toluene (anhydrous)
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Water
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous toluene.
-
Carefully add this compound to the toluene.
-
Add pyridine to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress (e.g., by TLC or GC). The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., distillation or recrystallization).
Yield: Approximately 70-80%
Conclusion
This compound is a powerful base that exhibits high regioselectivity in key organic transformations. Its ability to favor the formation of terminal alkynes in dehydrohalogenation reactions and to selectively aminate pyridines at the C2 position makes it a valuable tool for synthetic chemists. The stereochemical outcome of NaNH₂-mediated reactions is primarily governed by the stereospecificity of the underlying E2 mechanism, which requires an anti-periplanar arrangement of the reacting groups. While NaNH₂ itself does not typically induce stereoselectivity, understanding the stereospecific nature of the reactions it facilitates is crucial for predicting and controlling the stereochemistry of the products. The provided experimental protocols offer practical guidance for utilizing NaNH₂ in these selective transformations. Further research into the development of chiral variants or additives for NaNH₂-mediated reactions could open new avenues for asymmetric synthesis.
References
- 1. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Reaction of dihalides with excess of NaNH2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Chichibabin Reaction | PPTX [slideshare.net]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Sodium Amide: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and operational protocols for the handling and disposal of sodium amide is essential for ensuring a safe laboratory environment. This guide offers detailed, procedural instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
This compound (NaNH₂) is a highly reactive and hazardous compound that requires meticulous handling and disposal procedures. Its violent reaction with water and its potential to form explosive peroxides upon exposure to air or during storage necessitate strict adherence to safety protocols.[1][2][3] This document outlines the necessary steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its primary hazards and the necessary safety precautions. Improper handling can lead to severe injuries and property damage.
| Hazard | Description | Essential Safety Precautions |
| Extreme Reactivity with Water | Reacts violently with water, including moisture in the air, to produce flammable hydrogen gas and corrosive sodium hydroxide (B78521) and ammonia (B1221849).[1][2][3][4] This reaction can be explosive.[5] | Handle under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glove box.[1][6] Avoid all contact with water and moisture.[1][6] Do not use water to extinguish fires involving this compound.[1] |
| Peroxide Formation | Can form shock-sensitive and explosive peroxides upon exposure to air, heat, or during prolonged storage.[1] The presence of peroxides is often indicated by a yellow or brown discoloration of the solid.[1][2] | Store in a tightly sealed container under an inert gas.[1][6][7] Containers should be dated upon opening and inspected regularly.[6][7] Dispose of unused or unneeded quantities promptly.[1] DO NOT HANDLE containers with discolored contents; contact your institution's Environmental Health and Safety (EHS) office immediately.[1] |
| Corrosivity | Highly corrosive to eyes, skin, and mucous membranes.[1] Inhalation can cause severe burns to the respiratory tract.[1] | Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a face shield, a fire-retardant laboratory coat, and impervious gloves.[1][7][8][9] |
| Flammability | Can ignite spontaneously in moist air or in dry air at high temperatures.[1] | Control all ignition sources.[1][6] Have a Class D fire extinguisher, dry sand, or soda ash readily available for fire suppression.[1] Do not use water, carbon dioxide, or halogenated extinguishing agents.[1] |
Step-by-Step Disposal Protocol for Uncontaminated this compound
This protocol is for the disposal of pure, non-peroxidized this compound. If you suspect peroxide formation (yellow or brown solid), do not proceed and contact your EHS office.[1]
1. Preparation and Safety Precautions:
-
Conduct the entire procedure in a certified chemical fume hood or a glove box with an inert atmosphere.[1][8]
-
Have a Class D fire extinguisher or a container of dry sand within immediate reach.[1]
-
Use spark-resistant tools for all manipulations.[1]
2. Inert Solvent Suspension:
-
In a flask of appropriate size, place a stir bar and add a dry, inert, high-boiling point hydrocarbon solvent such as toluene (B28343) or kerosene.[5]
-
Under an inert atmosphere, carefully and slowly add the this compound waste to the solvent with gentle stirring to create a slurry.
3. Controlled Quenching (Neutralization):
-
Prepare a solution of diluted ethanol (B145695). A common recommendation is to use a 1:1 mixture of ethanol and the inert solvent used in the previous step.
-
Using an addition funnel, add the diluted ethanol solution to the this compound slurry dropwise and very slowly.[5] The reaction is exothermic and will release ammonia gas; controlled addition is critical to prevent a runaway reaction.[2][4]
-
Maintain constant, gentle stirring throughout the addition process.
-
Monitor the reaction temperature. If the flask becomes excessively warm, pause the addition and allow it to cool.
4. Completion and Waste Collection:
-
Continue adding the diluted ethanol until all the this compound has reacted and gas evolution has ceased.
-
Allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete.
-
The resulting mixture contains sodium ethoxide, excess ethanol, and the hydrocarbon solvent. This mixture is still considered hazardous waste.
5. Final Disposal:
-
Transfer the neutralized mixture to a properly labeled hazardous waste container.[6]
-
The container label should clearly indicate the contents (e.g., "Neutralized this compound Waste in Toluene and Ethanol").[6]
-
Store the waste container in a designated hazardous waste storage area, ensuring the container is tightly sealed.[6]
-
Arrange for pickup and disposal by your institution's EHS or a certified hazardous waste contractor.
Emergency Procedures
-
Spill: In the event of a small spill, control all ignition sources.[1] Wearing appropriate PPE, cover the spill with dry sand.[1] Use spark-resistant tools to scoop the material into a container for disposal as hazardous waste.[1] DO NOT USE WATER or combustible materials like sawdust.[1] For larger spills, evacuate the area and contact your EHS office immediately.
-
Fire: Use a Class D fire extinguisher, dry sand, or soda ash.[1] NEVER USE WATER, CARBON DIOXIDE, OR HALOGENATED AGENTS .[1]
-
Personnel Exposure:
-
Skin/Eye Contact: Brush off any solid particles.[1] Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][8]
-
Inhalation: Move the individual to fresh air immediately and seek medical attention.[1][8]
-
Ingestion: Do not induce vomiting.[1] If the person is conscious, have them drink 2-3 glasses of water and seek immediate medical attention.[1]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Sodium_amide [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. wcu.edu [wcu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. research.uga.edu [research.uga.edu]
- 9. aksci.com [aksci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Amide
Essential protocols for the safe handling, storage, and disposal of sodium amide, a highly reactive compound, are critical for ensuring laboratory safety. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.
This compound (NaNH₂) is a potent reagent utilized in various chemical syntheses. However, its utility is matched by its significant hazards, including a violent reaction with water, the potential for spontaneous ignition in moist air, and the formation of shock-sensitive explosive peroxides over time.[1] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent contact with skin, eyes, and the respiratory tract.
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield (minimum 8 inches) are essential to protect against splashes.[2][3] |
| Body Protection | A fire/flame-resistant and impervious lab coat, fully buttoned with sleeves of sufficient length, is required.[2][4] |
| Hand Protection | Nitrile or chloroprene (B89495) gloves are recommended. Always use proper glove removal techniques to avoid skin contact.[2][5][6] |
| Footwear | Full-length pants and closed-toe shoes made of rubber or leather must be worn.[2] |
| Respiratory Protection | For situations where airborne concentrations may exceed exposure limits, a full-face respirator with multi-purpose combination (US) respirator cartridges should be used as a backup to engineering controls.[2] |
Operational Plan: From Preparation to Disposal
A systematic approach is crucial for the safe handling of this compound. All operations should be conducted within a certified chemical fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[1][3][5]
Preparation and Handling:
-
Work Area Setup: Ensure the work area is free of ignition sources and incompatible materials such as water, acids, and halogenated compounds.[1] A Class D fire extinguisher (for combustible metals) and dry sand or soda ash should be immediately accessible.[1]
-
Inert Atmosphere: Handle this compound under an inert gas to prevent contact with air and moisture.[1][2]
-
Avoid Dust Formation: Take measures to prevent the generation of this compound dust.[2]
-
Container Management: Containers should be dated upon opening and periodically tested for the presence of peroxides.[2][5] Yellow or brown discoloration of the solid may indicate peroxide formation, and such containers should not be handled.[1]
Disposal Plan:
-
Waste Collection: All this compound waste and contaminated disposables are to be collected as hazardous waste in a tightly closed and clearly labeled container.[3][6] Do not mix with water or other incompatible waste.
-
Storage of Waste: Store hazardous waste in a cool, dry, well-ventilated area away from heat and ignition sources.[2] Secondary containment is required.[6]
-
Deactivation: Used reagent can be deactivated under controlled environments.[1] This process should only be carried out by trained personnel following a validated standard operating procedure.
-
Final Disposal: Dispose of hazardous waste through your institution's environmental health and safety office.[1]
Emergency Response: Immediate and Decisive Action
In the event of an emergency, prompt and correct actions can significantly mitigate harm.
Spill Response:
-
Evacuate and Alert: Immediately notify personnel in the area and restrict access.[2]
-
Control Ignition Sources: Eliminate all potential sources of ignition.[1]
-
Cleanup: Wearing appropriate PPE, cover the spill with dry sand.[1] Use spark-resistant tools to collect the material into a container for disposal.[1] DO NOT USE WATER or combustible materials like sawdust for cleanup.[1]
Exposure Protocols:
-
Skin/Eye Contact: Brush off any visible solids.[1] Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] For eye contact, hold the eyelids open during flushing.[2] Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth contact) and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water and have them drink 2-3 glasses of water.[1] Seek immediate medical attention.[1][3]
Fire Emergency:
-
Use a Class D fire extinguisher, dry sand, or soda ash to smother the fire.[1] NEVER use water, carbon dioxide, or halogenated extinguishing agents , as they will react violently with this compound.[1]
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
